molecular formula C30H26O14 B3416401 Prodelphinidin B3 CAS No. 78362-05-7

Prodelphinidin B3

Cat. No.: B3416401
CAS No.: 78362-05-7
M. Wt: 610.5 g/mol
InChI Key: RTEDIEITOBJPNI-MDPSILPBSA-N
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Description

Prodelphinidin B3 is a natural product found in Ribes nigrum, Eucalyptus ovata, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24-,27-,28+,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEDIEITOBJPNI-MDPSILPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030248
Record name Prodelphinidin B3
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Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78362-05-7
Record name Prodelphinidin B3
Source CAS Common Chemistry
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Record name Prodelphinidin B3
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Record name Prodelphinidin B3
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Record name PRODELPHINIDIN B3
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Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources and Dietary Intake of Prodelphinidin B3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Prodelphinidin B3, a dimeric proanthocyanidin (B93508), focusing on its natural occurrences, dietary intake, analytical methodologies, and its role in cellular signaling pathways relevant to drug development.

Natural Sources of this compound

This compound is a flavan-3-ol (B1228485) dimer found in a variety of plant-based foods.[1] Its presence is particularly notable in certain cereals, fruits, legumes, and beverages.

Quantitative Data on this compound in Foodstuffs

The concentration of this compound varies significantly across different food sources. The following table summarizes the quantitative data available in the scientific literature, presenting the mean content in mg/100g or mg/100mL of the edible portion.

Food GroupFood ItemMean ContentMinimum ContentMaximum ContentReference(s)
Cereals and Cereal Products Barley, whole grain flour23.07 mg/100 g FW22.90 mg/100 g FW23.40 mg/100 g FW[2]
Alcoholic Beverages Beer (Regular)0.18 mg/100 ml0.00 mg/100 ml0.45 mg/100 ml[2]
Wine (Red)0.11 mg/100 ml0.11 mg/100 ml0.11 mg/100 ml[2]
Fruits and Fruit Products Blackberry, raw0.07 mg/100 g FW0.07 mg/100 g FW0.07 mg/100 g FW[2]
Grape (Green)0.12 mg/100 g FW0.12 mg/100 g FW0.12 mg/100 g FW[2]
Redcurrant, raw1.70 mg/100 g FW1.70 mg/100 g FW1.70 mg/100 g FW[2]
Quince, peeled, raw0.08 mg/100 g FW0.08 mg/100 g FW0.08 mg/100 g FW[2]
Banana, raw0.10 mg/100 g FW0.10 mg/100 g FW0.10 mg/100 g FW[2]
Persimmon, fresh0.30 mg/100 g FW0.30 mg/100 g FW0.30 mg/100 g FW[2]
Vegetables Broad bean pod, raw23.50 mg/100 g FW--[2]
Seeds Lentils, whole, raw0.45 mg/100 g FW0.45 mg/100 g FW0.45 mg/100 g FW[2]
Non-alcoholic Beverages Tea (Black), infusion1.65 mg/100 ml1.65 mg/100 ml1.65 mg/100 ml[2]
Tea (Green), infusion0.27 mg/100 ml0.27 mg/100 ml0.27 mg/100 ml[2]

FW: Fresh Weight

Dietary Intake of this compound

Estimating the precise dietary intake of this compound is challenging due to the limited data for this specific compound in food composition databases. However, studies on the intake of total proanthocyanidins (B150500) (PAs) can provide some context.

A study based on the National Health and Nutrition Examination Survey (NHANES) in the United States estimated the mean total PA intake for adults to be 95 mg/day. This intake was composed of polymers (30%), monomers (22%), dimers (16%), 4-6 mers (15%), 7-10 mers (11%), and trimers (5%). This compound falls under the dimer category. The major food sources contributing to total PA intake were tea, legumes, and wines.

It is important to note that the bioavailability of proanthocyanidins is influenced by their degree of polymerization, with smaller oligomers like dimers and trimers being more readily absorbed than larger polymers.

Experimental Protocols

Extraction of this compound from Plant Material (e.g., Barley)

This protocol is a synthesis of methods described in the literature for the extraction of proanthocyanidins from plant matrices.

1. Sample Preparation:

  • Grind the plant material (e.g., barley grains) to a fine powder using a laboratory mill.
  • For nuts and seeds with high-fat content, a defatting step with hexane (B92381) in a Soxhlet apparatus is recommended prior to extraction.

2. Extraction:

  • Weigh approximately 5-10 g of the powdered sample into a flask.
  • Add a solvent mixture of acetone (B3395972)/water (70:30, v/v) at a solid-to-solvent ratio of 1:10 (w/v).
  • Sonicate the mixture for 15-20 minutes in an ultrasonic bath.
  • Agitate the mixture on an orbital shaker for 1-2 hours at room temperature.
  • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
  • Repeat the extraction process on the pellet two more times.
  • Combine the supernatants.

3. Solvent Removal and Purification:

  • Evaporate the acetone from the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
  • The remaining aqueous extract can be washed with hexane to remove any remaining lipids.
  • Lyophilize the aqueous extract to obtain a crude proanthocyanidin-rich powder.
  • For further purification, the crude extract can be redissolved in a minimal amount of water and subjected to solid-phase extraction (SPE) using a Sephadex LH-20 or a similar resin. Elute with ethanol (B145695) or methanol (B129727) to recover the proanthocyanidin fraction.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of this compound.

1. Instrumentation:

  • A standard HPLC system equipped with a binary pump, an autosampler, a column oven, and a fluorescence detector (FLD) or a diode array detector (DAD). For higher sensitivity and specificity, a mass spectrometer (MS) can be used as a detector.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), gradually increasing to a higher percentage (e.g., 40-50%) over 30-40 minutes to elute the proanthocyanidins.
  • Flow Rate: 0.8 - 1.0 mL/min.
  • Column Temperature: 30-40°C.
  • Injection Volume: 10-20 µL.

3. Detection:

  • Fluorescence Detector (FLD): Excitation wavelength of ~275-280 nm and an emission wavelength of ~310-320 nm.
  • Diode Array Detector (DAD): Monitoring at ~280 nm.
  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is commonly used. The [M-H]⁻ ion for this compound (C30H26O13) would be at m/z 593.1.

4. Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
  • Inject the prepared sample extracts into the HPLC system.
  • Identify the this compound peak based on its retention time compared to the standard.
  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activity

Prodelphinidins, including this compound, have been shown to exhibit various biological activities, including anti-cancer effects. These effects are often mediated through the modulation of specific cellular signaling pathways.

This compound and Cell Cycle Arrest/Apoptosis in Cancer Cells

Studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This process involves the regulation of key proteins involved in cell cycle progression and programmed cell death.

G Prodelphinidin_B3 This compound Cell_Cycle_Proteins Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs) Prodelphinidin_B3->Cell_Cycle_Proteins Inhibition Apoptosis_Proteins Apoptotic Proteins (e.g., Caspases, Bcl-2 family) Prodelphinidin_B3->Apoptosis_Proteins Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Cell_Cycle_Proteins->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces

This compound's impact on cancer cell cycle and apoptosis.
Modulation of the Notch1 Signaling Pathway

A derivative of prodelphinidin, Prodelphinidin B-2,3,3”-O-gallate, has been shown to inhibit the Notch1 signaling pathway in triple-negative breast cancer cells. The Notch pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers. Inhibition of this pathway can lead to decreased cancer cell viability and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch1_Receptor Notch1 Receptor NICD Notch Intracellular Domain (NICD) Notch1_Receptor->NICD Releases Transcription_Complex Transcription Complex (NICD, CSL) NICD->Transcription_Complex Translocates & Forms Target_Genes Target Gene Expression Transcription_Complex->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes Prodelphinidin_Derivative Prodelphinidin B-2,3,3”-O-gallate Prodelphinidin_Derivative->Notch1_Receptor Inhibits Cleavage

Inhibition of the Notch1 signaling pathway by a prodelphinidin derivative.
Suppression of the JAK2/STAT3 Signaling Pathway by Delphinidin (B77816)

Delphinidin, the monomeric precursor to prodelphinidins, has been found to suppress the JAK2/STAT3 signaling pathway in triple-negative breast cancer cells. This pathway is a critical regulator of immune response and cell proliferation. By inhibiting this pathway, delphinidin can downregulate the expression of PD-L1, a protein that helps cancer cells evade the immune system, thereby potentially enhancing anti-tumor immunity.

G Delphinidin Delphinidin JAK2 JAK2 Delphinidin->JAK2 Inhibits Phosphorylation p_JAK2 p-JAK2 JAK2->p_JAK2 Phosphorylates STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 p_JAK2->STAT3 Phosphorylates PD_L1 PD-L1 Expression p_STAT3->PD_L1 Upregulates Immune_Evasion Tumor Immune Evasion PD_L1->Immune_Evasion Promotes

Suppression of the JAK2/STAT3 pathway by delphinidin.

Conclusion

This compound is a naturally occurring dietary polyphenol with significant potential for further investigation in the fields of nutrition, pharmacology, and drug development. Its presence in common food items suggests a regular, albeit likely low, level of human exposure. The detailed analytical methods available allow for its accurate quantification in various matrices. Furthermore, its demonstrated ability to modulate key signaling pathways involved in cancer progression highlights its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its bioavailability, metabolism, and efficacy in preclinical and clinical settings.

References

The Biosynthesis of Prodelphinidin B3 in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Prodelphinidin B3, a significant B-type proanthocyanidin (B93508) found in various plant species. Proanthocyanidins (B150500), also known as condensed tannins, are polymeric flavonoids with a range of demonstrated health benefits, making their biosynthesis a critical area of study for drug development and nutritional science. This compound is a dimer composed of a gallocatechin unit linked to a catechin (B1668976) unit via a C4α→C8 bond.[1][2][3] This guide details the enzymatic steps, precursor molecules, and regulatory aspects of its formation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that originates from the general flavonoid biosynthetic pathway. This pathway provides the foundational flavan-3-ol (B1228485) monomers, gallocatechin and catechin, which subsequently condense to form the dimeric this compound. The key stages of this pathway are outlined below.

Phenylpropanoid Pathway and Chalcone (B49325) Synthesis

The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) converts L-phenylalanine into 4-coumaroyl-CoA. This molecule serves as a crucial precursor for all flavonoids. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone, the first committed step in flavonoid biosynthesis.[4]

Formation of Flavanone (B1672756) and Hydroxylation

Naringenin chalcone is subsequently isomerized to the flavanone naringenin by chalcone isomerase (CHI).[4] Naringenin is a key branch-point intermediate. To produce the precursors for prodelphinidins, the B-ring of the flavanone must undergo hydroxylation at the 3' and 5' positions. This critical step is catalyzed by Flavonoid 3',5'-Hydroxylase (F3'5'H) , a cytochrome P450 enzyme, which converts naringenin to eriodictyol (B191197) (3'-hydroxylated) and then to 5,7,3',4',5'-pentahydroxyflavanone.[5][6] Alternatively, naringenin can be first hydroxylated at the 3-position of the C-ring by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol (B1209521). F3'5'H can then act on dihydrokaempferol to produce dihydromyricetin (B1665482), the direct precursor for the gallocatechin unit.[5][7] For the catechin unit, naringenin is converted to dihydroquercetin.

Reduction to Leucoanthocyanidins

The dihydroflavonols, dihydromyricetin and dihydroquercetin, are then reduced to their corresponding leucoanthocyanidins (flavan-3,4-diols) by Dihydroflavonol 4-Reductase (DFR) .[7][8] Specifically, dihydromyricetin is converted to leucodelphinidin, and dihydroquercetin is converted to leucocyanidin (B1674801). This reaction is NADPH-dependent.[8][9]

Formation of Flavan-3-ol Monomers: Gallocatechin and Catechin

The final steps in the synthesis of the monomeric units of this compound involve two key enzymes: Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR) .

  • Leucoanthocyanidin Reductase (LAR): This enzyme directly reduces leucoanthocyanidins to 2,3-trans-flavan-3-ols. In the context of this compound biosynthesis, LAR catalyzes the conversion of leucodelphinidin to (+)-gallocatechin and leucocyanidin to (+)-catechin.[3][10][11][12][13]

  • Anthocyanidin Reductase (ANR): This enzyme provides an alternative route to flavan-3-ols. Leucoanthocyanidins can first be oxidized by anthocyanidin synthase (ANS) to form unstable anthocyanidins (e.g., delphinidin (B77816) from leucodelphinidin). ANR then reduces these anthocyanidins to 2,3-cis-flavan-3-ols. For instance, ANR can convert delphinidin to (-)-epigallocatechin (B1671488) and (-)-gallocatechin.[4][14]

Condensation to this compound

The final step in the formation of this compound is the condensation of a gallocatechin unit (acting as the nucleophile) with a carbocation derived from a catechin unit (the electrophile), forming a C4α→C8 interflavan bond.[1] While this reaction can occur non-enzymatically under acidic conditions in vitro, the precise mechanism in vivo is still under investigation.[1][15] It is proposed that the acidic environment of the vacuole, where proanthocyanidins accumulate, may facilitate this condensation.[16] Some studies also suggest the potential involvement of enzymes like polyphenol oxidases or peroxidases in the polymerization of flavan-3-ols.[17][18]

Visualization of the Biosynthesis Pathway

The following diagram illustrates the core enzymatic steps leading to the formation of this compound.

Prodelphinidin_B3_Biosynthesis precursors L-Phenylalanine -> 4-Coumaroyl-CoA + 3x Malonyl-CoA CHS Chalcone Synthase (CHS) precursors->CHS Naringenin_Chalcone Naringenin Chalcone CHS->Naringenin_Chalcone CHI Chalcone Isomerase (CHI) Naringenin_Chalcone->CHI Naringenin Naringenin CHI->Naringenin F3H_1 Flavanone 3-Hydroxylase (F3H) Naringenin->F3H_1 F3primeH Flavonoid 3'-Hydroxylase (F3'H) Naringenin->F3primeH DHK Dihydrokaempferol F3H_1->DHK F35H Flavonoid 3',5'-Hydroxylase (F3'5'H) DHK->F35H DHM Dihydromyricetin F35H->DHM DFR_1 Dihydroflavonol 4-Reductase (DFR) DHM->DFR_1 F3H_2 Flavanone 3-Hydroxylase (F3H) DHQ Dihydroquercetin F3H_2->DHQ Eriodictyol Eriodictyol Eriodictyol->F3H_2 F3primeH->Eriodictyol DFR_2 Dihydroflavonol 4-Reductase (DFR) DHQ->DFR_2 Leucodelphinidin Leucodelphinidin DFR_1->Leucodelphinidin LAR_1 Leucoanthocyanidin Reductase (LAR) Leucodelphinidin->LAR_1 ANS_1 Anthocyanidin Synthase (ANS) Leucodelphinidin->ANS_1 Leucocyanidin Leucocyanidin DFR_2->Leucocyanidin LAR_2 Leucoanthocyanidin Reductase (LAR) Leucocyanidin->LAR_2 Gallocatechin Gallocatechin LAR_1->Gallocatechin Condensation Condensation Gallocatechin->Condensation Catechin Catechin LAR_2->Catechin Catechin->Condensation Delphinidin Delphinidin ANS_1->Delphinidin ANR_1 Anthocyanidin Reductase (ANR) Delphinidin->ANR_1 ANR_1->Gallocatechin Prodelphinidin_B3 This compound (gallocatechin-(4α→8)-catechin) Condensation->Prodelphinidin_B3

Caption: Biosynthesis pathway of this compound.

Quantitative Data on Key Enzymes

The following tables summarize available quantitative data for the key enzymes involved in the this compound biosynthetic pathway. It is important to note that kinetic parameters can vary depending on the plant species, experimental conditions, and protein purification methods.

Table 1: Kinetic Parameters of Flavonoid 3',5'-Hydroxylase (F3'5'H)

Enzyme SourceSubstrateKm (µM)Vmax (relative units)Reference
Petunia hybridaNaringenin~10100[6]
Petunia hybridaDihydrokaempferol~580[6]
Camellia sinensisNaringenin-(Optimum substrate)[5]

Table 2: Kinetic Parameters of Dihydroflavonol 4-Reductase (DFR)

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Vitis viniferaDihydroquercetin25 ± 31.1 ± 0.14.4 x 104[8]
Vitis viniferaDihydromyricetin-(Substrate)-[19][20]
Camellia sinensis (CsDFRa)Dihydromyricetin58.44--[7]

Table 3: Kinetic Parameters of Leucoanthocyanidin Reductase (LAR)

Enzyme SourceSubstrateKm (µM)Specific Activity (µmol min-1 mg-1)Reference
Desmodium uncinatumLeucocyanidin-~10[16]
Vitis viniferaLeucocyanidin--[12]
Camellia assamicaLeucodelphinidin-(Substrate)[20]

Table 4: Kinetic Parameters of Anthocyanidin Reductase (ANR)

Enzyme SourceSubstrateKm (µM)Vmax (relative units)Reference
Vitis viniferaCyanidin2.82 ± 0.66-[21]
Camellia sinensisDelphinidin-(Produces (-)-EGC and (-)-GC)[4]
Pisum sativumDelphinidin~5-fold higher than Cyanidin-[21]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of Leucoanthocyanidin Reductase (LAR)

This protocol describes the expression of a plant LAR gene in E. coli for subsequent purification and characterization.[22][23][24]

Workflow Diagram:

LAR_Purification_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_expression Protein Expression cluster_purification Protein Purification Cloning Isolate LAR cDNA from plant tissue Vector Clone into pET expression vector with His-tag Cloning->Vector Transformation Transform E. coli (e.g., BL21(DE3)) Vector->Transformation Culture Grow culture to OD600 of 0.6-0.8 Transformation->Culture Induction Induce expression with IPTG (e.g., 0.1-1 mM, 16-25°C, 4-16h) Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Lyse cells (sonication or French press) Harvest->Lysis Centrifugation Clarify lysate by centrifugation Lysis->Centrifugation Affinity Purify His-tagged LAR using Ni-NTA affinity chromatography Centrifugation->Affinity Dialysis Dialyze purified protein into storage buffer Affinity->Dialysis Enzyme_Assay Enzyme Activity Assay Dialysis->Enzyme_Assay Purified LAR

Caption: Workflow for heterologous expression and purification of LAR.

Methodology:

  • Gene Cloning and Vector Construction: The full-length coding sequence of the target plant LAR gene is amplified from cDNA using PCR. The amplified product is then cloned into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.

  • Protein Expression: The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for 4-16 hours to enhance protein solubility.

  • Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). The cells are lysed by sonication on ice, and the lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged LAR is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. The His-tagged LAR is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM). The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

Leucoanthocyanidin Reductase (LAR) Enzyme Assay

This protocol outlines the procedure to determine the enzymatic activity of purified recombinant LAR in converting leucodelphinidin to gallocatechin.[10][16]

Methodology:

  • Substrate Preparation: Leucodelphinidin is used as the substrate. Due to its instability, it is often synthesized immediately prior to the assay by the reduction of dihydromyricetin using sodium borohydride (B1222165) or prepared enzymatically using a coupled reaction with DFR.

  • Reaction Mixture: The standard assay is conducted in a final volume of 100-200 µL. A typical reaction mixture contains:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM NADPH

    • 0.1 mM Leucodelphinidin

    • 1-5 µg of purified recombinant LAR protein

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination and Product Analysis: The reaction is stopped by the addition of an equal volume of ethyl acetate (B1210297). The products are extracted into the ethyl acetate phase, which is then evaporated to dryness. The residue is redissolved in methanol (B129727) for analysis.

  • Quantification: The formation of gallocatechin is quantified by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (at 280 nm) or a mass spectrometer (MS). The peak corresponding to gallocatechin is identified and quantified by comparison with an authentic standard.

Quantification of this compound by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound in plant extracts.[25][26][27]

Methodology:

  • Sample Preparation:

    • Extraction: Finely ground plant material (e.g., 1 g) is extracted with 20 mL of acetone/water (70:30, v/v) using ultrasonication or vigorous vortexing.

    • Purification: The extract is centrifuged, and the supernatant is collected. The solvent is evaporated under a stream of nitrogen. The remaining aqueous extract can be further purified using solid-phase extraction (SPE) with a Sephadex LH-20 column to enrich for proanthocyanidins.

    • Final Preparation: The dried and purified extract is redissolved in a suitable solvent (e.g., methanol/water, 50:50, v/v) and filtered through a 0.22 µm syringe filter before injection.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation: A reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.8 µm) is used for separation. A gradient elution is typically employed with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile.

    • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in negative ion mode with an electrospray ionization (ESI) source is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

      • This compound MRM Transition: The precursor ion [M-H]⁻ at m/z 593.1 is selected and fragmented. A characteristic product ion (e.g., m/z 441.1, corresponding to the loss of a galloyl-like moiety) is monitored for quantification.

  • Quantification: A calibration curve is generated using a certified standard of this compound at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Conclusion

The biosynthesis of this compound is a complex and tightly regulated process that involves multiple enzymatic steps within the broader flavonoid pathway. Understanding this pathway at a molecular and quantitative level is essential for researchers in plant biology, natural product chemistry, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the biosynthesis, regulation, and potential applications of this and other proanthocyanidins. Future research will likely focus on elucidating the precise in vivo mechanism of flavan-3-ol polymerization and exploring the metabolic engineering of plants to enhance the production of specific, bioactive proanthocyanidins like this compound.

References

Prodelphinidin B3 biological activity screening assays

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Prodelphinidin B3 Biological Activity Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a B-type proanthocyanidin (B93508) dimer, consisting of a gallocatechin unit linked to a catechin (B1668976) unit.[1] Found in various natural sources such as barley, beer, and pomegranate peels, this polyphenol has garnered significant interest within the scientific community for its diverse and potent biological activities.[1] Proanthocyanidins are widely recognized for their health benefits, including antioxidant, anti-inflammatory, and antitumor properties.[2] This guide provides a comprehensive overview of the core screening assays used to evaluate the biological activities of this compound, offering detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in the fields of pharmacology, natural product chemistry, and drug development.

Antitumor Activity

This compound has demonstrated notable antitumor effects, particularly against prostate cancer cell lines.[2][3] Its mechanism of action is linked to the induction of cell cycle arrest and the activation of apoptotic pathways.[3] The presence of a pyrogallol (B1678534) moiety on the B-ring is considered crucial for its cytotoxic effects.[3][4]

Data Presentation: Cytotoxicity of this compound and Related Compounds
CompoundCell LineAssayResultReference
This compound PC-3 (Prostate)MTT, Cell CountingSignificant antitumor effect, activity comparable to EGCG.[2][3]
Prodelphinidin C2 PC-3 (Prostate)MTT, Cell CountingSignificant antitumor effect, activity comparable to EGCG.[3]
EGCG (Control) PC-3 (Prostate)MTT, Cell CountingKnown antitumor agent, used as a positive control.[2][3]
Prodelphinidin B1, B2, B4 PC-3 (Prostate)Not specifiedSignificant cytotoxic activity (IC50 < 50 µM), slightly stronger than this compound.[4]
Procyanidin (B600670) B3 PC-3 (Prostate)Not specifiedLacked the pyrogallol moiety and showed no significant activity.[4]
Experimental Protocols

Protocol 1: MTT Assay for Cell Viability Assessment

This colorimetric assay is a standard method for assessing cell viability and proliferation.[5] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

  • Cell Seeding: Plate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., EGCG).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[3]

  • Cell Treatment: Culture PC-3 cells and treat them with this compound (at a concentration determined from viability assays, e.g., its IC50) for 48 hours.[3]

  • Cell Collection: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Use a commercially available kit (e.g., BD Cycletest™ Plus DNA Reagent Kit) for staining. This often involves fixing and permeabilizing the cells, followed by incubation with a fluorescently labeled substrate or antibody specific for activated caspase-3.

  • Flow Cytometry (FACS) Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity will correlate with the level of active caspase-3 in the cell population.

  • Data Analysis: Quantify the percentage of cells positive for active caspase-3 compared to an untreated control. Studies show this compound can activate caspase-3 up to 1.5-1.8 times compared to the control.[3]

Visualizations

Prodelphinidin_B3 This compound Cell_Cycle Cell Cycle Arrest (G0/G1 Phase) Prodelphinidin_B3->Cell_Cycle Caspase3 Caspase-3 Activation Prodelphinidin_B3->Caspase3 Apoptosis Apoptosis Cell_Cycle->Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis pathway.

A Seed Cells in 96-well Plate B Treat with This compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan (add DMSO) E->F G Read Absorbance at 570 nm F->G

Caption: MTT assay experimental workflow.

Antioxidant Activity

Prodelphinidins are potent antioxidants, capable of scavenging free radicals and inhibiting oxidative damage.[2][6] This activity is central to many of their proposed health benefits.

Data Presentation: Antioxidant Activity of Prodelphinidins
Compound/FractionAssayKey FindingReference
Prodelphinidin Dimers ABTS Radical ScavengingPotent antioxidants in the aqueous phase, much more effective than the gallocatechin monomer.[6]
Gallocatechin-(4-8)-catechin Lipid Peroxidation InhibitionSignificantly more effective than the monomer in inhibiting lipid peroxidation.[6]
Procyanidin B3 DPPH Radical ScavengingScavenges DPPH free radicals in cell-free assays (at 1 mM).[7]
Procyanidin B3 Linoleic Acid OxidationReduces the oxidation of linoleic acid.[7]
Experimental Protocols

Protocol 3: ABTS Radical Scavenging Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of a compound to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green radical is measured spectrophotometrically.[8]

  • Radical Generation: Prepare the ABTS•+ radical cation solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure: Add a small volume (e.g., 10 µL) of the this compound sample (at various concentrations) to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

  • Incubation and Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Analysis: Calculate the percentage of inhibition of the ABTS•+ radical. The activity is often expressed as Trolox Equivalents (TEAC), by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.[6]

Protocol 4: Inhibition of Lipid Peroxidation Assay

This assay assesses the ability of an antioxidant to prevent the oxidation of lipids, often using a model system like liposomes.[6]

  • Liposome (B1194612) Preparation: Prepare phosphatidylcholine liposomes by sonication in a buffer solution (e.g., Tris-HCl).

  • Induction of Peroxidation: Induce lipid peroxidation by adding an initiator system, such as ascorbate (B8700270) (e.g., 100 µM) and iron (FeCl3, e.g., 20 µM).

  • Treatment: Incubate the liposome suspension with various concentrations of this compound.

  • Quantification of Peroxidation: After incubation (e.g., 1 hour at 37°C), stop the reaction and measure the extent of lipid peroxidation. A common method is the TBARS (Thiobarbituric Acid Reactive Substances) assay, which measures malondialdehyde (MDA), a byproduct of lipid peroxidation.

  • Analysis: Compare the levels of TBARS in the treated samples to an untreated control to determine the percentage of inhibition of lipid peroxidation.

Visualization

A Generate ABTS•+ Radical (ABTS + K2S2O8) B Dilute ABTS•+ to Absorbance ~0.7 A->B C Add this compound Sample B->C D Incubate for ~6 minutes C->D E Measure Absorbance at 734 nm D->E F Calculate % Inhibition vs. Control E->F

Caption: ABTS radical scavenging assay workflow.

Anti-inflammatory Activity

Proanthocyanidins are known to modulate inflammatory responses by targeting key pro-inflammatory pathways and cytokine production.[9]

Data Presentation: Anti-inflammatory Effects of Related Proanthocyanidins
CompoundModel / AssayKey FindingReference
Procyanidin B3 TPA-induced mouse ear edemaShowed stronger anti-inflammatory activity than indomethacin.[10]
Delphinidin (Monomer) 3D Psoriasis Skin ModelSuppressed the release of pro-inflammatory cytokines (IL-1α, IL-6, IL-8, TNF-α).[11]
Procyanidin B3 Primary Murine ChondrocytesInhibited H2O2-induced production of inducible nitric oxide synthase (iNOS).[7]
Polymeric Proanthocyanidin Kaolin/Carrageenan ArthritisDecreased joint levels of IL-1β, IL-17, and IL-6.[12]
Experimental Protocols

Protocol 5: TPA-Induced Mouse Ear Edema

This is a common in vivo model for acute inflammation. 12-O-Tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent.[10][12]

  • Animal Model: Use mice (e.g., CD-1 or BALB/c).

  • TPA Application: Apply a solution of TPA in a solvent like acetone (B3395972) to the inner and outer surfaces of one ear of each mouse to induce inflammation. The contralateral ear receives the vehicle only.

  • Compound Administration: Administer this compound either topically to the ear or systemically (e.g., oral gavage) at a set time before or after TPA application. Include a vehicle control group and a positive control group (e.g., indomethacin).

  • Edema Measurement: After a specific period (e.g., 4-6 hours), sacrifice the mice and take a standard-sized circular punch from both the TPA-treated and vehicle-treated ears.

  • Analysis: Weigh the ear punches. The difference in weight between the two punches is a measure of the edema. Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Protocol 6: Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as cytokines, in biological samples.[12]

  • Sample Collection: Collect samples, which could be cell culture supernatants from stimulated macrophages (e.g., LPS-stimulated RAW 264.7 cells) or tissue homogenates from an in vivo model (like the TPA model above).

  • ELISA Procedure: Use a commercial sandwich ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Add samples and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash again and add an enzyme-conjugate (e.g., streptavidin-horseradish peroxidase).

    • Add a substrate solution (e.g., TMB) to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Analysis: Create a standard curve using the known concentrations of the cytokine standards. Use this curve to determine the concentration of the cytokine in the unknown samples. Compare the cytokine levels in this compound-treated samples to stimulated, untreated controls.

Visualization

Stimulus Inflammatory Stimulus (e.g., TPA, LPS) Cell Immune Cells / Keratinocytes Stimulus->Cell Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Cell->Cytokines PDB3 This compound PDB3->Cell Inhibits

Caption: Inhibition of pro-inflammatory cytokine production.

Enzyme Inhibition Assays

The inhibition of specific enzymes is a key mechanism through which many drugs and bioactive compounds exert their effects. While specific data for this compound is limited, related flavonoids are known enzyme inhibitors.[13] Assays can be designed to screen for inhibitory activity against a wide range of enzymes relevant to various diseases.

Data Presentation: Enzyme Inhibition by Related Compounds
CompoundTarget EnzymeAssay TypeResultReference
Procyanidin B3 iNOSCell-based (Chondrocytes)Inhibited H2O2-induced production.[7]
Chrysin (Flavonoid) CYP3A4In vitro enzyme kineticsPotent irreversible inhibitor (IC50 = 2.5 µM).[13]
Apigenin (Flavonoid) CYP3A4In vitro enzyme kineticsIrreversible inhibitor.[13]
Experimental Protocol

Protocol 7: General In Vitro Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzymes.[14]

  • Reagent Preparation: Prepare buffer solution, a solution of the purified enzyme, a solution of the enzyme's specific substrate, and solutions of this compound at various concentrations.

  • Assay Setup: In a 96-well plate or cuvette, combine the buffer, enzyme solution, and the inhibitor (this compound) or vehicle control.

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a defined period to allow for binding to occur.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress over time by measuring either the depletion of the substrate or the formation of the product. The detection method depends on the specific reaction (e.g., spectrophotometry for a colorimetric product, fluorometry for a fluorescent product, or HPLC for separating substrate and product).

  • Analysis:

    • Calculate the initial reaction velocity (V0) for each inhibitor concentration.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Visualization

A Combine Enzyme, Buffer, & this compound B Pre-incubate A->B C Initiate Reaction (Add Substrate) B->C D Monitor Reaction Progress (e.g., Absorbance Change) C->D E Calculate Reaction Velocities D->E F Determine IC50 Value E->F

Caption: General workflow for an enzyme inhibition assay.

References

In Vitro Antioxidant Capacity of Prodelphinidin B3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodelphinidin B3, a B-type proanthocyanidin (B93508) dimer, is a naturally occurring flavonoid found in various plant sources, including barley, beer, fruits, and pomegranate peels.[1] Proanthocyanidins are known for their potent antioxidant properties, which contribute to the health benefits associated with the consumption of polyphenol-rich foods.[2] This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the key signaling pathways involved in its antioxidant action.

Quantitative Antioxidant Capacity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data. It is important to note that direct quantitative values for this compound in all standard antioxidant assays are not extensively reported in the literature.

AssayMethod PrincipleThis compound ActivityReference CompoundReference Compound Activity
DPPH Radical Scavenging Activity Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.IC₅₀: 87.4 ± 6.65 µM BerberineIC₅₀: >500 µM
ABTS Radical Scavenging Activity Measures the ability of an antioxidant to scavenge the ABTS radical cation.49.05 ± 0.00 mg TE/100 g dw Not specified in the studyNot specified in the study
FRAP (Ferric Reducing Antioxidant Power) Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Data not availableNot applicableNot applicable
ORAC (Oxygen Radical Absorbance Capacity) Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.Data not availableNot applicableNot applicable

IC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial radical concentration. A lower IC₅₀ value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. The antioxidant capacity of a compound is expressed as an equivalent of the standard antioxidant, Trolox. TE: Trolox Equivalents. dw: dry weight.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant capacity assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample characteristics.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding hydrazine. The color change is measured spectrophotometrically at approximately 517 nm.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). The concentration is typically around 0.1 mM.

    • Prepare a series of dilutions of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • Add a specific volume of the DPPH working solution to each test tube or well of a microplate.

    • Add an equal volume of the sample or standard solutions at different concentrations to the DPPH solution.

    • A blank is prepared using the solvent instead of the sample.

    • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore. The antioxidant capacity is quantified by measuring the reduction of the ABTS•⁺ by the antioxidant, which leads to a loss of color. The absorbance is typically measured at 734 nm.

Methodology:

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.

    • To generate the ABTS•⁺, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • Add a large volume of the diluted ABTS•⁺ solution to a small volume of the sample or standard solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

    • Prepare a series of dilutions of this compound and a standard (e.g., FeSO₄ or Trolox).

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared with a known concentration of Fe²⁺ or Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay evaluates the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) induced by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (pH 7.4).

    • Prepare an AAPH solution in the same buffer. This solution is temperature-sensitive and should be prepared fresh.

    • Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • In a black microplate, add the fluorescent probe solution to each well, followed by the sample, standard, or a blank (buffer).

    • Incubate the plate at 37°C for a short period.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement and Calculation:

    • Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

    • The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of a Trolox standard curve. The results are expressed as Trolox equivalents.

Signaling Pathways and Mechanism of Action

Proanthocyanidins, including this compound, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense system. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .[3][4][5][6]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][5] Proanthocyanidins can activate this pathway by promoting the dissociation of Nrf2 from Keap1. This can occur through the inhibition of Keap1-dependent Nrf2 ubiquitination.[3][4][5] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of cytoprotective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play crucial roles in detoxifying reactive oxygen species and protecting cells from oxidative damage.[3][4][5][6]

G cluster_nucleus ProdelphinidinB3 This compound Keap1_Nrf2 Keap1-Nrf2 Complex ProdelphinidinB3->Keap1_Nrf2 Inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Leads to Nrf2_free->invis1 Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Transcription Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection Promotes invis1->Nucleus Translocation

Caption: Nrf2-ARE signaling pathway activation by this compound.

Conclusion

References

Prodelphinidin B3: A Deep Dive into its Cellular Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prodelphinidin B3, a naturally occurring flavan-3-ol, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. As a member of the proanthocyanidin (B93508) class of polyphenols, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of action of this compound, with a focus on its effects in various cancer cell models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Cellular Effects of this compound

This compound exerts its biological effects through a multi-pronged approach at the cellular level, primarily leading to the inhibition of cancer cell growth and induction of programmed cell death. The key cellular consequences of this compound treatment are detailed below.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound and its derivatives on cancer cell lines.

Table 1: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Citation(s)
Prodelphinidin B-2,3,3”-O-gallateMDA-MB-231Triple-Negative Breast Cancer33.875 ± 1.764[1]
Prodelphinidin B-2,3,3”-O-gallateMDA-MB-453Triple-Negative Breast Cancer28.006 ± 0.983[1]
Prodelphinidin B-2,3,3”-O-gallateMDA-MB-468Triple-Negative Breast Cancer49.0093 ± 2.660[1]
Prodelphinidin B-2,3,3”-O-gallateMCF7Estrogen Receptor-Positive Breast Cancer41.97 ± 1.787[1]
This compoundPC-3Prostate CancerSimilar to EGCG[2]

Table 2: Effect of Prodelphinidin B-2,3,3”-O-gallate on Cell Cycle Distribution in MDA-MB-453 Cells

Treatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Citation(s)
0 (Control)Not specifiedNot specifiedNot specified[1]
10Not specifiedIncreasedNot specified[1]
20Not specifiedSignificantly IncreasedNot specified[1]
40Not specifiedSignificantly IncreasedNot specified[1]

Table 3: Induction of Apoptosis by Prodelphinidin B-2,3,3”-O-gallate in MDA-MB-453 Cells

Treatment Concentration (µM)Percentage of Apoptotic CellsCitation(s)
0 (Control)Baseline[1]
10Increased[1]
20Drastically Increased[1]
40Dose-dependently Increased[1]

Key Signaling Pathways Modulated by this compound

This compound's cellular effects are orchestrated through the modulation of several critical signaling pathways that govern cell survival, proliferation, and apoptosis.

The Notch Signaling Pathway

The Notch signaling pathway is a crucial regulator of cell fate decisions, and its dysregulation is implicated in various cancers. Prodelphinidin B-2,3,3”-O-gallate has been shown to directly interact with Notch1 with a high binding affinity.[1] This interaction leads to a reduction in the levels of cleaved-Notch1, the active form of the receptor, thereby inhibiting downstream signaling.[1] This inhibition of the Notch1 pathway contributes to the anti-proliferative and pro-apoptotic effects of the compound in triple-negative breast cancer cells.[1]

Notch_Pathway Prodelphinidin_B3 This compound Notch1 Notch1 Receptor Prodelphinidin_B3->Notch1 Inhibits Cleaved_Notch1 Cleaved-Notch1 (NICD) Notch1->Cleaved_Notch1 Activation Downstream_Targets Downstream Targets (e.g., Hes1, Hey1) Cleaved_Notch1->Downstream_Targets Activates Proliferation Cell Proliferation Downstream_Targets->Proliferation Promotes Apoptosis Apoptosis Downstream_Targets->Apoptosis Inhibits

This compound inhibits the Notch1 signaling pathway.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Delphinidin, a closely related anthocyanidin, has been shown to modulate the MAPK pathway in HER-2 positive breast cancer cells by decreasing the phosphorylation of pro-proliferative kinases like c-Raf, MEK1/2, and ERK1/2, while increasing the phosphorylation of the pro-apoptotic JNK. This suggests a mechanism for inducing G2/M phase cell cycle arrest and apoptosis.

MAPK_Pathway Prodelphinidin_B3 This compound Raf c-Raf Prodelphinidin_B3->Raf Inhibits JNK JNK Prodelphinidin_B3->JNK Activates Ras Ras Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Apoptosis Apoptosis JNK->Apoptosis Promotes

Modulation of the MAPK pathway by this compound.
The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Prodelphinidin B-4 3'-O-gallate has been shown to downregulate the NF-κB signaling pathway by suppressing the phosphorylation of IκB kinase (IKK) and TGF-beta-activated kinase (TAK1). This leads to the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

NFkB_Pathway cluster_0 Nucleus Prodelphinidin_B3 This compound TAK1 TAK1 Prodelphinidin_B3->TAK1 Inhibits IKK IKKα/β TAK1->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (Anti-apoptotic, Pro-inflammatory) NFkB_n NF-κB NFkB_n->Gene_Expression Activates

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to investigate the cellular effects of this compound.

Cell Viability Assay (MTS Assay)

Principle: The MTS assay is a colorimetric method to assess cell viability. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in the culture.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from all readings.

Colony Formation Assay

Principle: This assay assesses the ability of a single cell to grow into a colony. It is a measure of the long-term survival and proliferative capacity of cells after treatment with a compound.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

  • Fixation: Gently wash the colonies with PBS and then fix them with a solution of methanol (B129727) and acetic acid (3:1) for 10-15 minutes.

  • Staining: Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

  • Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add propidium iodide to the cell suspension to a final concentration of 50 µg/mL.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence emission.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound. Collect both the floating and adherent cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) using the flow cytometry software.

Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Caspase Activity Assay

Principle: Caspases are a family of proteases that play a central role in apoptosis. Caspase activity can be measured using a fluorometric or colorimetric assay. These assays utilize a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) that is conjugated to a fluorophore or a chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can then be quantified.

Protocol:

  • Cell Lysis: Lyse the treated and control cells to release the cellular contents, including caspases.

  • Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase substrate.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: The increase in fluorescence or absorbance is proportional to the caspase activity in the sample.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, particularly in the context of cancer. Its mechanism of action is multifaceted, involving the direct inhibition of key oncogenic signaling pathways such as Notch, MAPK, and NF-κB. These molecular events translate into potent cellular effects, including the suppression of proliferation, induction of cell cycle arrest, and triggering of apoptosis in cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and for the development of novel anti-cancer strategies. Further investigation into the in vivo efficacy, bioavailability, and safety profile of this compound is warranted to fully realize its clinical potential.

References

Prodelphinidin B3: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodelphinidin B3, a naturally occurring proanthocyanidin (B93508) found in various plant sources, is emerging as a compound of interest for its potential therapeutic properties, including its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory capabilities. By synthesizing available data on this compound and closely related proanthocyanidins (B150500), this document details its proposed mechanisms of action, summarizes key quantitative findings, and outlines relevant experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are investigating the potential of this compound as a novel anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Proanthocyanidins, a class of polyphenolic compounds, have garnered significant attention for their diverse bioactive properties, including antioxidant and anti-inflammatory activities. This compound, a dimer of (epi)gallocatechin, is a specific type of proanthocyanidin found in foods such as barley, beer, pomegranates, and various fruits and vegetables.[1] This guide focuses on the anti-inflammatory properties of this compound, providing a technical framework for its study and potential therapeutic application.

Proposed Mechanisms of Anti-inflammatory Action

Based on studies of this compound and closely related compounds, the anti-inflammatory effects are likely mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary proposed mechanisms include the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines.

Studies on the structurally similar Prodelphinidin B-4 3'-O-gallate have demonstrated a potent inhibitory effect on this pathway. It is proposed that this compound may act in a similar manner by inhibiting the phosphorylation of IKKα/β and the upstream kinase TAK1. This would prevent IκBα degradation and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.[2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TAK1->IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB P NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα degradation DNA DNA NFkB->DNA Nuclear Translocation ProdelphinidinB3 This compound ProdelphinidinB3->TAK1 Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Inflammatory_Genes

Figure 1: Proposed Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes cascades such as ERK, JNK, and p38, is another critical regulator of the inflammatory response. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1, which, in turn, promote the expression of pro-inflammatory genes. While direct evidence for this compound is limited, many flavonoids are known to inhibit MAPK signaling. It is plausible that this compound could attenuate inflammation by suppressing the phosphorylation of key MAPK components.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response ProdelphinidinB3 This compound ProdelphinidinB3->MAPKKK

Figure 2: Postulated Modulation of the MAPK Signaling Pathway by this compound.

Quantitative Data on Anti-inflammatory Effects

Direct quantitative data on the anti-inflammatory activity of this compound is limited in the current literature. However, studies on closely related proanthocyanidins provide valuable insights into its potential potency.

Table 1: In Vitro Anti-inflammatory Activity of a Related Prodelphinidin

CompoundCell LineInflammatory StimulusMeasured MediatorEffectConcentrationReference
Prodelphinidin B-4 3'-O-gallateRAW264.7 macrophagesLipopolysaccharide (LPS)Prostaglandin E2 (PGE2)Dose-dependent inhibitionNot specified[2]
Prodelphinidin B-4 3'-O-gallateRAW264.7 macrophagesLipopolysaccharide (LPS)Nitric Oxide (NO)Dose-dependent inhibitionNot specified[2]

Table 2: In Vivo Anti-inflammatory Activity of a Related Procyanidin (B600670)

CompoundAnimal ModelInflammatory AgentEffectComparative PotencyReference
Procyanidin B3Mouse12-O-tetradecanoylphorbol-13-acetate (TPA)Inhibition of ear edemaStronger than indomethacin (B1671933) and glycyrrhetinic acid[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like this compound.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This assay evaluates the ability of a test compound to inhibit the production of inflammatory mediators in cultured macrophages stimulated with LPS.

Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in RAW264.7 macrophages.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α and IL-6 quantification

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (solvent only).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group (no LPS stimulation).

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.

  • Cytokine (TNF-α, IL-6) ELISA:

    • Perform ELISAs on the collected supernatants according to the manufacturer's instructions to quantify the concentrations of TNF-α and IL-6.

In_Vitro_Workflow cluster_assays Analysis Start Start: Culture RAW264.7 Cells Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Pretreat Pre-treat with this compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Collect_Supernatant->NO_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6) Collect_Supernatant->Cytokine_ELISA

Figure 3: Experimental Workflow for In Vitro Anti-inflammatory Assay.
In Vivo TPA-Induced Mouse Ear Edema Model

This model assesses the topical anti-inflammatory activity of a compound in an acute model of skin inflammation.

Objective: To evaluate the ability of topically applied this compound to reduce ear edema induced by TPA in mice.

Materials:

  • Male Swiss mice (or other suitable strain), 6-8 weeks old

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone

  • This compound dissolved in a suitable vehicle (e.g., acetone)

  • Indomethacin (positive control)

  • Micrometer or punch biopsy tool and analytical balance

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the mice into several groups: a negative control group (vehicle only), a TPA control group, a positive control group (TPA + indomethacin), and experimental groups (TPA + different doses of this compound).

  • Induction of Inflammation:

    • Apply a solution of TPA (e.g., 2.5 µg in 20 µL of acetone) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as an internal control.

  • Treatment:

    • Apply the vehicle, indomethacin, or this compound solution topically to the right ear shortly after TPA application.

  • Edema Measurement:

    • After a set time (e.g., 6 hours), sacrifice the mice by cervical dislocation.

    • Measure the thickness of both ears using a micrometer. The difference in thickness between the right and left ear indicates the degree of edema.

    • Alternatively, take a standard-sized punch biopsy (e.g., 6 mm) from both ears and weigh them. The difference in weight is a measure of edema.

  • Calculation of Inhibition:

    • Calculate the percentage of edema inhibition for each treatment group compared to the TPA control group.

Conclusion and Future Directions

The available evidence, primarily from studies on closely related proanthocyanidins, strongly suggests that this compound possesses significant anti-inflammatory properties. Its likely mechanism of action involves the downregulation of key inflammatory signaling pathways, including NF-κB and MAPK. However, to fully elucidate its therapeutic potential, further research is imperative. Future studies should focus on:

  • Direct Quantification: Determining the IC50 values of this compound for the inhibition of a wide range of pro-inflammatory cytokines and enzymes in various cell types.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in a broader range of animal models of inflammatory diseases, including chronic models.

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and optimize dosing strategies.

  • Mechanism of Action: Conducting detailed molecular studies to precisely identify the direct protein targets and signaling nodes modulated by this compound.

A thorough investigation into these areas will be crucial for advancing this compound from a promising natural compound to a potential therapeutic agent for the management of inflammatory disorders.

References

Prodelphinidin B3 and its Impact on Prostate Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodelphinidin B3, a natural polyphenolic compound found in various plants, has emerged as a significant subject of interest in oncology research, particularly concerning its potential therapeutic applications in prostate cancer. This technical guide synthesizes the current scientific findings on the effects of this compound and its closely related delphinidin (B77816) analogues on prostate cancer cell lines. It provides a comprehensive overview of the cytotoxic and apoptotic effects, delineates the molecular mechanisms of action through key signaling pathways, and presents detailed experimental protocols for the cited research.

Quantitative Data Summary

The efficacy of prodelphinidins and related compounds in inhibiting prostate cancer cell proliferation and inducing apoptosis has been quantified in several studies. The following tables summarize the key findings across different prostate cancer cell lines.

Table 1: Cytotoxic Effects of Prodelphinidins and Related Compounds on Prostate Cancer Cell Lines

CompoundCell LineAssayIC50 ValueTreatment DurationReference
This compoundPC-3MTT Assay & Cell Count< 50 µM48 hours[1]
DelphinidinPC-3, LNCaP, C4-2, 22Rν1MTT AssayDose-dependent inhibition48 hours[2][3]
DelphinidinPC-3MTT AssayDose-dependent inhibition (15-180 µM)72 hours[4][5]
ProcyanidinsLNCaPMTT AssayConcentration-dependent inhibition24, 48, 72 hours[6]
Lipophilic Grape Seed Proanthocyanidin (LGSP)PC-3MTT AssayStrong inhibitory effectNot Specified[7]

Table 2: Pro-Apoptotic and Cell Cycle Effects of Prodelphinidins and Related Compounds

CompoundCell LineEffectQuantitative DataTreatment ConditionsReference
ProcyanidinPC-3Apoptosis Induction44.86% apoptosis rate300 µg/mL for 24 hours[8]
ProcyanidinPC-3Mitochondrial Membrane Potential87.30% decrease300 µg/mL for 24 hours[8]
DelphinidinPC-3Cell Cycle Arrest16% (60 µmol/L) and 42% (120 µmol/L) accumulation in G2-M phaseNot Specified[2]
Lipophilic Grape Seed Proanthocyanidin (LGSP)PC-3Cell Cycle ArrestG1 phase arrestNot Specified[7]
ProcyanidinsLNCaPApoptosis InductionConcentration and time-dependent increase in apoptosis100, 200, 300 µg/mL for 24, 48, 72 hours[6]

Key Signaling Pathways Modulated by this compound and Related Compounds

This compound and its analogues exert their anti-cancer effects by modulating several critical signaling pathways involved in prostate cancer cell proliferation, survival, and apoptosis.

1. Androgen Receptor (AR) Signaling Pathway

This compound has been identified as a specific inhibitor of histone acetyltransferases (HATs), particularly p300.[9] This inhibition prevents the acetylation of the androgen receptor (AR), a key driver of prostate cancer growth.[9] By inhibiting AR acetylation, this compound suppresses AR transcription, thereby impeding the growth of prostate cancer cells.[9] Furthermore, it has been shown to enhance the activity of AR antagonists like flutamide.[9]

AR_Signaling_Pathway cluster_prodelphinidin cluster_cellular This compound This compound p300 p300 This compound->p300 inhibits AR Androgen Receptor (AR) p300->AR acetylates AR_Ac Acetylated AR Transcription AR-mediated Transcription AR_Ac->Transcription promotes Growth Cell Proliferation & Survival Transcription->Growth leads to

Androgen Receptor Signaling Inhibition by this compound.

2. Intrinsic Apoptosis Pathway

Prodelphinidins induce apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by a decrease in the mitochondrial membrane potential.[8] A key mechanism is the regulation of the Bcl-2 family of proteins, leading to a decreased Bcl-2/Bax ratio, which promotes the release of cytochrome c from the mitochondria.[2][7] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[7][10]

Intrinsic_Apoptosis_Pathway cluster_prodelphinidin cluster_cellular Prodelphinidin Prodelphinidin Bcl2 Bcl-2 Prodelphinidin->Bcl2 downregulates Bax Bax Prodelphinidin->Bax upregulates Mitochondria Mitochondria Bcl2->Mitochondria inhibits Bax->Mitochondria promotes release of Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Intrinsic Apoptosis Pathway Activation by Prodelphinidins.

3. NF-κB Signaling Pathway

Delphinidin has been shown to inhibit the NF-κB signaling pathway, which is constitutively active in many aggressive prostate cancers and promotes cell survival and proliferation.[2][3] Delphinidin treatment leads to a dose-dependent decrease in the phosphorylation of IκB kinase (IKK), the IκBα inhibitory protein, and the NF-κB subunits p65 and p50.[2][3] This inhibition prevents the nuclear translocation of NF-κB and its DNA binding activity, thereby downregulating the expression of NF-κB target genes involved in cell survival.[2]

NFkB_Signaling_Pathway cluster_delphinidin cluster_cellular Delphinidin Delphinidin IKK IKK Delphinidin->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus translocates to nucleus Gene_Expression Target Gene Expression NFkB_nucleus->Gene_Expression promotes Survival Cell Survival Gene_Expression->Survival leads to

NF-κB Signaling Inhibition by Delphinidin.

4. Wnt/β-catenin Signaling Pathway

Delphinidin has also been found to suppress the Wnt/β-catenin signaling pathway in prostate cancer cells.[4][5] Treatment with delphinidin increases the phosphorylation of β-catenin, leading to its degradation and a decrease in its cytoplasmic levels.[4] This prevents the nuclear translocation of β-catenin and subsequently inhibits the expression of its target genes, such as cyclin D1 and c-myc, which are involved in cell proliferation.[4]

Wnt_BetaCatenin_Pathway cluster_delphinidin cluster_cellular Delphinidin Delphinidin GSK3b GSK3β Delphinidin->GSK3b activates BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates BetaCatenin_p Phospho-β-catenin Nuclear_BetaCatenin Nuclear β-catenin BetaCatenin->Nuclear_BetaCatenin translocates to nucleus Degradation Degradation BetaCatenin_p->Degradation leads to Target_Genes Target Gene Expression Nuclear_BetaCatenin->Target_Genes promotes Proliferation Cell Proliferation Target_Genes->Proliferation leads to Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays Cell_Culture Prostate Cancer Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability/ Proliferation Assays (MTT, Cell Counting) Treatment->Cell_Viability Apoptosis_Assays Apoptosis Assays (Annexin V, Western Blot) Treatment->Apoptosis_Assays Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Signaling_Analysis Signaling Pathway Analysis (Western Blot, EMSA) Treatment->Signaling_Analysis

References

CAS number and physicochemical properties of Prodelphinidin B3

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Prodelphinidin B3, including its chemical identity, physicochemical properties, and relevant biological activities. This guide is intended to serve as a foundational resource for further investigation and application of this natural compound.

Chemical Identity and Physicochemical Properties

This compound is a B-type proanthocyanidin, a class of polyphenolic compounds found in various plant sources, including barley, beer, and pomegranate peels.[1] Its structure consists of two gallocatechin units linked by a C4-C8 bond.

Chemical Structure and Identifiers
  • CAS Number: 78362-05-7[2]

  • Molecular Formula: C₃₀H₂₆O₁₄[2]

  • IUPAC Name: (2R,3S)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol[2]

  • Synonyms: Gallocatechin-(4α→8)-gallocatechin, Prodelphinidin B-3[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of these values are predicted due to the complexity of isolating and analyzing this compound.

PropertyValueSource
Molecular Weight 610.52 g/mol [2]
Boiling Point (Predicted) 946.8 ± 65.0 °C(Predicted)
Density (Predicted) 1.817 ± 0.06 g/cm³(Predicted)
pKa (Strongest Acidic, Predicted) 8.56 - 9.02(Predicted)
pKa (Strongest Basic, Predicted) -5.2(Predicted)
Water Solubility (Predicted) 0.18 g/L (practically insoluble)[3]
LogP (Predicted) 1.7 - 2.81[4][5]
Hydrogen Bond Donor Count 11 - 12[3][5]
Hydrogen Bond Acceptor Count 13 - 14[3][5]
Rotatable Bond Count 3[3][5]
Polar Surface Area 241 - 261 Ų[3][4][5]

Experimental Protocols

Isolation and Purification

This compound can be extracted from plant materials using solvents such as aqueous acetone (B3395972) or methanol (B129727).[6] Purification is typically achieved through chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): A standard method for the separation and purification of proanthocyanidins (B150500). A reversed-phase C18 column is often used with a gradient elution of water and an organic solvent like methanol or acetonitrile, often with a small percentage of acid (e.g., formic acid) to improve peak shape.[7][8]

Structural Elucidation and Quantification
  • Mass Spectrometry (MS): When coupled with HPLC (HPLC-MS), it provides molecular weight and fragmentation data, which is crucial for identification.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H- and ¹³C-NMR are used to determine the detailed chemical structure and stereochemistry of the molecule.[10][11][12]

Determination of Physicochemical Properties
  • Melting Point: The melting point of solid this compound can be determined using the capillary method with a melting point apparatus. The sample is packed into a capillary tube and heated at a controlled rate, and the temperature range from the first appearance of liquid to complete melting is recorded.[13][14][15][16]

  • Solubility: The shake-flask method is a common technique for determining the solubility of polyphenols. An excess of the compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, typically by HPLC or UV-Vis spectrophotometry.[4][17]

  • pKa: Potentiometric titration is a standard method for determining the acid dissociation constant (pKa). A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is determined from the inflection point of the titration curve.[18][19]

Biological Activity and Signaling Pathways

This compound and its related compounds have demonstrated a range of biological activities, primarily antioxidant, anti-inflammatory, and anticancer effects. While specific signaling pathway studies on this compound are limited, research on closely related prodelphinidins provides strong indications of its potential mechanisms of action.

Anticancer Activity

Studies on synthetic this compound have shown that it can inhibit the growth of prostate cancer cells.[1][7][20] This is achieved through the induction of cell cycle arrest and apoptosis, mediated by the activation of caspase-3.[7][18] Furthermore, a derivative, prodelphinidin B-2,3,3''-O-gallate, has been found to inhibit the Notch1 signaling pathway in triple-negative breast cancer cells.[6][10][20] The monomeric unit of prodelphinidins, delphinidin, has been shown to suppress the Wnt/β-catenin signaling pathway in prostate cancer cells.[8]

Anti-inflammatory and Antioxidant Effects

Prodelphinidins are potent antioxidants.[13][16][17] A related compound, prodelphinidin B-4 3'-O-gallate, has been shown to exert anti-inflammatory effects by inhibiting COX-2 and iNOS expression through the downregulation of the TAK1-NF-κB signaling pathway.[15]

Potential Signaling Pathways

Based on the available evidence for this compound and its analogues, the following diagram illustrates the potential signaling pathways modulated by this compound.

Prodelphinidin_B3_Signaling PB3 This compound Notch1 Notch1 Pathway PB3->Notch1 Inhibits Wnt Wnt/β-catenin Pathway PB3->Wnt Inhibits Caspase3 Caspase-3 PB3->Caspase3 Activates NFkB NF-κB Pathway PB3->NFkB CellCycle Cell Cycle Arrest Apoptosis Apoptosis Caspase3->Apoptosis COX2_iNOS COX-2 / iNOS (Inflammatory Mediators) NFkB->COX2_iNOS Inhibits expression of

Potential signaling pathways of this compound.

*Note: The inhibition of Notch1, Wnt/β-catenin, and NF-κB pathways is based on studies of closely related prodelphinidin compounds and the monomer delphinidin.

References

Prodelphinidin B3: A Technical Guide to Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Prodelphinidin B3, a naturally occurring dimeric proanthocyanidin (B93508) found in various plant sources, including barley, beer, fruits, and pomegranate peels.[1][2] Understanding the solubility of this complex polyphenol is critical for researchers in fields ranging from natural product chemistry and pharmacology to drug development, as it directly impacts experimental design, formulation, and bioavailability studies.

This compound has garnered significant interest for its diverse biological activities, including antioxidant and anti-inflammatory properties, as well as its potential as an antitumor agent.[3] These therapeutic potentials are intrinsically linked to its delivery and interaction with biological systems, making solubility a paramount consideration.

This document summarizes the available solubility data for this compound in common laboratory solvents, provides detailed experimental protocols for solubility determination, and illustrates a key signaling pathway influenced by prodelphinidins.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound across a wide range of common laboratory solvents is not extensively available in peer-reviewed literature. The data presented below is a compilation of qualitative descriptions and computationally predicted values. It is important to note that some sources present conflicting information, underscoring the necessity for empirical determination for specific applications.

SolventChemical FormulaTypeSolubility of this compoundCitations
WaterH₂OPolar ProticPractically Insoluble (Predicted: 0.18 g/L)[4]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble[5][6]
MethanolCH₃OHPolar ProticSoluble (Note: One source claims insolubility)[5][6]
EthanolC₂H₅OHPolar ProticInsoluble (according to one source)[6]
Acetone(CH₃)₂COPolar AproticInsoluble (according to one source)[6]
Ethyl AcetateCH₃COOC₂H₅Polar AproticInsoluble (according to one source)[6]
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticSoluble[6]

Note: The solubility of proanthocyanidins (B150500) can be influenced by factors such as purity, isomeric form, temperature, and the presence of co-solvents. The information in Table 1 should be used as a guideline, and it is highly recommended to experimentally determine the solubility for the specific conditions of your research.

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a laboratory setting. This method is based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Shake-Flask Method for Equilibrium Solubility

This protocol determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable detector (e.g., DAD or UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the calibration curve. Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

HPLC Method for Quantification

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of two solvents is typically used. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis or Diode Array Detector (DAD) at a wavelength of 280 nm.

  • Injection Volume: 10-20 µL.

Calibration:

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility study. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. The concentration of the unknown sample can then be determined from this curve.

Below is a Graphviz diagram illustrating the experimental workflow for determining the solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess this compound to solvent in a vial B Shake at constant temperature (24-48 hours) A->B Incubate C Centrifuge to pellet undissolved solid B->C Post-incubation D Filter supernatant (0.22 µm filter) C->D Clarify E Dilute filtered solution D->E Prepare for analysis F Analyze by HPLC E->F Inject G Determine concentration from calibration curve F->G Calculate

Caption: Workflow for Solubility Determination.

Signaling Pathway

Prodelphinidins have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One such pathway is the downregulation of the TAK1-NF-κB signaling cascade. The following diagram illustrates this inhibitory action.

G cluster_pathway TAK1-NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Inflammation Inflammatory Gene Expression (COX-2, iNOS) Nucleus->Inflammation Induces ProdelphinidinB3 This compound ProdelphinidinB3->TAK1 Inhibits

Caption: Inhibition of the TAK1-NF-κB Pathway.

References

Prodelphinidin B3: A Technical Guide to Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of Prodelphinidin B3, a dimeric proanthocyanidin (B93508) with promising therapeutic potential. The focus is on novel plant sources, detailed experimental protocols for its extraction and purification, and its modulation of key cellular signaling pathways.

Novel Plant Sources of this compound

While traditionally found in sources like barley and hops, recent research has identified several novel or less common plant sources rich in this compound. These discoveries open new avenues for the sustainable and efficient production of this bioactive compound.

  • Pomegranate Peels (Punica granatum) : Often discarded as waste, pomegranate peels are a rich source of various polyphenols, including this compound.[1][2][3]

  • Bayberry Leaves (Myrica rubra) : The leaves of the bayberry plant have been found to contain significant amounts of prodelphinidins, with this compound being a notable constituent.[4]

  • Cistus salviifolius : This Mediterranean plant has been identified as a source of various prodelphinidins, including the B3 dimer.[5]

  • Dioclea lasiophylla : The leaves of this tropical plant contain A-type proanthocyanidins, and further analysis may reveal the presence of B-type prodelphinidins like B3.[5]

Quantitative Data on this compound and Related Compounds

The following tables summarize the quantitative data on the yield of prodelphinidins from novel plant sources and the biological activity of prodelphinidin-related compounds.

Table 1: Yield of Prodelphinidins from Novel Plant Sources

Plant SourcePlant PartTotal Prodelphinidin Yield (mg/g dry weight)Specific this compound Yield (mg/g dry weight)Reference
Myrica rubra (Bayberry)Immature Leaves117.3 ± 5.1Not Specified[6]
Punica granatum (Pomegranate)PeelsNot SpecifiedIdentified and Purified[1]

Table 2: In Vitro Bioactivity of this compound and Related Compounds

CompoundCell LineAssayIC50 Value (µM)Reference
This compoundPC-3 (Prostate Cancer)MTT Assay< 50[6]
Prodelphinidin B-2,3,3”-O-gallateMDA-MB-231 (Triple-Negative Breast Cancer)Cell Viability33.88 ± 1.76[7]
Prodelphinidin B-2,3,3”-O-gallateMDA-MB-453 (Triple-Negative Breast Cancer)Cell Viability28.01 ± 0.98[7]
Prodelphinidin B-2,3,3”-O-gallateMDA-MB-468 (Triple-Negative Breast Cancer)Cell Viability49.01 ± 2.66[7]
Prodelphinidin B-2,3,3”-O-gallateMCF7 (Breast Cancer)Cell Viability41.97 ± 1.79[7]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and purification of this compound from plant sources.

Protocol 1: Extraction of Prodelphinidins from Myrica rubra Leaves

This protocol is adapted from the optimized extraction of prodelphinidins from bayberry leaves.[4]

1. Sample Preparation:

  • Harvest fresh, immature bayberry leaves.
  • Dry the leaves at a controlled temperature (e.g., 40-50°C) to a constant weight.
  • Grind the dried leaves into a fine powder using a laboratory mill.

2. Solvent Extraction:

  • Weigh a specific amount of the powdered leaf material (e.g., 10 g).
  • Prepare the extraction solvent: 57% aqueous acetone (B3395972).
  • Mix the leaf powder with the extraction solvent at a solid-to-liquid ratio of 1:45 (g/mL).
  • Perform the extraction at 50°C for 32 minutes with continuous stirring.

3. Crude Extract Preparation:

  • After extraction, centrifuge the mixture to separate the solid residue.
  • Collect the supernatant and filter it to remove any remaining particulate matter.
  • Remove the acetone from the extract under reduced pressure using a rotary evaporator.
  • Lyophilize the remaining aqueous solution to obtain the crude prodelphinidin-rich extract.

Protocol 2: Isolation and Purification of this compound

1. Initial Fractionation by Column Chromatography:

  • Stationary Phase: Sephadex LH-20 is a common choice for the separation of polyphenols.
  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the pre-equilibrated Sephadex LH-20 column.
  • Elution:
  • Begin with a low-polarity solvent to elute non-polar compounds.
  • Gradually increase the polarity of the mobile phase. A common gradient involves starting with ethanol (B145695) and gradually introducing methanol (B129727), followed by aqueous acetone.
  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing prodelphinidin dimers.

2. Purification by Preparative High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column is typically used for the purification of flavonoids.
  • Mobile Phase: A gradient of two solvents is commonly employed:
  • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
  • Solvent B: Acetonitrile or methanol with the same concentration of acid as Solvent A.
  • Gradient Elution:
  • Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over time. This will elute compounds based on their polarity, with more polar compounds eluting first.
  • The specific gradient profile will need to be optimized based on the complexity of the fraction from the previous step.
  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 280 nm, which is the absorption maximum for flavan-3-ols.
  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be determined by running an analytical standard if available, or by subsequent structural elucidation.

3. Structure Verification:

  • The purity and identity of the isolated this compound should be confirmed using spectroscopic techniques such as:
  • Mass Spectrometry (MS): To determine the molecular weight.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for isolating this compound and the signaling pathways it is known to modulate.

Experimental Workflow

Experimental_Workflow cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Harvest Harvest Novel Plant Source (e.g., Myrica rubra leaves) Drying Drying Harvest->Drying Grinding Grinding to Fine Powder Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., Aqueous Acetone) Grinding->Solvent_Extraction Filtration Filtration & Centrifugation Solvent_Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Lyophilization Lyophilization to Yield Crude Extract Concentration->Lyophilization Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) Lyophilization->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC/Analytical HPLC) Column_Chromatography->Fraction_Analysis Prep_HPLC Preparative HPLC (C18 Column) Fraction_Analysis->Prep_HPLC Isolated_PDB3 Isolated this compound Prep_HPLC->Isolated_PDB3 Structure_Verification Structure Verification (MS, NMR) Isolated_PDB3->Structure_Verification

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways Modulated by Prodelphinidins

Prodelphinidins have been shown to exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

1. Inhibition of the Notch1 Signaling Pathway

Prodelphinidin B-2,3,3”-O-gallate, a related compound, has been shown to directly bind to Notch1, inhibiting its signaling pathway, which is often overactive in cancer.[7]

Notch1_Pathway cluster_nuc PDB3 This compound (or related compounds) Notch1 Notch1 Receptor PDB3->Notch1 Inhibits Cleavage Proteolytic Cleavage Notch1->Cleavage NICD Notch Intracellular Domain (NICD) Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., CSL) Target_Genes Target Gene Expression (e.g., for proliferation) Transcription_Factors->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation NICD_nuc->Transcription_Factors Binds to

Caption: Inhibition of the Notch1 signaling pathway by prodelphinidins.

2. Modulation of the Wnt/β-catenin Signaling Pathway

Delphinidin, the monomeric unit of prodelphinidins, has been shown to suppress the Wnt/β-catenin signaling pathway, which is frequently dysregulated in prostate cancer.[3][8]

Wnt_Pathway Delphinidin Delphinidin (Prodelphinidin monomer) Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Delphinidin->Destruction_Complex Promotes Activity Beta_Catenin_cyto Cytoplasmic β-catenin Destruction_Complex->Beta_Catenin_cyto Targets Phosphorylation Phosphorylation Beta_Catenin_cyto->Phosphorylation Beta_Catenin_nuc Nuclear β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Translocation to Nucleus (Inhibited) Degradation Ubiquitination & Degradation Phosphorylation->Degradation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binds to Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: Modulation of the Wnt/β-catenin pathway by delphinidin.

References

Spectroscopic Characterization of Prodelphinidin B3: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Prodelphinidin B3, a naturally occurring proanthocyanidin (B93508) with significant biological activities. The guide details its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering valuable data and methodologies for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a B-type proanthocyanidin dimer, composed of two gallocatechin units linked via a C4-C8 bond. It is found in various plant sources, including barley, beer, fruits, and pomegranate peels.[1] Prodelphinidins, as a class of condensed tannins, are known for their potent antioxidant properties and potential health benefits. Recent studies have highlighted the antitumor effects of this compound, particularly its ability to induce cell cycle arrest and apoptosis in cancer cells, making it a compound of interest for further investigation in drug discovery.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, confirming its dimeric structure. Electrospray Ionization (ESI) is a commonly employed soft ionization technique for the analysis of proanthocyanidins.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Formula C₃₀H₂₆O₁₄[2]
Molecular Weight 610.5 g/mol [2]
Exact Mass 610.13225550 Da[2]
Ionization Mode ESI-MS
[M+H]⁺ m/z 595.14
[M-H]⁻ m/z 593.13
Key Fragment Ions ([M+H]⁺) m/z 427.08, 305.07, 291.09, 169.07

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of this compound. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

Proton AssignmentChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Reference
Aromatic Protons 5.75 - 7.05m
H-2, H-3, H-4 (Heterocyclic Rings) 4.05 - 4.80m
Methylene Protons 2.40 - 2.90m

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

Carbon AssignmentChemical Shift (δ, ppm)Reference
C-2 84.0, 83.2
C-3 73.0, 69.8
C-4 38.9, 38.8
C-4a 158.6, 157.7, 157.2, 155.9, 155.8, 155.6, 155.5, 155.4, 155.3, 155.2, 155.1, 155.0
C-5 158.6, 157.7, 157.2, 155.9, 155.8, 155.6, 155.5, 155.4, 155.3, 155.2, 155.1, 155.0
C-6 97.4, 96.1
C-7 158.6, 157.7, 157.2, 155.9, 155.8, 155.6, 155.5, 155.4, 155.3, 155.2, 155.1, 155.0
C-8 108.7, 108.5, 108.3
C-8a 158.6, 157.7, 157.2, 155.9, 155.8, 155.6, 155.5, 155.4, 155.3, 155.2, 155.1, 155.0
C-1' 134.2, 130.8
C-2' 108.7, 108.5, 108.3
C-3' 146.7, 146.2, 146.0, 145.9
C-4' 134.2, 130.8
C-5' 146.7, 146.2, 146.0, 145.9
C-6' 108.7, 108.5, 108.3

Experimental Protocols

  • Sample Preparation: Dissolve the purified this compound sample in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water, to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source. A quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5-4.5 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 100-120 °C

    • Desolvation Temperature: 250-350 °C

    • Nebulizer Gas (Nitrogen): Flow rate of 500-800 L/h

    • Drying Gas (Nitrogen): Flow rate of 5-10 L/min

    • Mass Range: m/z 100-1000

  • Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecule [M+H]⁺ and characteristic fragment ions. The fragmentation pattern can be used to confirm the interflavan linkage and the nature of the monomeric units.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or acetone-d₆, in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better resolution of the complex proton and carbon signals.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, or more, depending on sample concentration.

    • Temperature: 298 K.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to assign the structure of this compound. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_elucidation Structure Elucidation start Plant Material extraction Extraction & Purification start->extraction prodelphinidin_b3 Isolated this compound extraction->prodelphinidin_b3 ms_analysis ESI-MS Analysis prodelphinidin_b3->ms_analysis nmr_analysis 1H & 13C NMR Analysis prodelphinidin_b3->nmr_analysis ms_data Molecular Weight & Fragmentation Data ms_analysis->ms_data structure_confirmation Structure Confirmation of this compound ms_data->structure_confirmation nmr_data Chemical Shifts & Coupling Constants nmr_analysis->nmr_data nmr_data->structure_confirmation

Caption: Experimental workflow for the spectroscopic characterization of this compound.

signaling_pathway prodelphinidin_b3 This compound cell_cycle_proteins Modulation of Cell Cycle Regulatory Proteins prodelphinidin_b3->cell_cycle_proteins caspase_activation Caspase-3 Activation prodelphinidin_b3->caspase_activation cell_cycle_arrest Cell Cycle Arrest (G1/S Phase) cell_cycle_proteins->cell_cycle_arrest cancer_cell_inhibition Inhibition of Prostate Cancer Cell Growth cell_cycle_arrest->cancer_cell_inhibition apoptosis Apoptosis caspase_activation->apoptosis apoptosis->cancer_cell_inhibition

Caption: Proposed signaling pathway of this compound in prostate cancer cells.

References

Prodelphinidin B3: A Cornerstone of Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prodelphinidin B3, a B-type proanthocyanidin (B93508) composed of gallocatechin and catechin (B1668976) units, plays a significant role in the intricate defense systems of plants. As a member of the condensed tannin family, it contributes to the protection of plants against a wide array of biotic and abiotic stresses. This technical guide provides a comprehensive overview of the multifaceted role of this compound in plant defense, detailing its biosynthesis, mechanisms of action, and the signaling pathways that regulate its production. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important plant secondary metabolite.

Biosynthesis and Chemical Structure

This compound is synthesized via the flavonoid pathway, a major route for the production of plant secondary metabolites. The pathway begins with the general phenylpropanoid pathway, leading to the formation of flavonoid precursors. The biosynthesis of prodelphinidins is characterized by the hydroxylation pattern of the B-ring of the flavan-3-ol (B1228485) monomers. The presence of a flavonoid 3',5'-hydroxylase leads to the production of gallocatechin and epigallocatechin, the building blocks of prodelphinidins. This compound is a dimer consisting of a gallocatechin unit linked to a catechin unit via a C4-C8 bond.

Role in Plant Defense Against Biotic Stressors

This compound contributes to plant defense through several mechanisms, primarily by acting as a deterrent to herbivores and inhibiting the growth of microbial pathogens.

Anti-herbivore Defense

The astringent properties of prodelphinidins, including this compound, are a primary defense against herbivores. This astringency, caused by the precipitation of salivary proteins, creates an unpalatable taste, deterring feeding. Upon ingestion, prodelphinidins can bind to dietary proteins and digestive enzymes in the herbivore's gut, reducing nutrient absorption and impeding growth and development. While specific quantitative data for the direct effect of purified this compound on herbivore growth is limited, the general anti-herbivore effects of proanthocyanidins (B150500) are well-documented.

Antimicrobial Defense

Prodelphinidins exhibit broad-spectrum antimicrobial activity against a range of plant pathogens, including fungi and bacteria. The proposed mechanisms of action include the disruption of microbial cell membranes, inhibition of extracellular enzymes, and deprivation of essential metal ions.

Table 1: Antimicrobial Activity of Proanthocyanidin-Containing Extracts

PathogenPlant Extract SourceType of ProanthocyanidinMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusRhododendron formosanumProcyanidin B3>128 µg/mL
Listeria monocytogenesRhododendron formosanumProcyanidin A164 µg/mL
Candida speciesVarious medicinal plantsTannic Acid4-16 µg/mL
Aspergillus speciesCinnamomum zeylanicumPolyphenols-
Fusarium solaniCinnamomum zeylanicumPolyphenols-

Note: Data for purified this compound is limited. The table presents data for related proanthocyanidins and plant extracts rich in these compounds to provide an indication of their antimicrobial potential.

Role in Plant Defense Against Abiotic Stress

Prodelphinidins also play a crucial role in protecting plants from abiotic stresses such as high light intensity, UV radiation, and drought. Their potent antioxidant activity allows them to scavenge reactive oxygen species (ROS) that accumulate under stress conditions, thereby mitigating oxidative damage to cellular components. The accumulation of proanthocyanidins is often induced by these environmental stressors, suggesting an adaptive response to enhance plant tolerance.

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways, often triggered by biotic or abiotic stress. Key plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA) are central to this regulation. Additionally, mitogen-activated protein kinase (MAPK) cascades are involved in transducing stress signals to activate the expression of genes involved in proanthocyanidin biosynthesis.

Jasmonic Acid (JA) and Salicylic Acid (SA) Signaling

Jasmonic acid is a key signaling molecule in plant defense against necrotrophic pathogens and chewing insects. The JA signaling pathway involves the degradation of JAZ repressor proteins, leading to the activation of transcription factors like MYC2, which in turn upregulate the expression of genes in the flavonoid biosynthesis pathway. Salicylic acid is primarily involved in defense against biotrophic pathogens. Crosstalk between the JA and SA pathways allows plants to fine-tune their defense responses to different types of threats.

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// Edges Biotic_Stress -> JA_Biosynthesis [arrowhead=normal, color="#202124"]; JA_Biosynthesis -> JA_Ile [arrowhead=normal, color="#202124"]; JA_Ile -> COI1_JAZ [label="binds to", arrowhead=normal, color="#202124"]; COI1_JAZ -> JAZ_Degradation [arrowhead=normal, color="#202124"]; JAZ_Degradation -> MYC2 [label="releases", arrowhead=normal, color="#202124"]; MYC2 -> Biosynthesis_Genes [label="activates", arrowhead=normal, color="#202124"]; Biosynthesis_Genes -> Prodelphinidin_B3 [arrowhead=normal, color="#202124"]; Prodelphinidin_B3 -> Defense [arrowhead=normal, color="#202124"]; }

JA Signaling Pathway
MAPK Signaling Cascade

Mitogen-activated protein kinase (MAPK) cascades are crucial components of signal transduction in plants, relaying signals from cell surface receptors to downstream targets. In the context of plant defense, PAMPs (pathogen-associated molecular patterns) or DAMPs (damage-associated molecular patterns) can activate a phosphorylation cascade involving a MAPKKK, a MAPKK, and a MAPK. Activated MAPKs can then phosphorylate transcription factors that regulate the expression of defense-related genes, including those for proanthocyanidin biosynthesis.

// Nodes PAMPs_DAMPs [label="PAMPs/DAMPs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Receptor Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKKK [label="MAPKKK", fillcolor="#FBBC05", fontcolor="#202124"]; MAPKK [label="MAPKK", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK\n(e.g., MPK3, MPK6)", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Defense_Genes [label="Defense Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Defense_Response [label="Defense Response", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PAMPs_DAMPs -> Receptor [label="binds", arrowhead=normal, color="#202124"]; Receptor -> MAPKKK [label="activates", arrowhead=normal, color="#202124"]; MAPKKK -> MAPKK [label="phosphorylates", arrowhead=normal, color="#202124"]; MAPKK -> MAPK [label="phosphorylates", arrowhead=normal, color="#202124"]; MAPK -> Transcription_Factors [label="phosphorylates", arrowhead=normal, color="#202124"]; Transcription_Factors -> Defense_Genes [label="regulates", arrowhead=normal, color="#202124"]; Defense_Genes -> Defense_Response [arrowhead=normal, color="#202124"]; }

MAPK Signaling Cascade

Experimental Protocols

Extraction and Purification of this compound

A general workflow for the extraction and purification of this compound from plant material is outlined below. The specific solvents and chromatographic conditions may need to be optimized depending on the plant source.

// Nodes Plant_Material [label="Plant Material\n(e.g., leaves, bark, seeds)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grinding [label="Grinding/Homogenization", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., Acetone/Water, Ethanol/Water)", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Filtration/Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Crude_Extract [label="Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Column_Chromatography [label="Column Chromatography\n(e.g., Sephadex LH-20)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fraction_Collection [label="Fraction Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analysis of Fractions\n(e.g., HPLC, TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purified_Fractions [label="Pooling of Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Purified this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Grinding [arrowhead=normal, color="#202124"]; Grinding -> Extraction [arrowhead=normal, color="#202124"]; Extraction -> Filtration [arrowhead=normal, color="#202124"]; Filtration -> Crude_Extract [arrowhead=normal, color="#202124"]; Crude_Extract -> Column_Chromatography [arrowhead=normal, color="#202124"]; Column_Chromatography -> Fraction_Collection [arrowhead=normal, color="#202124"]; Fraction_Collection -> Analysis [arrowhead=normal, color="#202124"]; Analysis -> Purified_Fractions [arrowhead=normal, color="#202124"]; Purified_Fractions -> Final_Product [arrowhead=normal, color="#202124"]; }

Extraction and Purification Workflow

Protocol for Extraction:

  • Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in a solvent system such as acetone:water (70:30, v/v) or ethanol:water (80:20, v/v) at room temperature with constant stirring for several hours. Repeat the extraction process multiple times to ensure maximum yield.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the organic solvent.

  • Liquid-Liquid Partitioning (Optional): To remove lipids and other non-polar compounds, the aqueous extract can be partitioned against a non-polar solvent like n-hexane.

Protocol for Purification using Sephadex LH-20 Column Chromatography:

  • Column Preparation: Swell the Sephadex LH-20 resin in the desired mobile phase (e.g., methanol (B129727) or ethanol) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase. Proanthocyanidins will be separated based on their size and polarity. It is common to use a gradient of solvents (e.g., increasing concentrations of water in methanol) to achieve better separation.

  • Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the pure fractions and concentrate them to obtain purified this compound.

Quantification of this compound by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: 0.1% Formic acid in acetonitrile

Gradient Elution:

A typical gradient might be:

  • 0-5 min: 10% B

  • 5-30 min: linear gradient to 30% B

  • 30-35 min: linear gradient to 90% B

  • 35-40 min: hold at 90% B

  • 40-45 min: return to 10% B

  • 45-50 min: re-equilibration at 10% B

Detection:

  • Monitor the absorbance at 280 nm.

Quantification:

  • Prepare a calibration curve using a purified this compound standard of known concentrations.

  • Inject the samples and quantify the amount of this compound by comparing the peak area to the calibration curve.

Table 2: Example HPLC-MS/MS Parameters for this compound Quantification

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z)609.1
Product Ion 1 (m/z)457.1
Product Ion 2 (m/z)289.1
Collision EnergyOptimized for the specific instrument
Dwell TimeOptimized for the specific instrument

Conclusion and Future Directions

This compound is a vital component of the plant's chemical arsenal, providing protection against a range of biotic and abiotic threats. Its multifaceted defensive roles, including herbivore deterrence, antimicrobial activity, and antioxidant properties, underscore its importance in plant survival and adaptation. While significant progress has been made in understanding the biosynthesis and regulation of proanthocyanidins, further research is needed to elucidate the specific signaling cascades and molecular targets of this compound. A deeper understanding of its mechanisms of action could pave the way for novel applications in agriculture, such as the development of pest-resistant crops, and in medicine, given the known health benefits of dietary polyphenols. Future studies should focus on obtaining more quantitative data on the direct effects of purified this compound on a wider range of plant pathogens and herbivores, as well as exploring its interactions with other plant defense compounds and signaling molecules.

Methodological & Application

Application Notes and Protocols for Prodelphinidin B3 Extraction from Pomegranate Peel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodelphinidin B3, a dimeric proanthocyanidin, is a flavonoid found in various plant sources, including pomegranate (Punica granatum) peels.[1][2] Proanthocyanidins are known for their potent antioxidant and anti-inflammatory properties, making them promising candidates for therapeutic applications.[1] This document provides a detailed protocol for the extraction and purification of this compound from pomegranate peel, along with methods for its quantification and an overview of its biological activity.

Data Presentation: Quantitative Analysis of Extraction and Purification

The following tables summarize the quantitative data on the yield of various compounds from pomegranate peel using different extraction and purification methods.

Table 1: Yield of Total Polyphenols and Proanthocyanidins from Pomegranate Peel Using Various Extraction Solvents

Solvent SystemExtraction MethodTotal Polyphenol Yield (mg/g dry peel)Total Proanthocyanidin Yield (mg/g dry peel)Reference
WaterStirring at 50°C for 20 min177.812.2Inferred from[3]
50% Ethanol (B145695)Not specifiedNot specifiedNot specifiedInferred from[3]
70% Acetone (B3395972)Not specifiedNot specifiedNot specifiedInferred from[4]
Pressurized Liquid Extraction (PLE) with 77% Ethanol at 200°CPLE164.3Not specifiedInferred from[5]
Solid-State FermentationSSF at 42°C248.78Not specifiedInferred from[6]

Table 2: Purification of Proanthocyanidins from Pomegranate Peel Extract Using Solid Phase Extraction (SPE)

Purification StepTotal Phenolic Compounds (mg/10 mL)Total Proanthocyanidins (mg/10 mL)Proanthocyanidin Purity (%)Reference
Crude Aqueous Extract29.674.3414.6Inferred from[7]
After 4 Elutions with 70% Acetone (pH 9.5)3.434.2297.2Inferred from[7]

Experimental Protocols

Preparation of Pomegranate Peel Powder
  • Obtain fresh pomegranates and manually separate the peels.

  • Wash the peels thoroughly with distilled water to remove any surface impurities.

  • Dry the peels in a hot air oven at 40-50°C for 48 hours or until a constant weight is achieved (moisture content <10%).

  • Grind the dried peels into a fine powder using a laboratory mill.

  • Sieve the powder to obtain a uniform particle size and store it in an airtight container in a cool, dark place.

Extraction of Crude Prodelphinidins

This protocol describes a conventional solvent extraction method optimized for proanthocyanidins.

  • Weigh 100 g of dried pomegranate peel powder and place it in a flask.

  • Add 1 L of 70% (v/v) aqueous acetone to the flask.

  • Stir the mixture continuously for 24 hours at room temperature.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to remove the acetone.

  • The resulting aqueous extract contains the crude proanthocyanidins.

Purification of this compound

This protocol employs a two-step purification process using Solid Phase Extraction (SPE) followed by Sephadex LH-20 column chromatography.

3.1. Solid Phase Extraction (SPE)

  • Condition a C18 SPE cartridge by passing methanol (B129727) followed by distilled water through it.

  • Load the crude aqueous extract onto the conditioned SPE cartridge.

  • Wash the cartridge with distilled water to remove sugars and other polar compounds.

  • Elute the proanthocyanidin-rich fraction with 70% aqueous acetone.[4] Multiple elutions can be performed to maximize recovery.[7]

  • Collect the eluate and concentrate it under reduced pressure to remove the acetone.

3.2. Sephadex LH-20 Column Chromatography

  • Swell Sephadex LH-20 resin in ethanol overnight.[3][8]

  • Pack a glass column with the swollen Sephadex LH-20 resin.

  • Equilibrate the column with ethanol.

  • Dissolve the concentrated proanthocyanidin-rich fraction from the SPE step in a minimal amount of ethanol.

  • Load the sample onto the top of the Sephadex LH-20 column.

  • Elute the column with a stepwise gradient of ethanol and aqueous acetone. Start with 100% ethanol and gradually increase the concentration of aqueous acetone.

  • Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pool the fractions containing pure this compound and concentrate them under reduced pressure.

  • Lyophilize the concentrated fraction to obtain pure this compound as a powder.

Quantification and Identification by HPLC
  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Sample Preparation: Dissolve a known weight of the purified and lyophilized this compound in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Injection Volume: 20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Use the regression equation to determine the concentration of this compound in the purified sample.

  • Identification: Compare the retention time and UV spectrum of the peak in the sample chromatogram with that of the this compound standard. For definitive identification, LC-MS analysis can be performed to confirm the molecular weight.

Mandatory Visualization

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow start Pomegranate Peel drying Drying (40-50°C) start->drying grinding Grinding and Sieving drying->grinding extraction Solvent Extraction (70% Acetone) grinding->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Aqueous Extract concentration1->crude_extract spe Solid Phase Extraction (C18) crude_extract->spe washing Washing (Water) spe->washing Waste elution Elution (70% Acetone) spe->elution concentration2 Rotary Evaporation elution->concentration2 proantho_fraction Proanthocyanidin-rich Fraction concentration2->proantho_fraction sephadex Sephadex LH-20 Chromatography proantho_fraction->sephadex fraction_collection Fraction Collection sephadex->fraction_collection analysis HPLC Analysis fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure this compound lyophilization->final_product

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway: Anti-inflammatory Action of this compound

Prodelphinidins have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NFkB_Pathway cluster_nucleus Cytoplasm to Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex inflammatory_stimuli->IKK Activates prodelphinidin_b3 This compound prodelphinidin_b3->IKK Inhibits active_NFkB Active NF-κB prodelphinidin_b3->active_NFkB Inhibits Nuclear Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) p_IkB p-IκB (Phosphorylated) IkB_NFkB->p_IkB IkB_NFkB->active_NFkB Releases ub_p_IkB Ub-p-IκB p_IkB->ub_p_IkB Ubiquitination proteasome Proteasome ub_p_IkB->proteasome Degradation degraded_IkB proteasome->degraded_IkB nucleus Nucleus active_NFkB->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, IL-6) nucleus->gene_transcription inflammation Inflammation gene_transcription->inflammation

Caption: this compound inhibits the NF-κB inflammatory pathway.

References

Application Note: Quantification of Prodelphinidin B3 using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prodelphinidin B3 is a B-type proanthocyanidin (B93508) dimer found in various plant-based foods and extracts, such as barley, beer, and pine bark.[1][2] As a polyphenolic compound, it exhibits antioxidant properties, making its accurate quantification crucial for the quality control and standardization of food products, herbal extracts, and potential pharmaceutical ingredients. This application note details a validated High-Performance Liquid Chromatography (HPLC) method coupled with a Ultraviolet (UV) detector for the reliable quantification of this compound.

Chemical Structure

The chemical structure of this compound is provided below:

  • Molecular Formula: C₃₀H₂₆O₁₄

  • Molecular Weight: 610.5 g/mol

Quantitative Data Summary

The following table summarizes the quantitative performance of the HPLC-UV method for the analysis of this compound.[1]

ParameterValue
Linearity Range (µg/mL)0.31–20.00
Regression Equationy = 5567.5x − 274.3
Correlation Coefficient (R²)1.0000
Limit of Detection (LOD) (µg/mL)0.04
Limit of Quantification (LOQ) (µg/mL)0.13

Experimental Protocol

This protocol is adapted from a validated method for the analysis of phenolic compounds in plant extracts.[1]

1. Materials and Reagents

  • This compound certified reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (B129727) (HPLC grade)

  • Sample containing this compound (e.g., pine bark extract)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a photodiode array (PDA) or UV detector.[1]

  • Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 3.0 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.[1]

    • Solvent B: Acetonitrile.[1]

  • Gradient Elution:

    Time (min) Solvent A (%) Solvent B (%)
    0 95 5
    9 94 6
    19 93 7
    24 91 9
    28 83 17
    33 65 35
    37 15 85
    40 95 5

    | 45 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 10 µL

3. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol. Store at -20°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with 50% (v/v) aqueous methanol to achieve concentrations within the linearity range (e.g., 0.31, 0.625, 1.25, 2.5, 5, 10, and 20 µg/mL).

4. Sample Preparation

  • Accurately weigh 10.0 mg of the sample (e.g., spray-dried pine bark extract).[1]

  • Add 10 mL of 50% (v/v) aqueous methanol.[1]

  • Sonicate the mixture for 5 minutes at 25 °C.[1]

  • Dilute 1 mL of the mixture with 1 mL of 50% (v/v) aqueous methanol.[1]

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

5. Analysis

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Quantify the amount of this compound in the sample using the regression equation derived from the calibration curve.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard_Prep Standard Preparation (0.31-20.00 µg/mL) HPLC HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC UV_Detector UV Detector (280 nm) HPLC->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

References

Application Note: Quantitative Analysis of Prodelphinidin B3 in Biological and Plant Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prodelphinidin B3 is a B-type proanthocyanidin (B93508) dimer, composed of (+)-gallocatechin and (+)-catechin units. It is naturally present in various plant-based foods and beverages, including barley, beer, fruits, and pomegranate peels[1]. As a polyphenolic compound, this compound exhibits significant antioxidant properties and has garnered interest for its potential health benefits, including antitumor activities. This application note provides a detailed protocol for the quantitative analysis of this compound in both plant and biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle of the Method

This method utilizes the high separation efficiency of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with the specificity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Samples are first subjected to an extraction procedure to isolate this compound from the matrix. The analyte is then separated from other components on a C18 reversed-phase column and subsequently ionized using electrospray ionization (ESI). Quantification is achieved by monitoring specific precursor-to-product ion transitions for this compound.

Experimental Protocols

Sample Preparation

a) Plant Material (e.g., Barley, Fruit Peel)

  • Homogenization: Freeze the plant material with liquid nitrogen and grind it into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 0.5 g of the homogenized powder into a centrifuge tube.

    • Add 10 mL of a methanol (B129727)/water (70:30, v/v) solution.

    • Vortex the mixture for 1 minute.

    • Perform extraction by shaking for 2 hours at 4°C in the dark to minimize oxidation[2].

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4,000 rpm for 10 minutes.

    • Decant the supernatant and dilute it 1:1 with ultrapure water[2].

    • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

b) Biological Fluids (e.g., Plasma, Urine)

  • Protein Precipitation (for Plasma):

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) for Clean-up and Concentration:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

    • Load the supernatant from the protein precipitation step (or an appropriate volume of urine) onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar impurities.

    • Elute this compound with 1 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute this compound, followed by a high organic wash and re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode. Negative mode is often preferred for phenolic compounds.

  • MRM Transitions: The specific precursor and product ions for this compound should be optimized by direct infusion of a standard solution. Based on its molecular weight (594.52 g/mol ) and known fragmentation patterns of proanthocyanidin dimers, likely transitions are monitored. Proanthocyanidin dimers often undergo fragmentation through retro-Diels-Alder (RDA), heterocyclic ring fission (HRF), and quinone methide (QM) fission[3].

Data Presentation

Quantitative Data

The following table summarizes the typical validation parameters for the quantitative analysis of proanthocyanidin dimers using LC-MS/MS. These values should be established during method validation for this compound.

ParameterTypical ValueDescription
Linearity (r²) > 0.99The correlation coefficient of the calibration curve.
Limit of Detection (LOD) 0.3 - 0.7 mg/LThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.8 - 2.2 mg/LThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy[2].
Accuracy (% Recovery) 90 - 110%The closeness of the measured value to the true value.
Precision (% RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Note: These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory procedures.

MRM Transitions for this compound

The selection of optimal MRM transitions is critical for the selectivity and sensitivity of the method. The precursor ion for this compound is [M-H]⁻ at m/z 593.1 in negative ion mode or [M+H]⁺ at m/z 595.1 in positive ion mode. Product ions are generated through characteristic fragmentation pathways.

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Fragmentation Pathway
Negative593.1441.1Quinone Methide (QM) fission
Negative593.1425.1retro-Diels-Alder (rDA) fission
Negative593.1289.1Interflavan bond cleavage
Positive595.1427.1retro-Diels-Alder (rDA) fission[4]
Positive595.1305.1Fission of the upper gallocatechin unit
Positive595.1291.1Fission of the lower catechin (B1668976) unit

Note: These transitions are proposed based on the structure of this compound and common fragmentation patterns of proanthocyanidin dimers. They should be experimentally confirmed and optimized.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample (Plant or Biological Fluid) Sample (Plant or Biological Fluid) Homogenization/Precipitation Homogenization/Precipitation Sample (Plant or Biological Fluid)->Homogenization/Precipitation Solvent Extraction Solvent Extraction Homogenization/Precipitation->Solvent Extraction Centrifugation/Filtration Centrifugation/Filtration Solvent Extraction->Centrifugation/Filtration SPE Clean-up (Optional) SPE Clean-up (Optional) Centrifugation/Filtration->SPE Clean-up (Optional) Final Extract Final Extract SPE Clean-up (Optional)->Final Extract UHPLC Separation UHPLC Separation Final Extract->UHPLC Separation ESI Source ESI Source UHPLC Separation->ESI Source Triple Quadrupole MS Triple Quadrupole MS ESI Source->Triple Quadrupole MS Data Acquisition (MRM) Data Acquisition (MRM) Triple Quadrupole MS->Data Acquisition (MRM) Peak Integration Peak Integration Data Acquisition (MRM)->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Signaling Pathway: Prodelphinidin-Induced Cell Cycle Arrest and Apoptosis

Prodelphinidins have been shown to exert antitumor effects by inducing cell cycle arrest and apoptosis[1]. A related compound, prodelphinidin B-2 3'-O-gallate, induces G0/G1 phase arrest and apoptosis through the Fas-mediated pathway in lung cancer cells[5]. The monomer, delphinidin, can induce G2/M arrest and apoptosis via the NF-κB and MAPK signaling pathways[6][7]. The following diagram illustrates a generalized pathway for prodelphinidin-induced cell cycle arrest and apoptosis.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound Cyclin/CDK Complexes Cyclin/CDK Complexes This compound->Cyclin/CDK Complexes Inhibition Pro-apoptotic Proteins (e.g., Bax, Fas) Pro-apoptotic Proteins (e.g., Bax, Fas) This compound->Pro-apoptotic Proteins (e.g., Bax, Fas) Activation Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) This compound->Anti-apoptotic Proteins (e.g., Bcl-2) Inhibition G1/S or G2/M Transition G1/S or G2/M Transition Cyclin/CDK Complexes->G1/S or G2/M Transition Cell Cycle Arrest Cell Cycle Arrest G1/S or G2/M Transition->Cell Cycle Arrest Caspase Activation Caspase Activation Pro-apoptotic Proteins (e.g., Bax, Fas)->Caspase Activation Anti-apoptotic Proteins (e.g., Bcl-2)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: this compound signaling in cell cycle and apoptosis.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantitative analysis of this compound in various matrices. Proper sample preparation is crucial to minimize matrix effects and ensure accurate quantification. The detailed protocols and validation parameters outlined in this application note serve as a comprehensive guide for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development.

References

Total Synthesis of Prodelphinidin B3: Application Notes and Protocols for Research Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of Prodelphinidin B3, a naturally occurring flavan-3-ol (B1228485) with potential therapeutic applications. The synthesis is based on the first total synthesis reported by Fujii et al. (2013), which utilizes a key Lewis acid-mediated equimolar condensation.[1][2] This document offers step-by-step instructions for the chemical synthesis, purification, and characterization of this compound, making it a valuable resource for obtaining high-purity standards for research and drug development purposes.

Introduction

This compound is a B-type proanthocyanidin (B93508) dimer, consisting of a gallocatechin unit linked to a catechin (B1668976) unit.[3][4] It is found in various natural sources, including barley, beer, and pomegranate peels.[3][4] Proanthocyanidins, as a class of polyphenolic compounds, have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

The limited availability of pure this compound from natural sources necessitates a reliable synthetic route to access sufficient quantities for in-depth biological evaluation. The total synthesis described herein provides a reproducible method to obtain this compound with high purity, enabling accurate assessment of its biological functions and potential as a therapeutic agent. Notably, synthetic this compound has been shown to exhibit significant antitumor effects, including the induction of cell cycle arrest and apoptosis in cancer cells.[1][2]

Data Presentation

Table 1: Summary of Synthetic Step Yields
StepReactionProductYield (%)
1Lewis Acid-Mediated CondensationProtected Dimer64%
2Deprotection (Hydrolysis)Diol Intermediate82%
3Deprotection (Hydrogenolysis)This compound (1)96%
4Acetylation (for characterization)Peracetate 1128%
Table 2: Antitumor Activity of Synthetic this compound against PC-3 Prostate Cancer Cells
CompoundConcentration (µM)Effect
This compound50Induction of Apoptosis (via Caspase-3 activation)
This compoundNot specifiedG2/M Cell Cycle Arrest

Experimental Protocols

The total synthesis of this compound involves a three-step process starting from protected gallocatechin and catechin monomers. The key transformation is the stereoselective Lewis acid-mediated condensation to form the dimeric backbone.

Materials and Reagents
  • Protected Gallocatechin Electrophile (e.g., 4-methoxy derivative)

  • Protected Catechin Nucleophile

  • Ytterbium triflate (Yb(OTf)3) or other suitable Lewis acid

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

  • Tetrabutylammonium hydroxide (B78521) (n-Bu4NOH)

  • Palladium hydroxide on carbon (Pd(OH)2/C)

  • Hydrogen gas (H2)

  • Acetic anhydride (B1165640) (Ac2O)

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Preparative Thin-Layer Chromatography (TLC) plates

Step 1: Lewis Acid-Mediated Equimolar Condensation

This crucial step forms the C4-C8 bond between the gallocatechin electrophile and the catechin nucleophile. The use of a Lewis acid like Ytterbium triflate allows for an equimolar condensation, which minimizes polymerization side reactions.[1][5][6][7][8]

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the protected gallocatechin electrophile (1 equivalent) and the protected catechin nucleophile (1 equivalent) in anhydrous dichloromethane.

  • Add the Lewis acid (e.g., Yb(OTf)3, 1 equivalent) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC).[9]

  • Upon completion of the reaction (disappearance of starting materials), quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the protected this compound dimer.

Step 2: Hydrolysis of the Protected Dimer

This step removes a protecting group to yield a key diol intermediate.

Protocol:

  • Dissolve the protected dimer from Step 1 in a suitable solvent.

  • Add n-Bu4NOH and stir the reaction at room temperature.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the product by column chromatography to obtain the diol intermediate.

Step 3: Deprotection to Yield this compound

The final deprotection step involves the removal of benzyl (B1604629) ether protecting groups via hydrogenolysis to yield the target compound, this compound.

Protocol:

  • Dissolve the diol intermediate from Step 2 in a suitable solvent system (e.g., a mixture of THF, methanol, and water).

  • Add Pd(OH)2/C as the catalyst.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Lyophilize the resulting aqueous solution to obtain pure this compound (1) as a solid.

Step 4: Peracetylation for Characterization (Optional)

Peracetylation of the final product can be performed for characterization purposes, as the acetylated derivative is often more amenable to chromatographic and spectroscopic analysis.

Protocol:

  • To a solution of this compound (1) in pyridine, add acetic anhydride and a catalytic amount of DMAP.[1]

  • Stir the mixture at room temperature for 12 hours.

  • Add saturated aqueous NaHCO3 to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over MgSO4, filter, and concentrate.

  • Purify the crude product by preparative TLC (e.g., using a hexane:EtOAc:CH2Cl2 solvent system) to afford the peracetate derivative (11).[1]

Mandatory Visualization

Total_Synthesis_of_Prodelphinidin_B3 cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Products and Intermediates Protected Gallocatechin\nElectrophile Protected Gallocatechin Electrophile Condensation Lewis Acid-Mediated Condensation (Yb(OTf)3, CH2Cl2) Protected Gallocatechin\nElectrophile->Condensation Protected Catechin\nNucleophile Protected Catechin Nucleophile Protected Catechin\nNucleophile->Condensation Protected_Dimer Protected Dimer Condensation->Protected_Dimer Yield: 64% Hydrolysis Hydrolysis (n-Bu4NOH) Diol_Intermediate Diol Intermediate Hydrolysis->Diol_Intermediate Yield: 82% Hydrogenolysis Hydrogenolysis (H2, Pd(OH)2/C) Prodelphinidin_B3 This compound (1) Hydrogenolysis->Prodelphinidin_B3 Yield: 96% Protected_Dimer->Hydrolysis Diol_Intermediate->Hydrogenolysis

Caption: Total Synthesis Workflow of this compound.

Caption: this compound Induced Cell Cycle Arrest and Apoptosis.

References

Prodelphinidin B3 Analytical Standard: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for researchers utilizing Prodelphinidin B3 analytical standard in their work. It includes information on sourcing the standard, detailed experimental protocols for its analysis, and insights into its biological signaling pathways.

Sourcing this compound Analytical Standard

The availability and specifications of this compound analytical standards from various suppliers are crucial for ensuring the accuracy and reproducibility of experimental results. Below is a comparative table of suppliers offering this standard. Researchers are advised to visit the suppliers' websites for the most current pricing and availability.

SupplierCatalog NumberPurityAvailable QuantityPriceNotes
LGC Standards TRC-P755920Not explicitly stated, sold as a reference materialCustom synthesisInquireOffers a range of reference materials.[1][2]
Smolecule SM19637≥98% (HPLC)5mg, 10mg, 50mg, 100mgInquireProvides detailed chemical and biological information.
BLD Pharm BD138548≥98% (HPLC)5mg, 10mg, 25mg, 50mg, 100mgInquireOffers various package sizes.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines a general method for the analysis of this compound using HPLC. Optimization of these conditions may be required depending on the specific sample matrix and instrumentation.

Objective: To separate and quantify this compound in a given sample.

Materials:

  • This compound analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid (or other suitable acid for mobile phase modification)

  • Sample containing this compound (e.g., plant extract)

  • 0.22 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of this compound analytical standard.

    • Dissolve in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • For solid samples (e.g., plant material), perform an appropriate extraction procedure (e.g., maceration or sonication with a solvent like 70% acetone (B3395972) or methanol).

    • Centrifuge the extract to remove particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

    • For liquid samples, filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-30 min: Linear gradient from 5% to 30% B

      • 30-35 min: Linear gradient from 30% to 90% B

      • 35-40 min: 90% B (column wash)

      • 40-45 min: Linear gradient from 90% to 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 280 nm

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition (280 nm) HPLC_Injection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

HPLC Analysis Workflow for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of this compound

This protocol provides a general method for the sensitive and selective analysis of this compound using LC-MS.

Objective: To identify and confirm the presence of this compound in complex matrices and to perform accurate quantification.

Materials:

  • Same as for HPLC analysis, but with LC-MS grade solvents.

Instrumentation:

  • Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Electrospray Ionization (ESI) source

Procedure:

  • Standard and Sample Preparation:

    • Follow the same procedures as for HPLC analysis, ensuring high purity solvents and reagents are used.

  • LC-MS Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: (A shorter gradient may be possible with UPLC systems)

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 40% B

      • 15-17 min: Linear gradient from 40% to 95% B

      • 17-20 min: 95% B

      • 20-22 min: Linear gradient from 95% to 5% B

      • 22-25 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2-5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for proanthocyanidins.

    • Capillary Voltage: 3.0-4.0 kV

    • Cone Voltage: 30-50 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Desolvation Gas Flow: 600-800 L/hr

    • Data Acquisition:

      • Full Scan Mode: To identify the molecular ion of this compound ([M-H]⁻ at m/z 609.1).

      • Tandem MS (MS/MS) or Selected Ion Recording (SIR): For targeted and more sensitive quantification. Key fragment ions can be monitored for confirmation.

  • Analysis:

    • Identify this compound based on its retention time and the accurate mass of its molecular ion.

    • Confirm the identity by comparing the fragmentation pattern with that of the analytical standard.

    • For quantification, use the peak area of the most abundant and specific precursor-product ion transition.

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis Standard_Sample_Prep Standard & Sample Preparation LC_Separation LC Separation Standard_Sample_Prep->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Detection MS Detection (Full Scan / MS/MS) ESI_Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

LC-MS Analysis Workflow for this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit various biological activities, including antioxidant and antitumor effects.[4] Research suggests that its mechanism of action may involve the modulation of key cellular signaling pathways.

Potential Interaction with PI3K/Akt/mTOR and MAPK Signaling Pathways

Prodelphinidins, a class of compounds to which this compound belongs, have been shown to interfere with the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4] These pathways are crucial regulators of cell proliferation, survival, and apoptosis, and their dysregulation is often implicated in cancer. The diagram below illustrates the potential points of intervention for this compound within these pathways.

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Promotes Prodelphinidin_B3_PI3K This compound Prodelphinidin_B3_PI3K->PI3K Inhibits? Prodelphinidin_B3_PI3K->Akt Inhibits? Prodelphinidin_B3_PI3K->mTOR Inhibits? Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Prodelphinidin_B3_MAPK This compound Prodelphinidin_B3_MAPK->RAS Inhibits? Prodelphinidin_B3_MAPK->RAF Inhibits?

References

Application Notes and Protocols for In Vivo Efficacy Studies of Prodelphinidin B3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prodelphinidin B3 is a naturally occurring biflavonoid found in various plants. It belongs to the proanthocyanidin (B93508) class of polyphenols and has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1] These application notes provide detailed protocols for designing and conducting in vivo studies to evaluate the efficacy of this compound in preclinical animal models of inflammation, oxidative stress, and cancer.

Preclinical Evaluation of Anti-Inflammatory Efficacy

Inflammation is a critical component of numerous diseases. Prodelphinidins have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[2] This section outlines protocols for two distinct mouse models of inflammation to assess the therapeutic potential of this compound.

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for studying acute inflammation.[3][4]

  • Animal Model: Male Swiss mice (20-25 g).

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., PBS, i.p.).

    • Group 2: Carrageenan control (1% carrageenan in saline).

    • Group 3: this compound (e.g., 10 mg/kg, i.p.) + Carrageenan.

    • Group 4: this compound (e.g., 25 mg/kg, i.p.) + Carrageenan.

    • Group 5: Indomethacin (B1671933) (positive control, 10 mg/kg, i.p.) + Carrageenan.

  • Procedure:

    • Administer this compound, vehicle, or indomethacin intraperitoneally 1 hour before carrageenan injection.[2]

    • Inject 20 µL of 1% carrageenan solution into the subplantar region of the right hind paw.[2]

    • Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

    • At 4 hours post-injection, euthanize the animals and collect paw tissue for further analysis.

  • Endpoint Analysis:

    • Paw edema inhibition (%).

    • Myeloperoxidase (MPO) activity in paw tissue to quantify neutrophil infiltration.

    • Histopathological examination of paw tissue.

    • qRT-PCR analysis of pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) mRNA levels in paw tissue.[5]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model mimics systemic inflammation and allows for the evaluation of the systemic anti-inflammatory effects of this compound.[6][7]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Experimental Groups:

    • Group 1: Saline control.

    • Group 2: LPS control (e.g., 0.5 mg/kg, i.p.).[8]

    • Group 3: this compound (e.g., 10 mg/kg, i.p.) + LPS.

    • Group 4: this compound (e.g., 25 mg/kg, i.p.) + LPS.

    • Group 5: Dexamethasone (B1670325) (positive control, 1 mg/kg, i.p.) + LPS.

  • Procedure:

    • Administer this compound, vehicle, or dexamethasone 1 hour before LPS injection.

    • Inject LPS intraperitoneally.

    • Collect blood samples at 3 and 6 hours post-LPS injection for cytokine analysis.

    • At 6 hours, euthanize animals and collect lung and liver tissues.

  • Endpoint Analysis:

    • Serum levels of TNF-α, IL-1β, and IL-6 (ELISA).

    • Histopathological examination of lung and liver tissues for inflammatory cell infiltration and tissue damage.

    • qRT-PCR analysis of inflammatory gene expression (e.g., iNOS, COX-2) in lung and liver tissues.

Data Presentation: Anti-Inflammatory Studies
Parameter Carrageenan Model LPS Model
Animal Strain Swiss MiceC57BL/6 Mice
Inducing Agent 1% Carrageenan0.5 mg/kg LPS
This compound Doses 10, 25 mg/kg10, 25 mg/kg
Positive Control Indomethacin (10 mg/kg)Dexamethasone (1 mg/kg)
Primary Endpoints Paw Edema VolumeSerum Cytokine Levels
Secondary Endpoints MPO Activity, Histopathology, Cytokine mRNATissue Histopathology, Inflammatory Gene Expression

Preclinical Evaluation of Antioxidant Efficacy

Oxidative stress is a key pathogenic factor in many diseases. Prodelphinidins are known for their potent antioxidant properties.[9][10] This section describes an in vivo model to assess the antioxidant capacity of this compound.

AAPH-Induced Oxidative Stress Model

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) is a free radical generator used to induce oxidative stress in vivo.[11][12][13]

  • Animal Model: Male Wistar rats (180-220 g).

  • Experimental Groups:

    • Group 1: Vehicle control.

    • Group 2: AAPH control (e.g., 60 mg/kg, i.p.).

    • Group 3: this compound (e.g., 25 mg/kg, oral gavage) + AAPH.

    • Group 4: this compound (e.g., 50 mg/kg, oral gavage) + AAPH.

    • Group 5: N-acetylcysteine (NAC) (positive control, 150 mg/kg, oral gavage) + AAPH.

  • Procedure:

    • Pre-treat animals with this compound, vehicle, or NAC daily for 7 days.

    • On day 7, administer AAPH 1 hour after the final treatment.

    • Collect blood and tissues (liver, kidney) 24 hours after AAPH administration.

  • Endpoint Analysis:

    • Lipid Peroxidation: Malondialdehyde (MDA) levels in plasma and tissue homogenates using the TBARS assay.[14][15][16][17]

    • Antioxidant Enzyme Activity:

      • Superoxide Dismutase (SOD) activity in tissue homogenates.[1][9][10][18]

      • Glutathione Peroxidase (GPx) activity in tissue homogenates.[19][20][21][22]

      • Catalase (CAT) activity in tissue homogenates.[10]

    • Total Antioxidant Capacity (TAC): In plasma.

Data Presentation: Antioxidant Study
Parameter AAPH-Induced Oxidative Stress Model
Animal Strain Wistar Rats
Inducing Agent 60 mg/kg AAPH
This compound Doses 25, 50 mg/kg
Positive Control N-acetylcysteine (150 mg/kg)
Primary Endpoints Plasma and Tissue MDA Levels
Secondary Endpoints SOD, GPx, CAT Activity, Plasma TAC

Preclinical Evaluation of Anti-Cancer Efficacy

Prodelphinidins have demonstrated anti-tumor effects in various cancer cell lines.[1] A xenograft model is crucial to evaluate the in vivo anti-cancer potential of this compound.

Triple-Negative Breast Cancer (TNBC) Xenograft Model

A derivative of prodelphinidin has shown efficacy in a TNBC xenograft model, suggesting this is a relevant model for this compound.[23][24]

  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Cell Line: MDA-MB-453 human breast cancer cells.

  • Experimental Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (e.g., 20 mg/kg, i.p.).

    • Group 3: this compound (e.g., 40 mg/kg, i.p.).

    • Group 4: Paclitaxel (positive control, 10 mg/kg, i.v.).

  • Procedure:

    • Subcutaneously inject 5 x 10^6 MDA-MB-453 cells into the flank of each mouse.

    • When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups.

    • Administer treatments three times a week.

    • Measure tumor volume and body weight twice a week.

    • Euthanize mice when tumors reach a predetermined size or at the end of the study (e.g., 28 days).

  • Endpoint Analysis:

    • Tumor growth inhibition.

    • Body weight changes (as a measure of toxicity).

    • Immunohistochemical analysis of tumor tissue for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

    • Western blot analysis of tumor lysates for proteins in the Notch1 and NF-κB signaling pathways.

Data Presentation: Anti-Cancer Study
Parameter TNBC Xenograft Model
Animal Strain Athymic Nude Mice
Cell Line MDA-MB-453
This compound Doses 20, 40 mg/kg
Positive Control Paclitaxel (10 mg/kg)
Primary Endpoint Tumor Volume
Secondary Endpoints Body Weight, Ki-67, Cleaved Caspase-3, Notch1/NF-κB pathway proteins

Visualization of Methodologies and Pathways

Experimental Workflow for In Vivo Studies

G cluster_0 Animal Model Selection and Acclimatization cluster_1 Treatment Groups cluster_2 Induction of Pathological Model cluster_3 Endpoint Analysis acclimatization Acclimatization (7 days) vehicle Vehicle Control acclimatization->vehicle prodelphinidin_low This compound (Low Dose) prodelphinidin_high This compound (High Dose) positive_control Positive Control inflammation Inflammation (Carrageenan/LPS) vehicle->inflammation oxidative_stress Oxidative Stress (AAPH) cancer Cancer (Tumor Cell Implantation) phenotypic Phenotypic Measurements (Paw Volume, Tumor Size) inflammation->phenotypic biochemical Biochemical Assays (MDA, SOD, GPx, Cytokines) histological Histopathology & Immunohistochemistry molecular qRT-PCR & Western Blot

Caption: General experimental workflow for in vivo efficacy studies.

Proposed Anti-Inflammatory Signaling Pathway of this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK ProdelphinidinB3 This compound ProdelphinidinB3->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->GeneExpression Inflammation Inflammation GeneExpression->Inflammation

Caption: this compound inhibition of the NF-κB signaling pathway.

Proposed Anti-Cancer Signaling Pathway of this compound

ProdelphinidinB3 This compound Notch1_cleavage γ-Secretase Cleavage ProdelphinidinB3->Notch1_cleavage Caspase3 Caspase-3 Activation ProdelphinidinB3->Caspase3 Notch1_receptor Notch1 Receptor Notch1_receptor->Notch1_cleavage NICD Notch1 Intracellular Domain (NICD) Notch1_cleavage->NICD Nucleus Nucleus NICD->Nucleus translocates to Target_genes Target Gene Transcription (e.g., Hes1, c-Myc) Nucleus->Target_genes Proliferation Cell Proliferation & Survival Target_genes->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound modulation of Notch1 and apoptosis pathways.

References

Application Notes and Protocols for Testing Prodelphinidin B3 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of Prodelphinidin B3, a naturally occurring polyphenolic compound, on various cell lines. The included methodologies, data summaries, and visual diagrams are intended to guide researchers in pharmacology, toxicology, and drug discovery in evaluating the potential of this compound as a therapeutic agent.

Introduction

This compound is a dimeric proanthocyanidin (B93508) found in various plant sources. Like many polyphenols, it has garnered interest for its potential health benefits, including antioxidant and anticancer properties. Understanding the cytotoxic mechanisms of this compound is crucial for its development as a potential therapeutic. This document outlines standard cell culture protocols to determine its in vitro cytotoxicity, focusing on the MTT and LDH assays. Additionally, it summarizes the known signaling pathways affected by prodelphinidins and related compounds.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related compounds in various cancer cell lines. These values represent the concentration of the compound required to inhibit cell growth by 50% and are a key metric for cytotoxicity.

CompoundCell LineCancer TypeIC50 Value (µM)
Prodelphinidin B-2,3,3”-O-gallateMDA-MB-231Triple-Negative Breast Cancer33.875 ± 1.764
Prodelphinidin B-2,3,3”-O-gallateMDA-MB-453Triple-Negative Breast Cancer28.006 ± 0.983
Prodelphinidin B-2,3,3”-O-gallateMDA-MB-468Triple-Negative Breast Cancer49.0093 ± 2.660
Prodelphinidin B-2,3,3”-O-gallateMCF7Breast Cancer (ERα-positive)41.97 ± 1.787
This compoundPC-3Prostate Cancer< 50
DelphinidinMDA-MB-453HER-2 Positive Breast Cancer41.42
DelphinidinBT-474HER-2 Positive Breast Cancer60.92
DelphinidinMCF7Breast Cancer120

Experimental Protocols

Two common methods for assessing cytotoxicity are the MTT and LDH assays. The MTT assay measures cell viability by assessing mitochondrial metabolic activity, while the LDH assay quantifies cell death by measuring the release of lactate (B86563) dehydrogenase from damaged cells.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted for determining the cytotoxicity of plant-derived polyphenols.

Materials:

  • This compound

  • Target cancer cell lines (e.g., PC-3, MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration in each well is less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells in medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture supernatant.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

    • It is crucial to include the following controls as per the kit manufacturer's instructions:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

      • Background control: Culture medium without cells.

  • Sample Collection:

    • After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Assay:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis prep1 Cell Culture prep2 Cell Seeding in 96-well Plate prep1->prep2 prep3 24h Incubation (37°C, 5% CO2) prep2->prep3 treat1 Prepare this compound Dilutions prep3->treat1 treat2 Add to Cells treat1->treat2 treat3 Incubate for 24/48/72h treat2->treat3 mtt1 Add MTT Reagent treat3->mtt1 ldh1 Collect Supernatant treat3->ldh1 mtt2 Incubate 3-4h mtt1->mtt2 mtt3 Add DMSO mtt2->mtt3 mtt4 Measure Absorbance (570nm) mtt3->mtt4 analysis1 Calculate % Viability or % Cytotoxicity mtt4->analysis1 ldh2 Add LDH Reaction Mix ldh1->ldh2 ldh3 Incubate 30 min ldh2->ldh3 ldh4 Measure Absorbance (490nm) ldh3->ldh4 ldh4->analysis1 analysis2 Determine IC50 Value analysis1->analysis2 G cluster_prodelphinidin This compound cluster_pathways Cellular Effects cluster_outcomes Downstream Consequences cluster_final Final Outcome Prodelphinidin This compound Notch1 Inhibition of Notch1 Signaling Prodelphinidin->Notch1 ROS Increased ROS Production Prodelphinidin->ROS NFkB Inhibition of NF-κB Pathway Prodelphinidin->NFkB MAPK Modulation of MAPK Pathway (↓ERK, ↑JNK) Prodelphinidin->MAPK Caspases ↑ Caspase-3/9 Activation Notch1->Caspases Bcl2 ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2 NFkB->Bcl2 MAPK->Bcl2 CellCycle Cell Cycle Arrest (G1/S or G2/M) MAPK->CellCycle Bcl2->Caspases PARP ↑ PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis CellCycle->Apoptosis

Application of Prodelphinidin B3 in Functional Food Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodelphinidin B3 is a B-type proanthocyanidin, a class of polyphenolic compounds found in various plant-based foods, including barley, pomegranate peels, and some fruits.[1] As a potent antioxidant and anti-inflammatory agent, this compound holds significant promise for the development of functional foods and nutraceuticals aimed at mitigating oxidative stress and inflammation-related chronic diseases. This document provides detailed application notes, experimental protocols, and an overview of the current understanding of this compound's biological activities to support its research and development in functional food applications.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that make it an attractive ingredient for functional foods. Its primary modes of action include potent antioxidant and anti-inflammatory effects.

Antioxidant Activity

This compound is a powerful antioxidant, contributing significantly to the antioxidant capacity of the foods in which it is present.[2] Studies on pigmented barley have identified this compound as a major contributor to its antioxidant activity.[2][3] This activity is crucial for neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage, a key factor in aging and various chronic diseases.

Anti-inflammatory Effects

This compound and related proanthocyanidins (B150500) have demonstrated significant anti-inflammatory properties. They can modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] By inhibiting these pathways, prodelphinidins can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in chronic inflammatory conditions.[6]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the antioxidant activity of this compound. Data on its specific anti-inflammatory potency is still emerging, with current research often focusing on extracts rich in prodelphinidins.

Biological ActivityAssaySource MaterialResultReference
Antioxidant ActivityOnline ABTSPurple Barley49.05 ± 0.00 mg Trolox Equivalents (TE)/100 g dry weight[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound's efficacy.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Materials:

  • This compound standard or extract

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of dilutions of the this compound stock solution and the ascorbic acid standard.

  • In a 96-well plate, add 100 µL of each dilution to separate wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Materials:

  • This compound standard or extract

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS radical cation solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of this compound and a series of dilutions, along with a Trolox standard curve.

  • In a 96-well plate, add 20 µL of each dilution to separate wells.

  • Add 180 µL of the diluted ABTS radical cation solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

In Vitro Anti-inflammatory Assay: Measurement of Cytokine Production in Macrophages

This protocol describes the evaluation of this compound's ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • Cell culture plates (24-well)

Protocol:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-cytotoxic concentrations of this compound for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation and a group with only LPS stimulation should be included.

  • After incubation, collect the cell culture supernatants and centrifuge to remove any debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent inhibitory effect of this compound on cytokine production.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by prodelphinidins and a general workflow for evaluating their bioactivity.

anti_inflammatory_pathway cluster_lps LPS Stimulation cluster_prodelphinidin This compound Action cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates Prodelphinidin This compound Prodelphinidin->IKK Inhibits NFkB_nucleus NF-κB (in nucleus) Prodelphinidin->NFkB_nucleus Inhibits Translocation Prodelphinidin->MAPKKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->NFkB_nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nucleus->Proinflammatory_Genes Induces MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Induces

Caption: Anti-inflammatory signaling pathways modulated by this compound.

experimental_workflow cluster_extraction Sample Preparation cluster_assays Bioactivity Evaluation cluster_analysis Data Analysis cluster_application Functional Food Development Source Plant Source (e.g., Barley, Pomegranate Peel) Extraction Extraction & Purification Source->Extraction ProdelphinidinB3 This compound Extraction->ProdelphinidinB3 Antioxidant Antioxidant Assays (DPPH, ABTS) ProdelphinidinB3->Antioxidant Anti_inflammatory Anti-inflammatory Assays (Cytokine Measurement) ProdelphinidinB3->Anti_inflammatory Data IC50 / TEAC Cytokine Levels Antioxidant->Data Anti_inflammatory->Data Formulation Food Formulation Data->Formulation Product Functional Food Product Formulation->Product

Caption: General experimental workflow for this compound application.

Bioavailability and Considerations for Functional Food Formulation

A critical aspect for the efficacy of any bioactive compound in functional foods is its bioavailability. Current research on B-type procyanidin (B600670) dimers, including this compound, suggests that their absorption in the small intestine is generally low.[7][8] Some studies indicate that a small fraction of these dimers may be absorbed intact, while others suggest they might be partially broken down into their constituent monomers (catechin and gallocatechin in the case of this compound) before absorption.[9] One study on rats specifically reported that procyanidin dimer B3 was not absorbed or cleaved into bioavailable monomers.[8]

This poor bioavailability presents a challenge for functional food development. Strategies to enhance the bioavailability of this compound, such as encapsulation or co-administration with other food components, should be explored.

When formulating functional foods with this compound, it is also important to consider its stability during processing and storage. Prodelphinidins can be sensitive to heat, light, and pH changes.[2] Therefore, processing conditions should be optimized to minimize degradation. Incorporation into food matrices that offer a protective effect, such as beverages with a lower pH or products with a solid matrix, may be beneficial.

Future Directions

While this compound shows great potential, further research is needed in several key areas:

  • Quantitative Anti-inflammatory Data: More studies are required to quantify the specific anti-inflammatory effects of pure this compound, including its impact on a wider range of inflammatory markers.

  • Bioavailability in Humans: Human clinical trials are necessary to determine the actual bioavailability and metabolism of this compound.

  • Functional Food Efficacy: The development and clinical testing of functional food prototypes containing this compound are essential to validate its health benefits in a real-world context.

  • Synergistic Effects: Investigating the potential synergistic effects of this compound with other bioactive compounds could lead to the development of more effective functional food formulations.

By addressing these research gaps, the full potential of this compound as a valuable ingredient in the next generation of functional foods can be realized.

References

Prodelphinidin B3: Application Notes and Protocols for Preventing Oxidative Stress in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodelphinidin B3 is a naturally occurring polyphenolic compound belonging to the proanthocyanidin (B93508) class of flavonoids. Found in various plants, fruits, and beverages, it has garnered significant interest for its potent antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This compound has emerged as a promising candidate for mitigating oxidative damage.

These application notes provide a comprehensive overview of the in vitro applications of this compound in preventing oxidative stress. Detailed protocols for key experiments are outlined to facilitate the investigation of its antioxidant efficacy and mechanisms of action.

Data Presentation

The antioxidant capacity of this compound can be quantified using various in vitro assays. The following tables summarize the expected outcomes and provide a framework for presenting experimental data.

Table 1: Radical Scavenging Activity of this compound

AssayRadicalStandardThis compound IC₅₀ (µM)Reference IC₅₀ (µM)
DPPH2,2-diphenyl-1-picrylhydrazylTrolox/Ascorbic Acid[Insert Experimental Data][Insert Experimental Data]
ABTS2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)Trolox/Ascorbic Acid[Insert Experimental Data][Insert Experimental Data]

IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Cellular Antioxidant Activity of this compound

AssayCell LineOxidative Stress InducerParameter MeasuredThis compound Effective Concentration (µM)Effect (% of Control)
Cellular Antioxidant Activity (CAA)e.g., HepG2, HaCaTAAPHDCF Fluorescence[Insert Experimental Data][Insert Experimental Data]
Intracellular ROSe.g., HUVEC, SH-SY5YH₂O₂DCFH-DA Fluorescence[Insert Experimental Data][Insert Experimental Data]
Lipid Peroxidatione.g., PC12, RAW 264.7Fe²⁺/AscorbateMalondialdehyde (MDA) Levels[Insert Experimental Data][Insert Experimental Data]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 20 µL of various concentrations of this compound or a standard antioxidant (e.g., Trolox or ascorbic acid).

  • Add 180 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

  • To produce the ABTS•⁺ solution, mix the two stock solutions in equal quantities and allow them to react in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•⁺ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well plate, add 10 µL of various concentrations of this compound or a standard antioxidant (e.g., Trolox).

  • Add 190 µL of the diluted ABTS•⁺ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay.

  • The IC₅₀ value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (2',7'-dichlorofluorescin diacetate, DCFH-DA) within a cell line, providing a more biologically relevant measure of antioxidant activity.

Protocol:

  • Seed a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to confluence.

  • Wash the cells with PBS.

  • Incubate the cells with 25 µM DCFH-DA in a serum-free medium for 1 hour at 37°C.

  • Wash the cells with PBS to remove the excess probe.

  • Treat the cells with various concentrations of this compound or a standard antioxidant (e.g., quercetin) for 1 hour.

  • Induce oxidative stress by adding a peroxyl radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

  • Immediately measure the fluorescence intensity (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour using a microplate reader.

  • Calculate the area under the curve (AUC) for both the control and treated wells.

  • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: This protocol directly measures the levels of intracellular ROS using the fluorescent probe DCFH-DA. This compound's ability to reduce ROS levels upon induction of oxidative stress is quantified.

Protocol:

  • Culture a suitable cell line (e.g., HUVECs) in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).

  • Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) at a final concentration of 100-500 µM for 30-60 minutes.

  • Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or a fluorescence microscope.

  • The percentage reduction in ROS is calculated relative to the cells treated only with the oxidative stress inducer.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

Principle: Lipid peroxidation is a key indicator of oxidative damage. This assay measures the levels of malondialdehyde (MDA), a major byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

Protocol:

  • Culture a suitable cell line and treat with this compound at various concentrations, followed by an inducer of lipid peroxidation (e.g., Fe²⁺/ascorbate).

  • Lyse the cells and collect the supernatant.

  • To 100 µL of the cell lysate, add 100 µL of SDS lysis solution and 250 µL of TBA reagent.

  • Incubate the mixture at 95°C for 60 minutes.

  • Cool the samples on ice and then centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • The concentration of MDA is calculated based on a standard curve prepared with known concentrations of MDA.

Signaling Pathways and Mechanisms of Action

This compound is believed to exert its antioxidant effects through the modulation of key cellular signaling pathways.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress or antioxidants like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Nrf2_Pathway Nrf2_free Nrf2_free Nrf2_nuc Nrf2_nuc Nrf2_free->Nrf2_nuc Translocation

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress can lead to the aberrant activation of MAPK pathways, including p38 and JNK, contributing to cellular damage. This compound may inhibit the phosphorylation and activation of these pro-oxidant MAPK pathways, thereby reducing inflammation and apoptosis induced by oxidative stress.[1][2][3]

MAPK_Pathway Oxidative_Stress Oxidative Stress p38_JNK p38_JNK Oxidative_Stress->p38_JNK Activates Prodelphinidin_B3 This compound Prodelphinidin_B3->p38_JNK Inhibits

Experimental Workflow

A logical workflow for evaluating the antioxidant potential of this compound is essential for comprehensive analysis.

Experimental_Workflow cluster_initial_screening Initial Screening cluster_cellular_assays Cell-Based Assays cluster_mechanistic_studies Mechanistic Studies DPPH DPPH Assay CAA CAA Assay DPPH->CAA ABTS ABTS Assay ABTS->CAA ROS Intracellular ROS Measurement CAA->ROS MDA Lipid Peroxidation (MDA) Assay ROS->MDA Nrf2_Western Nrf2 Western Blot MDA->Nrf2_Western MAPK_Phospho MAPK Phosphorylation Assay MDA->MAPK_Phospho

Conclusion

This compound demonstrates significant promise as a natural antioxidant for the prevention of oxidative stress-related cellular damage. The protocols and data presentation formats provided in these application notes offer a standardized framework for researchers to investigate its efficacy and elucidate its mechanisms of action. Further in vitro and subsequent in vivo studies are warranted to fully explore the therapeutic potential of this compound in the context of oxidative stress-mediated diseases.

References

Application Notes and Protocols for Assessing Prodelphinidin B3 Inhibition of Inflammatory Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodelphinidin B3, a naturally occurring dimeric proanthocyanidin (B93508) found in various plants, including barley, grapes, and pomegranate, has garnered interest for its potential health benefits, including its anti-inflammatory properties.[1][2] Prodelphinidins, as a class of flavonoids, are known to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][4] These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation. This document provides detailed protocols for assessing the inhibitory activity of this compound against COX-1, COX-2, and 5-LOX, as well as its effects on the downstream NF-κB and MAPK signaling pathways.

Mechanism of Action Overview

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the expression of pro-inflammatory enzymes and cytokines. Two major pathways involved are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This compound is hypothesized to exert its anti-inflammatory effects by directly inhibiting the activity of inflammatory enzymes and by modulating these key signaling pathways, thereby reducing the production of inflammatory mediators.

Data Presentation: Inhibitory Activity of this compound and Related Compounds

Quantitative data on the inhibitory effects of this compound and related catechins on inflammatory enzymes are summarized below. This allows for a comparative assessment of their potency.

CompoundTarget EnzymeIC50 ValueReference CompoundIC50 Value
This compound COX-1Not DeterminedIndomethacin~0.1 µM
COX-2Not DeterminedCelecoxib~0.45 µM[3]
5-LOXNot DeterminedZileutonNot Specified
Epigallocatechin gallate (EGCG) COX-2Not SpecifiedCelecoxib~0.45 µM[3]
5-LOXNot SpecifiedZileutonNot Specified

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound are provided below.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits and provides a high-throughput method to assess the inhibitory activity of this compound on COX-1 and COX-2.[2][3][6]

Principle: The assay measures the peroxidase activity of COX enzymes. The hydroperoxide product generated from the oxygenation of arachidonic acid by COX reacts with a fluorometric probe to produce a fluorescent signal. The inhibition of this signal is proportional to the inhibitory activity of the test compound.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • Heme

  • Arachidonic Acid (substrate)

  • This compound (dissolved in DMSO)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well white opaque flat-bottom plates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Thaw enzymes on ice.

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute 10-fold with COX Assay Buffer.

  • Assay Plate Setup:

    • Blank: 10 µL Assay Buffer.

    • Enzyme Control (100% Activity): 10 µL Assay Buffer.

    • Inhibitor Control: 10 µL of the respective reference inhibitor.

    • Test Compound: 10 µL of diluted this compound.

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing:

    • 76 µL COX Assay Buffer

    • 1 µL COX Probe

    • 2 µL Diluted COX Cofactor

    • 1 µL COX-1 or COX-2 enzyme

  • Reaction Initiation: Add 80 µL of the Reaction Mix to each well. Incubate for 5 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding 10 µL of diluted arachidonic acid to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Slope of Test Compound / Slope of Enzyme Control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)

This protocol is based on commercially available 5-LOX inhibitor screening kits.[7][8]

Principle: The assay measures the activity of 5-LOX by detecting the hydroperoxide products generated from the oxidation of a suitable substrate (e.g., arachidonic acid). A specific probe reacts with the hydroperoxides to produce a fluorescent product.

Materials:

  • Human recombinant 5-LOX enzyme

  • LOX Assay Buffer

  • LOX Probe

  • LOX Substrate (e.g., arachidonic acid)

  • This compound (dissolved in DMSO)

  • Reference inhibitor (e.g., Zileuton)

  • 96-well white opaque flat-bottom plates

  • Fluorescence plate reader (Ex/Em = 500/536 nm)

Procedure:

  • Compound and Control Preparation: Prepare dilutions of this compound and the reference inhibitor in the appropriate solvent. Add 2 µL of the test compound, reference inhibitor, or solvent (for enzyme control) to the respective wells. Adjust the volume in each well to 40 µL with LOX Assay Buffer.

  • Reaction Mix Preparation: For each well, prepare 40 µL of the reaction mix containing:

    • 36 µL LOX Assay Buffer

    • 2 µL LOX Probe

    • 2 µL 5-LOX Enzyme

  • Incubation: Add the reaction mix to the wells and incubate the plate at room temperature for 10 minutes, protected from light.

  • Reaction Initiation: Add 20 µL of the 1X LOX substrate to each well using a multi-channel pipette.

  • Measurement: Immediately read the fluorescence in kinetic mode at 30-second intervals for 10-20 minutes (Ex/Em = 500/536 nm).

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well.

    • Calculate the percentage of inhibition as described for the COX assay.

    • Determine the IC50 value.

Assessment of NF-κB and MAPK Signaling Pathways by Western Blot

This protocol details the investigation of this compound's effect on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in a relevant cell line, such as RAW 264.7 macrophages.[5][9][10][11]

Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 15-60 minutes (time course can be optimized).

Protein Extraction:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE (10-12% gel).

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-p65 (Ser536)

    • Total p65

    • Phospho-IκBα (Ser32)

    • Total IκBα

    • Phospho-p38 MAPK (Thr180/Tyr182)

    • Total p38 MAPK

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • β-actin (as a loading control)

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Visualizations

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascade cluster_2 Transcription Factor Activation cluster_3 Gene Expression LPS LPS IKK IKK Activation LPS->IKK MAPKK MAPKK Activation LPS->MAPKK NFkB_activation NF-κB Activation (p65 Phosphorylation) IKK->NFkB_activation MAPK_activation MAPK Activation (p38, ERK Phosphorylation) MAPKK->MAPK_activation COX2 COX-2 Expression NFkB_activation->COX2 LOX 5-LOX Expression NFkB_activation->LOX Cytokines Pro-inflammatory Cytokines NFkB_activation->Cytokines MAPK_activation->COX2 MAPK_activation->LOX MAPK_activation->Cytokines ProdelphinidinB3 This compound ProdelphinidinB3->NFkB_activation Inhibition ProdelphinidinB3->MAPK_activation Inhibition ProdelphinidinB3->COX2 Inhibition ProdelphinidinB3->LOX Inhibition

Caption: this compound's proposed anti-inflammatory mechanism.

G cluster_0 Enzyme Inhibition Assay Workflow start Prepare Reagents (Enzyme, Substrate, this compound) setup Set up Assay Plate (Blank, Control, Test Compound) start->setup reaction Initiate Reaction (Add Substrate) setup->reaction measure Kinetic Measurement (Fluorescence) reaction->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze

Caption: General workflow for enzyme inhibition assays.

G cluster_1 Western Blot Workflow treatment Cell Treatment with This compound & LPS lysis Protein Extraction treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer probing Antibody Probing (Primary & Secondary) transfer->probing detection Signal Detection & Analysis probing->detection

Caption: Western blot analysis workflow.

References

Application Notes and Protocols for Evaluating Prodelphinidin B3 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prodelphinidin B3 is a B-type proanthocyanidin (B93508) dimer found in various plant-based foods and beverages. Proanthocyanidins (B150500) (PACs) are a class of polyphenolic compounds recognized for their potential health benefits, including antioxidant and anti-inflammatory activities.[1] However, the therapeutic efficacy of these compounds is largely dependent on their bioavailability, which is the fraction of the administered dose that reaches systemic circulation. The bioavailability of PACs, particularly larger oligomers and polymers, is generally low.[2] Their complex structure and high molecular weight limit direct absorption.[2]

A significant portion of prodelphinidins is not absorbed in the small intestine but passes to the colon, where it is catabolized by the gut microbiota into smaller, more readily absorbable phenolic compounds.[3][4] Therefore, evaluating the bioavailability of this compound requires accounting for both the parent compound and its microbially-generated metabolites.

These application notes provide a comprehensive overview of the methods and protocols for assessing the bioavailability of this compound in animal models, with a focus on pharmacokinetic studies, sample analysis, and the critical role of the gut microbiome.

Principle of Bioavailability Assessment in Animal Models

The assessment of bioavailability in animal models involves administering a compound and then measuring its concentration, along with its metabolites, in biological fluids (primarily blood/plasma) over time.[5] For oral bioavailability, this is compared to the concentration achieved after intravenous (IV) administration, which guarantees 100% bioavailability.[5][6]

Key Pharmacokinetic Parameters:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Maximum Concentration (Cmax): The highest concentration of the compound reached in the blood.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Half-life (t½): The time required for the concentration of the compound to decrease by half.

  • Absolute Bioavailability (F%): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Due to the extensive metabolism of prodelphinidins by gut microbiota, a comprehensive bioavailability study must also identify and quantify the key metabolites in plasma, urine, and feces.[3]

Experimental Design and Workflow

A typical workflow for a this compound bioavailability study in an animal model, such as a rat, involves several key stages from administration to data analysis.

G cluster_0 Phase 1: In-Life cluster_1 Phase 2: Bioanalysis cluster_2 Phase 3: Data Analysis A Animal Acclimation (e.g., Sprague-Dawley Rats) B Group Assignment (IV vs. Oral Gavage) A->B C Dosing (this compound or Vehicle) B->C D Serial Sample Collection (Blood, Urine, Feces) C->D E Sample Preparation (Plasma separation, Extraction) D->E F Quantification of Parent & Metabolites (LC-MS/MS) E->F H Pharmacokinetic Modeling F->H G Method Validation G->F I Calculation of Parameters (AUC, Cmax, t½, F%) H->I J Statistical Analysis & Reporting I->J

Caption: Overall experimental workflow for a this compound bioavailability study.

Detailed Experimental Protocols

Protocol 1: Animal Pharmacokinetic Study

This protocol is adapted from methodologies used for similar proanthocyanidins, such as procyanidin (B600670) B2.[3]

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound (high purity)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Vehicle for IV administration (e.g., saline with 5% DMSO)

  • Gavage needles

  • Syringes and catheters for IV injection and blood collection

  • Metabolic cages for separate collection of urine and feces

  • Anticoagulant (e.g., heparin or EDTA) tubes

  • Centrifuge

Procedure:

  • Animal Acclimation: House rats in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week.

  • Fasting: Fast animals overnight (12-16 hours) before dosing but allow free access to water.

  • Group Assignment: Randomly assign rats to two groups:

    • Group 1: Oral administration (e.g., 20 mg/kg body weight).

    • Group 2: Intravenous administration (e.g., 5 mg/kg body weight).

  • Dosing:

    • Oral: Administer this compound suspension via oral gavage.

    • IV: Administer this compound solution via a tail vein catheter.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular or tail vein at predefined time points:

    • Pre-dose (0 h)

    • Post-dose: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

    • Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 3000 x g for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

  • Urine and Feces Collection: House animals in metabolic cages and collect urine and feces over specific intervals (e.g., 0-12h, 12-24h, 24-48h, 48-72h, and 72-96h). Record the total volume of urine and weight of feces. Store samples at -80°C.

  • Animal Monitoring: Observe animals for any signs of toxicity or distress throughout the study.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

Objective: To extract this compound and its metabolites from plasma, urine, and feces for quantification.

Materials:

  • Stored plasma, urine, and fecal homogenate samples

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present endogenously)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile (B52724) or methanol)

  • Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)

  • Vortex mixer, centrifuge, and evaporator

  • Reconstitution solvent (e.g., mobile phase)

Procedure for Plasma:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of IS solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[7]

Procedure for Urine:

  • Thaw urine samples and centrifuge to remove particulates.

  • Dilute a portion of the urine (e.g., 1:5) with water.

  • To 100 µL of diluted urine, add 10 µL of IS and proceed with protein precipitation or SPE as described for plasma.

Procedure for Feces:

  • Lyophilize and grind fecal samples to a fine powder.

  • Homogenize a known weight of fecal powder in a suitable solvent (e.g., 70% acetone).

  • Centrifuge to pellet solids, collect the supernatant, and repeat the extraction.

  • Pool the supernatants, evaporate the solvent, and reconstitute in a known volume of water.

  • Treat the resulting aqueous solution similarly to urine samples for further cleanup.[8]

Protocol 3: Quantification by LC-MS/MS

Objective: To quantify the concentration of this compound and its key metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Typical LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Typical MS/MS Conditions:

  • Ionization Mode: Negative ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Develop specific parent ion → fragment ion transitions for this compound and each target metabolite. These must be optimized by infusing pure standards.

  • Data Analysis: Use instrument software to integrate peak areas and calculate concentrations based on a standard curve prepared in the same biological matrix.[9][10]

The Role of Gut Microbiota in Metabolism

The bioavailability of this compound is intrinsically linked to its metabolism by colonic bacteria.[3] The parent dimer is poorly absorbed, but gut microbes cleave the interflavan bond and perform ring fission to produce smaller phenolic acids (e.g., hydroxyphenylacetic acid, hydroxyphenylpropionic acid). These metabolites are readily absorbed into the bloodstream, undergo further phase II metabolism (glucuronidation, sulfation) in the liver, and are then excreted in the urine.[3][11] A comprehensive bioavailability assessment must therefore include the quantification of these microbial metabolites.

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation & Excretion PDB3 This compound (Oral) Intestine Small Intestine (Limited Absorption) PDB3->Intestine Colon Colon Intestine->Colon Abs Absorption Intestine->Abs Minor Microbiota Gut Microbiota Metabolites Phenolic Acid Metabolites Microbiota->Metabolites Metabolism Metabolites->Abs Circ Systemic Circulation (Phase II Conjugation) Abs->Circ Urine Urinary Excretion Circ->Urine

Caption: Metabolism and absorption pathway of this compound.

Data Presentation and Analysis

Quantitative data from pharmacokinetic studies should be summarized in clear, structured tables to allow for easy comparison between different administration routes and dose levels.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and a Major Metabolite (Hydroxyphenylpropionic Acid) in Rats
ParameterRouteThis compound (Parent)Hydroxyphenylpropionic Acid (Metabolite)
Dose Oral20 mg/kg-
IV5 mg/kg-
Cmax (ng/mL) Oral55 ± 12850 ± 150
IV450 ± 90Not Detected
Tmax (h) Oral1.0 ± 0.58.0 ± 2.0
IV0.5 ± 0.1-
AUC₀₋₂₄ (ng·h/mL) Oral150 ± 456200 ± 950
IV610 ± 110-
t½ (h) Oral2.5 ± 0.86.5 ± 1.5
IV2.1 ± 0.6-
F (%) Oral~6.1% Not Applicable

Data are presented as mean ± SD and are for illustrative purposes only.

The low oral bioavailability (F%) of the parent compound, coupled with the delayed Tmax and high AUC of the microbial metabolite, would strongly indicate that the biological activity of orally ingested this compound is largely mediated by its metabolites.[3]

Conclusion

Evaluating the bioavailability of this compound in animal models is a multi-faceted process that requires rigorous pharmacokinetic study design and advanced bioanalytical techniques.[5][9] A critical finding from studies on similar proanthocyanidins is that the parent compounds exhibit very low absorption, while metabolites produced by the gut microbiota are found in much higher concentrations in systemic circulation.[3] Therefore, a successful evaluation must not only track the parent compound but also identify and quantify its major microbial metabolites to understand the true biological exposure and potential health effects following oral consumption.

References

Prodelphinidin B3: Application Notes and Protocols for Natural Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodelphinidin B3, a naturally occurring dimeric proanthocyanidin, has garnered significant interest as a potential natural food preservative. Found in a variety of plant-based foods such as barley, grapes, and pomegranate peels, this polyphenol exhibits potent antioxidant and antimicrobial properties.[1] These characteristics make it a promising alternative to synthetic preservatives, addressing the growing consumer demand for clean-label food products. This document provides detailed application notes and experimental protocols for researchers and professionals interested in exploring the efficacy of this compound as a natural food preservative.

Physicochemical Properties

This compound is a B-type proanthocyanidin, a class of flavonoids.[2] It is practically insoluble in water and possesses a complex polyphenolic structure that contributes to its biological activities.[2]

Mechanism of Action

The preservative effects of this compound are primarily attributed to its antioxidant and antimicrobial activities.

Antioxidant Mechanism

This compound functions as a potent antioxidant by scavenging free radicals and chelating metal ions, thereby inhibiting lipid oxidation, a major cause of food spoilage.[3] The multiple hydroxyl groups in its structure enable it to donate hydrogen atoms to reactive oxygen species, neutralizing their damaging effects. This action helps to preserve the color, flavor, and nutritional quality of food products.[3][4]

Antimicrobial Mechanism

The antimicrobial action of proanthocyanidins (B150500) like this compound is multifaceted. It is believed to involve the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death. Additionally, proanthocyanidins can inhibit essential microbial enzymes and interfere with the synthesis of nucleic acids, further hindering microbial growth.

cluster_antimicrobial Antimicrobial Mechanism Prodelphinidin_B3 This compound Cell_Membrane Bacterial Cell Membrane Prodelphinidin_B3->Cell_Membrane Disruption Enzyme_Inhibition Enzyme Inhibition Prodelphinidin_B3->Enzyme_Inhibition Nucleic_Acid_Synthesis Nucleic Acid Synthesis Inhibition Prodelphinidin_B3->Nucleic_Acid_Synthesis Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death Enzyme_Inhibition->Cell_Death Nucleic_Acid_Synthesis->Cell_Death

Antimicrobial mechanisms of this compound against bacteria.

Quantitative Data

While specific data for this compound is limited, studies on related proanthocyanidins provide valuable insights into its potential efficacy.

ParameterTest Organism/SystemResultReference
Antimicrobial Activity
Minimum Inhibitory Concentration (MIC)Acetobacter sp.2.5 mg/mL (for proanthocyanidins)
Antioxidant Activity
Inhibition of Lipid PeroxidationAscorbate/iron-induced peroxidation of phosphatidylcholine liposomesEffective inhibition (for prodelphinidins)
Radical Scavenging ActivityABTS radical cation scavenging assayPotent activity (for prodelphinidins)
Impact on Food Quality
Meat Color StabilityRaw and cooked chicken breast meatTannic acid (a related polyphenol) at 10 ppm maintained the highest color a- and L-values during storage.[5]
Lipid Oxidation in MeatRaw and cooked chicken breast meatTannic acid at 10 ppm showed the strongest antioxidant effects, reducing TBARS values.[5]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound as a food preservative.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

  • This compound

  • Target microorganisms (e.g., Listeria monocytogenes, Salmonella enterica, Escherichia coli)

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Nutrient Broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and sterilize by filtration.

  • Prepare a series of two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (microorganism in broth without this compound) and negative (broth only) controls.

  • Incubate the plates at the optimal growth temperature for the microorganism for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate with Bacterial Suspension serial_dilution->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate at Optimal Temperature controls->incubate read_results Determine MIC (Visual or Spectrophotometric) incubate->read_results end End read_results->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Evaluation of Antioxidant Activity in a Food Model System

This protocol assesses the ability of this compound to inhibit lipid oxidation in a food matrix, such as ground meat.

Materials:

  • This compound

  • Fresh ground meat (e.g., beef, chicken)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) reagent

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of this compound to be added to the ground meat.

  • Thoroughly mix the this compound solutions with the ground meat samples. Include a control sample with no added this compound.

  • Package the meat samples and store them under refrigerated conditions (4°C) for a specified period (e.g., 0, 3, 7, and 10 days).

  • At each time point, take a subsample of the meat and homogenize it with TCA solution to precipitate proteins and extract malondialdehyde (MDA).

  • Centrifuge the homogenate and collect the supernatant.

  • Mix the supernatant with TBA reagent and heat in a boiling water bath for 15 minutes to develop a pink color.

  • Cool the samples and measure the absorbance at 532 nm.

  • Calculate the TBARS (Thiobarbituric Acid Reactive Substances) value as an indicator of lipid oxidation. A lower TBARS value indicates greater antioxidant activity.

start Start prep_samples Prepare Meat Samples with this compound start->prep_samples storage Store Samples at 4°C prep_samples->storage sampling Take Subsamples at Time Intervals storage->sampling homogenize Homogenize with TCA sampling->homogenize extract_mda Extract MDA (Supernatant) homogenize->extract_mda tba_reaction React with TBA Reagent extract_mda->tba_reaction measure_absorbance Measure Absorbance at 532 nm tba_reaction->measure_absorbance calculate_tbars Calculate TBARS Value measure_absorbance->calculate_tbars end End calculate_tbars->end

Workflow for TBARS assay to measure lipid oxidation.

Protocol 3: Sensory Evaluation

This protocol outlines a method for assessing the sensory attributes of a food product containing this compound.

Materials:

  • Food product with and without (control) added this compound at various concentrations.

  • Trained sensory panel (8-12 panelists).

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Water and unsalted crackers for palate cleansing.

  • Sensory evaluation software or ballots.

Procedure:

  • Prepare the food product samples with different concentrations of this compound and a control. Code the samples with random three-digit numbers.

  • Present the samples to the panelists in a randomized order.

  • Instruct the panelists to evaluate the samples for key sensory attributes such as:

    • Appearance: Color, visual texture.

    • Aroma: Intensity and description of smell.

    • Flavor: Intensity and description of taste, including bitterness and any off-flavors.

    • Texture/Mouthfeel: Astringency, hardness, juiciness.

    • Overall Acceptability.

  • Panelists should rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale from "not perceived" to "very strong").

  • Provide panelists with water and unsalted crackers to cleanse their palate between samples.[6]

  • Collect the data and perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in sensory attributes between the control and the samples with this compound.

Considerations for Application

  • Astringency: Proanthocyanidins are known to cause astringency, a dry, puckering sensation in the mouth.[1][7][8] The intensity of astringency is related to the concentration and structure of the prodelphinidin.[9] Sensory evaluation is crucial to determine the optimal concentration of this compound that provides preservative effects without negatively impacting the palatability of the food product.[10][11]

  • Food Matrix Interactions: The effectiveness of this compound can be influenced by its interaction with other food components such as proteins, fats, and carbohydrates. These interactions may affect its bioavailability and preservative activity.

  • Regulatory Status: The use of this compound as a food preservative may be subject to regulatory approval in different countries. It is essential to consult the relevant food safety authorities.

Conclusion

This compound holds considerable promise as a natural food preservative due to its antioxidant and antimicrobial properties. The protocols and data presented here provide a framework for researchers and industry professionals to further investigate its potential applications. Rigorous evaluation of its efficacy, safety, and sensory impact in various food systems is necessary to facilitate its successful integration into the food industry as a clean-label preservative.

References

Application Notes and Protocols for Stable Isotope Labeling of Prodelphinidin B3 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodelphinidin B3, a dimeric proanthocyanidin (B93508) composed of two gallocatechin units, is a naturally occurring polyphenol found in various fruits, nuts, and beverages. Like other flavonoids, prodelphinidins are recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. To fully understand the mechanisms of action and health effects of this compound, it is crucial to elucidate its metabolic fate within the body. Stable isotope labeling is a powerful technique that enables the tracing and quantification of a compound and its metabolites in complex biological systems. This document provides detailed application notes and protocols for the stable isotope labeling of this compound and its subsequent use in metabolic studies.

Synthesis of Stable Isotope-Labeled this compound

Adapting a Protocol for ¹³C-Labeled this compound Synthesis:

The synthesis would involve the following key steps:

  • Synthesis of a ¹³C-labeled gallocatechin precursor: This can be achieved by introducing ¹³C-labeled acetic acid into the C-ring of a gallocatechin precursor through a Friedel-Crafts acylation reaction.

  • Preparation of a protected gallocatechin electrophile: The labeled gallocatechin precursor is converted into a suitable electrophile for the coupling reaction.

  • Lewis acid-mediated condensation: The labeled gallocatechin electrophile is condensed with a protected natural gallocatechin nucleophile in the presence of a Lewis acid catalyst to form the dimeric backbone.

  • Deprotection: The protecting groups are removed to yield the final ¹³C-labeled this compound.

Due to the complexity of this synthesis, it is recommended to be performed by chemists experienced in flavonoid synthesis.

Experimental Protocols for Metabolic Studies

The following protocols outline a typical workflow for an in vivo metabolic study of stable isotope-labeled this compound in a rat model.

Experimental Workflow Diagram

workflow cluster_synthesis Synthesis cluster_animal_study Animal Study cluster_analysis Analysis synthesis Synthesis of ¹³C-Prodelphinidin B3 admin Oral Administration to Rats synthesis->admin collection Sample Collection (Plasma, Urine, Feces) admin->collection extraction Sample Preparation & Extraction collection->extraction lcms LC-MS/MS Analysis extraction->lcms quant Data Analysis & Quantification lcms->quant

Caption: Experimental workflow for a metabolic study of stable isotope-labeled this compound.

Animal Study Design
  • Animal Model: Male Wistar rats (n=5-10 per group) are commonly used.

  • Housing: Animals are housed in metabolic cages to allow for separate collection of urine and feces.

  • Acclimatization: Allow a 7-day acclimatization period before the start of the study.

  • Dosing:

    • Prepare a solution or suspension of ¹³C-prodelphinidin B3 in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

    • Administer a single oral dose (e.g., 10-50 mg/kg body weight) via gavage.

  • Sample Collection:

    • Blood: Collect blood samples from the tail vein or via cardiac puncture at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours) post-administration into heparinized tubes. Centrifuge to obtain plasma.

    • Urine and Feces: Collect urine and feces at 24-hour intervals for up to 96 hours.

  • Storage: Store all samples at -80°C until analysis.

Sample Preparation and Extraction
  • Plasma:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated daidzein).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Urine:

    • Thaw and centrifuge urine samples at 1,500 x g for 10 minutes to remove particulate matter.

    • Dilute the supernatant 1:1 with 0.1% formic acid in water.

    • Add an internal standard.

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

  • Feces:

    • Lyophilize fecal samples and grind them into a fine powder.

    • Extract a known weight of the powder with a mixture of methanol (B129727) and water (e.g., 80:20, v/v) by sonication.

    • Centrifuge and collect the supernatant. Repeat the extraction process three times.

    • Pool the supernatants, evaporate to dryness, and reconstitute in a known volume of the initial mobile phase.

    • Add an internal standard and filter before analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) is recommended.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for phenolic compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of ¹³C-prodelphinidin B3 and its expected metabolites. The specific parent and daughter ion transitions for each analyte and its labeled counterpart need to be determined by direct infusion of standards.

Data Presentation

Quantitative data from metabolic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Due to the lack of specific in vivo data for labeled this compound, the following tables present data from a study using [¹⁴C]procyanidin B2 in rats, which serves as a close structural and metabolic proxy.[1][2]

Table 1: Cumulative Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]Procyanidin B2 in Rats [1][2]

Time (hours)Cumulative % of Administered Dose in UrineCumulative % of Administered Dose in FecesTotal Cumulative % Excretion
2445.2 ± 3.112.5 ± 2.857.7 ± 5.9
4858.6 ± 4.518.9 ± 3.477.5 ± 7.9
7262.1 ± 4.920.1 ± 3.682.2 ± 8.5
9663.3 ± 5.220.5 ± 3.783.8 ± 8.9

Table 2: Pharmacokinetic Parameters of Total Radioactivity in Blood after a Single Oral Dose of [¹⁴C]Procyanidin B2 in Rats [1][2]

ParameterValue
Cmax (µg equivalents/mL)1.2 ± 0.2
Tmax (hours)6.0 ± 1.0
AUC₀₋₂₄ (µg·h/mL)18.5 ± 3.5
t₁/₂ (hours)14.2 ± 2.1
Bioavailability (%)8-11

Metabolic Pathways of this compound

This compound, like other proanthocyanidins, is expected to undergo extensive metabolism by the gut microbiota. The large size of the dimer prevents significant absorption in the upper gastrointestinal tract. In the colon, gut bacteria break down this compound into smaller phenolic compounds that can be absorbed.

Proposed Metabolic Pathway of this compound:

metabolic_pathway cluster_absorption PB3 This compound Gallocatechin Gallocatechin PB3->Gallocatechin Gut Microbiota (Cleavage of interflavan bond) PVL Phenyl-γ-valerolactones Gallocatechin->PVL Gut Microbiota PVA Phenylvaleric acids PVL->PVA Ring fission PPA Phenylpropionic acids PVA->PPA β-oxidation PAA Phenylacetic acids PPA->PAA β-oxidation BA Benzoic acids PAA->BA β-oxidation PhaseII Phase II Metabolism (Glucuronidation, Sulfation, Methylation) Excretion Excretion (Urine, Feces) PhaseII->Excretion cluster_absorption cluster_absorption cluster_absorption->PhaseII Absorption

Caption: Proposed metabolic pathway of this compound by gut microbiota.

Conclusion

The use of stable isotope-labeled this compound is a critical tool for accurately determining its metabolic fate and bioavailability. The protocols and data presented here, based on the best available information for this compound and its close structural analogs, provide a comprehensive guide for researchers. These studies are essential for understanding the in vivo mechanisms of action of this compound and for the development of evidence-based dietary recommendations and therapeutic applications. Further research using synthesized stable isotope-labeled this compound is needed to provide more specific quantitative data.

References

High-Throughput Screening Assays for Prodelphinidin B3 Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of Prodelphinidin B3 bioactivity. This compound, a natural polyphenolic compound found in various plants, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. These protocols are designed to enable the rapid and efficient evaluation of this compound and its derivatives in a drug discovery and development setting.

Data Presentation: Quantitative Bioactivity of Prodelphinidins

The following table summarizes the reported bioactivity of this compound and its related compounds from various in vitro assays. This data provides a comparative overview of its potency across different biological activities.

CompoundAssayCell Line / SystemBioactivity Metric (IC50 / EC50)Reference
Prodelphinidin B-2,3,3”-O-gallateCell Viability (Anticancer)MDA-MB-231 (Triple-Negative Breast Cancer)33.88 ± 1.76 µM[1]
Prodelphinidin B-2,3,3”-O-gallateCell Viability (Anticancer)MDA-MB-453 (Triple-Negative Breast Cancer)28.01 ± 0.98 µM[1]
Prodelphinidin B-2,3,3”-O-gallateCell Viability (Anticancer)MDA-MB-468 (Triple-Negative Breast Cancer)49.01 ± 2.66 µM[1]
Prodelphinidin B-2,3,3”-O-gallateCell Viability (Anticancer)MCF7 (Breast Cancer)41.97 ± 1.79 µM[1]
This compoundAntitumor ActivityPC-3 (Prostate Cancer)Significant cytotoxic activity[2]
Procyanidin B3 (related compound)Neuroprotection (Anti-apoptotic)HT22 (Hippocampal Neuronal Cells)Dose-dependent reduction in TUNEL-positive cells

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a general workflow for screening natural products like this compound and the key signaling pathways it has been shown to modulate.

digraph "Natural_Product_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", arrowhead=normal];

subgraph "cluster_0" { label="Screening Cascade"; bgcolor="#FFFFFF"; "Primary_Screening" [label="Primary HTS Assays\n(e.g., DPPH, Cell Viability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hit_Identification" [label="Hit Identification\n(Active Compounds)", fillcolor="#FBBC05", fontcolor="#202124"]; "Dose_Response" [label="Dose-Response & Potency\n(IC50/EC50 Determination)"]; "Secondary_Assays" [label="Secondary & Orthogonal Assays\n(e.g., Cellular Antioxidant, Caspase Activity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Lead_Selection" [label="Lead Candidate Selection", fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

subgraph "cluster_1" { label="Mechanism of Action Studies"; bgcolor="#FFFFFF"; "Target_Deconvolution" [label="Target Identification\n(e.g., Affinity Chromatography, Proteomics)"]; "Pathway_Analysis" [label="Signaling Pathway Analysis\n(e.g., Western Blot, Reporter Assays)"]; "In_Vivo_Validation" [label="In Vivo Model Validation"];

} }

Figure 1: General workflow for bioactivity screening and hit validation of natural products.

digraph "Prodelphinidin_Signaling_Pathways" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [color="#5F6368", arrowhead=normal];

"Prodelphinidin_B3" [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

subgraph "cluster_Wnt" { label="Wnt/β-catenin Pathway"; bgcolor="#F1F3F4"; "GSK3b" [label="GSK3β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "beta_catenin_p" [label="p-β-catenin", shape=ellipse]; "beta_catenin" [label="β-catenin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "TCF_LEF" [label="TCF/LEF", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gene_Expression_Wnt" [label="Target Gene Expression\n(Cyclin D1, c-Myc)", shape=note]; "GSK3b" -> "beta_catenin_p" [arrowhead=tee]; "beta_catenin_p" -> "beta_catenin" [label="Degradation", style=dashed]; "beta_catenin" -> "TCF_LEF" [label="Nuclear\nTranslocation"]; "TCF_LEF" -> "Gene_Expression_Wnt"; }

subgraph "cluster_Notch" { label="Notch Pathway"; bgcolor="#F1F3F4"; "Notch1" [label="Notch1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cleaved_Notch1" [label="Cleaved Notch1 (NICD)", shape=ellipse]; "CSL" [label="CSL", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gene_Expression_Notch" [label="Target Gene Expression\n(Hes, Hey)", shape=note]; "Notch1" -> "Cleaved_Notch1" [label="Proteolytic\nCleavage"]; "Cleaved_Notch1" -> "CSL" [label="Nuclear\nTranslocation"]; "CSL" -> "Gene_Expression_Notch"; }

"Prodelphinidin_B3" -> "GSK3b" [label="Inhibits Degradation\nComplex", color="#4285F4"]; "Prodelphinidin_B3" -> "Notch1" [label="Inhibits", color="#EA4335", arrowhead=tee]; }

Figure 2: Modulation of Wnt/β-catenin and Notch signaling pathways by prodelphinidins.

Experimental Protocols

Herein are detailed protocols for high-throughput screening assays relevant to the bioactivity of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay (HTS Format)

This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 517 nm

Protocol:

  • Preparation of DPPH Working Solution:

    • Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol.

    • Protect the solution from light by wrapping the container in aluminum foil.

    • The absorbance of the working solution at 517 nm should be approximately 1.0.

  • Sample Preparation:

    • Prepare a serial dilution of this compound in the same solvent used for the DPPH solution. A typical concentration range to test is 1-100 µg/mL.

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound, positive control, or solvent (for the blank) to the respective wells.

    • Mix gently by pipetting.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of this compound to inhibit intracellular oxidative stress.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Quercetin (positive control)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 538 nm)

Protocol:

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with 100 µL of culture medium containing various concentrations of this compound (e.g., 1-100 µM) and 25 µM DCFH-DA.

    • Include wells for a positive control (quercetin) and a negative control (cells with DCFH-DA and AAPH but no antioxidant).

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH in PBS to all wells except for the blank wells (which receive only PBS).

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence emission at 538 nm (excitation at 485 nm) every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.

    • The CAA unit is calculated as:

      Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area from the control curve.

    • Determine the EC50 value, which is the concentration of this compound required to provide 50% antioxidant activity.

Anti-inflammatory Activity: TNF-α Inhibition Assay

This assay measures the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated monocytic cells.

Materials:

  • THP-1 (human monocytic) cells

  • RPMI-1640 medium with FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Dexamethasone (B1670325) (positive control)

  • Human TNF-α ELISA kit or HTRF/AlphaLISA assay kit

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Differentiation:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well.

    • Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.

    • After differentiation, wash the cells with fresh medium.

  • Cell Treatment:

    • Pre-treat the differentiated THP-1 cells with various concentrations of this compound or dexamethasone for 1 hour.

  • Stimulation:

    • Stimulate the cells with 1 µg/mL LPS to induce TNF-α production.

    • Incubate for 4-6 hours at 37°C.

  • Measurement of TNF-α:

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit or a homogeneous assay like HTRF or AlphaLISA, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits TNF-α production by 50%.

Anticancer Activity: Caspase-3/7 Activity Assay

This assay measures the activation of executioner caspases-3 and -7, key mediators of apoptosis, in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest (e.g., PC-3, MDA-MB-231)

  • Appropriate cell culture medium

  • This compound stock solution

  • Staurosporine or a known apoptosis inducer (positive control)

  • Caspase-Glo® 3/7 Assay kit (or similar luminescent or fluorescent kit)

  • 96-well white, clear-bottom microplates

  • Luminometer or fluorescence microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well white, clear-bottom plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Incubate for 24 hours.

  • Cell Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., 1-100 µM) or the positive control.

    • Include untreated cells as a negative control.

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of caspase-3/7 activity.

    • Calculate the fold-change in caspase activity relative to the untreated control.

    • Determine the EC50 value, which is the concentration of this compound that induces 50% of the maximal caspase activity.

References

Troubleshooting & Optimization

Technical Support Center: Prodelphinidin B3 Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Prodelphinidin B3 in aqueous solutions. This compound, a B-type proanthocyanidin (B93508) dimer, is of significant interest for its potential therapeutic properties, including anti-cancer activities. However, its stability in aqueous environments is a critical factor for experimental reproducibility and the development of viable pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by several factors:

  • pH: this compound is more stable in acidic conditions (pH 3-4) and is susceptible to degradation in neutral and alkaline environments.

  • Temperature: Elevated temperatures accelerate the degradation of this compound. For optimal stability, solutions should be kept at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C for long-term storage).

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation. It is recommended to store solutions in amber vials or otherwise protected from light.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure of this compound. The use of deoxygenated solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation of polyphenols, including this compound. It is advisable to use high-purity water and avoid metal containers or closures that could leach ions.

  • Enzymes: If working with biological matrices, the presence of enzymes like polyphenol oxidase can lead to enzymatic degradation.

Q2: My this compound solution is changing color. What does this indicate?

A2: A color change in your this compound solution, often to a brownish hue, is a common indicator of degradation. This is typically due to oxidation and/or polymerization of the phenolic compounds. This process is accelerated by exposure to light, elevated temperatures, and neutral to alkaline pH. If you observe a color change, it is likely that the concentration of intact this compound has decreased, which could impact your experimental results.

Q3: What are the expected degradation products of this compound, and are they biologically active?

A3: The degradation of proanthocyanidins (B150500) like this compound can occur through several pathways, including acid-catalyzed cleavage of the interflavan bond and oxidation. This can lead to the formation of its constituent monomers, gallocatechin and catechin, as well as smaller phenolic compounds like phloroglucinaldehyde and protocatechuic acid.[1]

The biological activity of these degradation products is an area of ongoing research. While the parent compound, this compound, has demonstrated anti-cancer properties, the activity of its specific degradation products is not well-characterized. However, it is known that some degradation products of anthocyanins (a related class of flavonoids) can be metabolized and may contribute to the overall biological effects.[1] It is plausible that the degradation of this compound could lead to a loss or alteration of its original biological activity. For instance, the antitumor effects of some proanthocyanidins have been linked to their degree of polymerization.[2]

Q4: How does the stability of this compound affect its biological activity in cell culture experiments?

A4: The instability of this compound in typical cell culture media (which is often at a physiological pH of ~7.4 and incubated at 37°C) can lead to significant degradation over the course of an experiment. This means that the cells may be exposed to a decreasing concentration of the parent compound and an increasing concentration of its degradation products over time. This can complicate the interpretation of experimental results, as the observed biological effects may be due to the parent compound, its degradation products, or a combination thereof. It is crucial to consider this instability when designing experiments and interpreting data.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results between batches of this compound solution. Degradation of the stock solution over time.Prepare fresh stock solutions frequently. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Loss of biological activity in a time-dependent manner during an experiment. Degradation of this compound under experimental conditions (e.g., physiological pH and temperature).Minimize the duration of the experiment where possible. Consider the stability of this compound in your experimental buffer and include appropriate controls. Analyze the concentration of this compound at the beginning and end of the experiment using a stability-indicating HPLC method.
Precipitate formation in the aqueous solution. Low aqueous solubility of this compound, especially at higher concentrations. Aggregation or polymerization upon degradation.This compound is reported to be practically insoluble in water.[3] Use a co-solvent such as ethanol (B145695) or DMSO to prepare a concentrated stock solution before diluting it into your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. Filter the solution after preparation.
Unexpected peaks appearing in HPLC chromatograms during analysis. Formation of degradation products.This is expected, especially in stability studies. Utilize a stability-indicating HPLC method that can resolve the parent compound from its degradation products.[4][5] Consider using mass spectrometry (LC-MS) to identify the unknown peaks.[6]

Quantitative Stability Data

Due to the limited availability of specific degradation kinetic data for this compound, the following table provides an estimation based on studies of related B-type procyanidin (B600670) dimers.[7] These values should be used as a general guide, and it is highly recommended to perform stability studies under your specific experimental conditions. The degradation of proanthocyanidins often follows first-order kinetics.[8]

Table 1: Estimated Degradation Rate Constants (k) and Half-Lives (t½) for B-Type Proanthocyanidin Dimers in Aqueous Solution

pHTemperature (°C)Estimated k (days⁻¹)Estimated t½ (days)
2.0220.00977
3.2220.003231
4.0220.004173
6.0220.01258

Data estimated from studies on procyanidin B1 and B2.[7] The stability of this compound is expected to be in a similar range but may vary. Proanthocyanidins are generally more stable at slightly acidic pH (around 3-4) and degrade faster at both lower and higher pH values.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Ethanol (or DMSO), HPLC grade

    • High-purity, deoxygenated water (e.g., by sparging with nitrogen or argon for 30 minutes)

    • Amber glass vials

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of ethanol or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Sonicate briefly if necessary to ensure complete dissolution.

    • Store the stock solution in amber glass vials at -20°C or -80°C.

    • For experiments, dilute the stock solution to the desired final concentration using pre-chilled, deoxygenated aqueous buffer immediately before use.

Protocol 2: General Stability Study (Forced Degradation)

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[9][10]

  • Materials:

    • This compound stock solution

    • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

    • Hydrogen peroxide (H₂O₂) for oxidative stress

    • High-purity water

    • pH meter

    • Temperature-controlled incubator/oven

    • Photostability chamber

  • Procedure:

    • Acid and Base Hydrolysis:

      • Prepare solutions of this compound in 0.1 M HCl (acidic) and 0.1 M NaOH (alkaline).

      • Incubate the solutions at a controlled temperature (e.g., 60°C).

      • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the aliquots before HPLC analysis.

    • Oxidative Degradation:

      • Prepare a solution of this compound in 3% H₂O₂.

      • Keep the solution at room temperature.

      • Withdraw aliquots at specified time points.

    • Thermal Degradation:

      • Prepare an aqueous solution of this compound at a relevant pH (e.g., in your experimental buffer).

      • Incubate the solution at an elevated temperature (e.g., 60°C or 80°C).

      • Withdraw aliquots at specified time points.

    • Photodegradation:

      • Prepare an aqueous solution of this compound.

      • Expose the solution to a controlled light source (e.g., in a photostability chamber) as per ICH guidelines.

      • Keep a control sample wrapped in aluminum foil to protect it from light.

      • Withdraw aliquots from both exposed and control samples at specified time points.

    • Analysis:

      • Analyze all collected samples using a validated stability-indicating HPLC-UV method.[5][11]

      • Quantify the remaining percentage of this compound and observe the formation of degradation products.

Signaling Pathway Diagrams

This compound and its constituents have been shown to modulate several signaling pathways implicated in cancer.

PI3K_AKT_Pathway Prodelphinidin_B3 This compound (or its metabolites) PI3K PI3K Prodelphinidin_B3->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Promotes

Caption: PI3K/AKT Signaling Pathway Inhibition.

Beta_Catenin_Pathway Delphinidin Delphinidin (this compound constituent) Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Delphinidin->Destruction_Complex Promotes activity Beta_Catenin_cyto β-catenin (cytoplasmic) Destruction_Complex->Beta_Catenin_cyto Promotes degradation Beta_Catenin_nuc β-catenin (nuclear) Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Activates Target_Genes Target Gene Expression (e.g., c-myc, Cyclin D1) TCF_LEF->Target_Genes Induces

Caption: β-catenin Signaling Pathway Modulation.[3][10]

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation Prep_Solution Prepare this compound Aqueous Solution Stress Apply Stress (pH, Temp, Light, etc.) Prep_Solution->Stress Sampling Collect Aliquots at Time Points Stress->Sampling Analysis Analyze by Stability- Indicating HPLC Sampling->Analysis Data Determine Degradation Kinetics & Products Analysis->Data

Caption: General Experimental Workflow for Stability Testing.

References

Technical Support Center: Optimizing Prodelphinidin B3 Extraction from Barley

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the extraction yield of Prodelphinidin B3 from barley. Below, you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from barley?

A1: this compound is a type of proanthocyanidin (B93508), a class of flavonoid compounds known for their antioxidant properties.[1] It is a dimer composed of gallocatechin and catechin (B1668976) units. Barley (Hordeum vulgare) is a significant source of this compound, which is of interest to the brewing industry due to its role in beer haze formation and to the pharmaceutical and nutraceutical industries for its potential health benefits.[2][3]

Q2: What are the most common methods for extracting this compound from barley?

A2: Common extraction methods include conventional solid-liquid extraction using various solvents, as well as more advanced techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE).[4][5][6] These advanced methods often offer higher efficiency, reduced extraction times, and lower solvent consumption.[7][8]

Q3: Which solvents are most effective for this compound extraction?

A3: Aqueous mixtures of organic solvents are generally the most effective. Acetone (B3395972) solutions (e.g., 60-80% acetone in water) are widely considered optimal for extracting proanthocyanidins (B150500), including this compound, from barley.[5][9][10] Methanol (B129727) and ethanol (B145695) solutions (typically 70-80% in water) are also effective.[11][12] The choice of solvent can depend on the specific goals of the extraction, such as the desired purity and the scale of the operation.

Q4: What key factors influence the extraction yield of this compound?

A4: Several factors significantly impact the extraction yield:

  • Solvent Composition: The type of organic solvent and its concentration in water are critical.[9]

  • Temperature: Higher temperatures can increase extraction efficiency, but excessive heat can cause degradation of this compound.[11][13]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material, but prolonged times can lead to degradation.[5]

  • Solid-to-Liquid Ratio: An optimal ratio ensures complete extraction without excessive solvent use.[14]

  • Particle Size: Smaller particle sizes increase the surface area for extraction, improving efficiency.

  • pH: Proanthocyanidins are more stable in slightly acidic conditions.[15]

Q5: How is this compound quantified in barley extracts?

A5: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound.[16] Various detectors can be used, including dual-electrode electrochemical detection for improved sensitivity and selectivity, as well as fluorescence and mass spectrometry (MS) detectors for accurate identification and quantification.[5][16][17]

Troubleshooting Guide

Q1: Why is my this compound yield consistently low?

A1: Consistently low yields can be attributed to several factors:

  • Suboptimal Solvent: The polarity of your solvent may not be ideal for your barley variety. Aqueous acetone (70%) is often a good starting point.[15]

  • Incorrect Solid-to-Liquid Ratio: Insufficient solvent may lead to incomplete extraction. Experiment with ratios from 1:10 to 1:30 (solid:solvent, w/v).

  • Inadequate Particle Size: Ensure your barley is finely milled to maximize surface area for solvent interaction.

  • Degradation: this compound is sensitive to high temperatures and pH fluctuations.[15]

  • Inefficient Method: Traditional maceration can be less effective. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yields.[5][18]

Q2: How can I prevent the degradation of this compound during extraction?

A2: To minimize degradation, carefully control the extraction parameters:

  • Temperature: For conventional extractions, maintain temperatures around 60°C.[11] For UAE, use an ice bath to prevent temperature increases.[5]

  • Time: Optimize extraction time; prolonged exposure to heat and solvents can be detrimental.

  • pH: Proanthocyanidins can degrade under acidic conditions and heat.[15] Using slightly acidified solvents (e.g., with 0.5-1% formic acid) can improve stability during extraction.[19]

  • Light and Oxygen: Protect your samples from light and oxygen, which can cause oxidative degradation.

Q3: My extract contains many interfering compounds. How can I improve its purity?

A3: To improve the purity of your this compound extract:

  • Pre-extraction Defatting: If your barley has a high lipid content, pre-extract with a non-polar solvent like hexane (B92381) to remove fats.[11]

  • Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., CHROMABOND PA) to clean up the extract and isolate proanthocyanidins.[4]

  • Column Chromatography: For higher purity, employ techniques like Sephadex LH-20 column chromatography.[20]

Q4: My extraction results are not reproducible. What could be the issue?

A4: Lack of reproducibility often stems from inconsistencies in the experimental procedure:

  • Sample Homogeneity: Ensure your milled barley sample is well-mixed and homogeneous.

  • Precise Parameter Control: Maintain consistent control over all extraction parameters, including temperature, time, solvent composition, and power settings for UAE or MAE.

  • Equipment Calibration: Regularly calibrate all equipment, such as balances, thermometers, and power sources for ultrasonic or microwave devices.

Data on Extraction Methods and Solvents

The following table summarizes findings from various studies on the extraction of proanthocyanidins from barley and related materials, providing a comparison of different methods and conditions.

Extraction MethodSolvent SystemTemperature (°C)Time (min)PowerKey FindingsReference(s)
Conventional80.2% Methanol60.538.36N/AOptimized conditions predicted by Response Surface Methodology (RSM) for maximum antioxidant capacity.[11][21]
Pressurized LiquidAcetone / Water (40:60, v/v)807100 MPaEffective for extracting various proanthocyanidins, with a this compound recovery rate of 73.9%.[4]
Ultrasound-Assisted (UAE)Acetone / Water (80:20, v/v)23-2555400 WYielded 1.01 mg/g of proanthocyanidins, more than double the conventional extraction method.[5]
Microwave-Assisted (MAE)WaterN/A11.121.27 W/gOptimized for flavonoid extraction from young barley leaves, showing higher efficiency than conventional methods.[6][22]
ConventionalEthanol / Water (72:28, v/v)8060N/AUsed as a comparison for UAE, showing lower proanthocyanidin yield.[5]
Conventional60% (v/v) Aqueous Acetone6060N/AProvided higher extraction yields of total phenolics compared to aqueous ethanol from brewers' spent grain.[10]

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction

This protocol is based on optimized conditions for extracting antioxidative constituents from barley.

  • Sample Preparation: Mill barley grains to a fine powder. If necessary, defat the powder by stirring with hexane, followed by filtration and air-drying.

  • Extraction:

    • Mix the barley powder with 80% aqueous methanol at a solid-to-liquid ratio of 1:15 (w/v).

    • Place the mixture in a temperature-controlled water bath at 60°C.

    • Stir continuously for 40 minutes.

  • Separation:

    • Centrifuge the mixture at 1000 x g for 10 minutes.

    • Collect the supernatant.

  • Solvent Removal: Evaporate the solvent from the supernatant using a rotary evaporator.

  • Storage: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for analysis and store at -20°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is optimized for the extraction of proanthocyanidins from brewers' spent grains, a barley by-product.

  • Sample Preparation: Use dried and milled barley or brewers' spent grains.

  • Extraction:

    • Combine the sample with an 80:20 acetone/water (v/v) solution.

    • Use an ultrasonic sonotrode for extraction.

    • Set the ultrasound power to 400 W and the extraction time to 55 minutes.

    • Place the extraction vessel in an ice bath to maintain a temperature between 23-25°C.

  • Separation:

    • Centrifuge the sample at 1000 x g for 10 minutes.

    • Collect the supernatant.

  • Solvent Removal and Storage:

    • Evaporate the acetone from the supernatant.

    • Reconstitute the extract in methanol/water (1:1, v/v) for analysis.

Protocol 3: Microwave-Assisted Extraction (MAE)

This protocol is adapted from methods optimized for phenolic compounds in barley.

  • Sample Preparation: Mill barley grains to a fine powder.

  • Extraction:

    • Place the sample in a sealed extraction vessel with the chosen solvent (e.g., 60-80% methanol or ethanol in water).

    • Set the microwave power and temperature (e.g., 100°C) and extraction time (e.g., 10-15 minutes). These parameters should be optimized for your specific equipment and sample.

  • Separation:

    • After extraction and cooling, filter or centrifuge the mixture to separate the solid residue.

  • Analysis: The resulting supernatant can be analyzed for this compound content.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis start Barley Grains milling Milling start->milling defatting Defatting (Optional) milling->defatting extraction Solid-Liquid Extraction (Conventional, UAE, or MAE) defatting->extraction centrifugation Centrifugation / Filtration extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant purification Purification (Optional) (SPE, Column Chromatography) supernatant->purification evaporation Solvent Evaporation purification->evaporation analysis Quantification by HPLC evaporation->analysis final_product Purified this compound analysis->final_product troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low this compound Yield cause1 Suboptimal Solvent issue->cause1 cause2 Degradation issue->cause2 cause3 Inefficient Method issue->cause3 cause4 Poor Sample Prep issue->cause4 solution1 Test different aqueous solvents (e.g., 70% Acetone) cause1->solution1 solution2 Control Temperature, Time & pH cause2->solution2 solution3 Use UAE or MAE cause3->solution3 solution4 Ensure fine particle size and correct solid/liquid ratio cause4->solution4

References

Troubleshooting peak tailing of Prodelphinidin B3 in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Prodelphinidin B3 Analysis

This guide is for researchers, scientists, and drug development professionals to troubleshoot peak tailing issues encountered during the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

Peak tailing is a chromatographic issue where a peak is asymmetrical, with a trailing edge that extends from the main peak.[1][2] This distortion is problematic because it can compromise the accuracy of quantification and reduce the resolution between this compound and other closely eluting compounds.[1][3] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.[1]

Q2: What are the most common causes of peak tailing when analyzing this compound and similar polyphenols?

The primary causes of peak tailing for this compound in RP-HPLC often stem from its unique chemical structure and its interaction with the chromatographic system. Key factors include:

  • Secondary Silanol (B1196071) Interactions: this compound has numerous polar hydroxyl (-OH) groups. These groups can interact strongly with residual, un-capped silanol groups (Si-OH) on the surface of silica-based C18 columns, creating a secondary retention mechanism that leads to peak tailing.[1][2][3]

  • Mobile Phase pH: The pH of the mobile phase is critical. This compound is a phenolic compound, and if the pH is not sufficiently acidic, its phenolic hydroxyl groups can deprotonate. These ionized forms can interact more strongly with residual silanols, leading to broadened and tailing peaks.[1][4][5] Generally, acidic conditions (pH 2.5-3.5) are required to suppress this ionization and achieve sharp, symmetrical peaks.[3][6]

  • Metal Chelation: The catechol-like structures in this compound can chelate with trace metal ions (like iron or titanium) present in the sample, mobile phase, or HPLC system components (e.g., stainless steel tubing, frits).[1][7][8] This chelation can form complexes with different chromatographic behaviors, contributing to peak tailing.[1][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[2][3]

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.[3][9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Logical Troubleshooting Workflow

The diagram below outlines a step-by-step workflow for diagnosing and resolving peak tailing issues.

G problem_node problem_node check_node check_node cause_node cause_node solution_node solution_node start Peak Tailing Observed for this compound check_pH Is Mobile Phase pH Acidic (2.5 - 3.5)? start->check_pH cause_silanol Likely Cause: Analyte-Silanol Interactions due to improper ionization. check_pH->cause_silanol No check_column Are you using a modern, high-purity, end-capped C18 column? check_pH->check_column Yes solution_pH Action: Acidify Mobile Phase with 0.1% Formic or Trifluoroacetic Acid. cause_silanol->solution_pH cause_column Likely Cause: High residual silanol activity on older column types. check_column->cause_column No check_overload Have you tried reducing sample concentration/injection volume? check_column->check_overload Yes solution_column Action: Switch to a fully end-capped, high-purity silica (B1680970) column. cause_column->solution_column cause_overload Likely Cause: Column Overload check_overload->cause_overload No check_metal Does adding a chelator (e.g., 0.1 mM EDTA) improve peak shape? check_overload->check_metal Yes solution_overload Action: Dilute sample or reduce injection volume by 50%. cause_overload->solution_overload cause_metal Likely Cause: Metal Chelation with system components or sample matrix. check_metal->cause_metal No check_contamination Is the column old or heavily used? Has a column wash been performed? check_metal->check_contamination Yes solution_metal Action: Add EDTA to mobile phase and/or passivate the HPLC system. cause_metal->solution_metal cause_contamination Likely Cause: Column Contamination check_contamination->cause_contamination No solution_contamination Action: Perform a thorough column wash protocol or replace the column. cause_contamination->solution_contamination

Caption: A step-by-step workflow for diagnosing peak tailing of this compound.

Step 1: Evaluate and Optimize Mobile Phase pH

Q: My this compound peak is tailing. What is the first thing I should check?

The most critical parameter to check is the pH of your aqueous mobile phase.[10] For phenolic compounds like this compound, an acidic mobile phase is required to keep the numerous hydroxyl groups in their neutral, protonated state, which minimizes secondary interactions with the silica stationary phase.[3][6]

Recommended Action: Ensure your mobile phase is acidified. A common and effective choice is to add 0.1% formic acid to both your aqueous (Solvent A) and organic (Solvent B) mobile phases.[1][3] This will typically bring the pH into the optimal range of 2.5 - 3.5.

ParameterCondition 1 (Suboptimal)Condition 2 (Optimal)Expected Outcome
Mobile Phase A Water0.1% Formic Acid in WaterSharper, more symmetrical peaks
Mobile Phase B Acetonitrile0.1% Formic Acid in AcetonitrileConsistent performance during gradient
Expected pH ~6-7~2.7---
Tailing Factor (Tf) > 1.5≤ 1.2A Tf value close to 1.0 is ideal[2]
Step 2: Address Potential Metal Chelation

Q: I've acidified my mobile phase, but the peak tailing persists. What's the next step?

If pH optimization is not sufficient, the issue may be metal chelation.[1][9] this compound can interact with metal ions in your system, leading to peak distortion. This is especially common in biocompatible (titanium-based) HPLC systems but can also occur with stainless steel components.[11]

Recommended Action: Introduce a weak chelating agent into your mobile phase to bind the metal ions and prevent them from interacting with your analyte.

  • Protocol: Add ethylenediaminetetraacetic acid (EDTA) to your aqueous mobile phase (Solvent A) at a low concentration (e.g., 0.1 mM).

  • Equilibration: Equilibrate the column thoroughly with the new mobile phase before injection.

  • Evaluation: If peak tailing is significantly reduced, metal chelation is a likely contributor.[1] Consider passivating the entire HPLC system if this is a recurring issue.

Step 3: Verify Column Health and Selection

Q: Could my column be the problem?

Yes, the column is a critical factor. Peak tailing can be caused by the column itself.

  • Column Chemistry: Older, Type A silica columns have a higher concentration of acidic, free silanol groups that cause tailing with polar compounds.[7][12] Modern, high-purity, Type B silica columns that are fully end-capped are designed to minimize these interactions and are highly recommended for analyzing challenging compounds like prodelphinidins.[4]

  • Column Contamination: Strongly retained compounds from previous samples can build up at the head of the column, creating active sites that cause tailing.[3][9]

  • Column Degradation: A void at the column inlet or degradation of the packed bed can also lead to poor peak shape.[2]

Recommended Actions:

  • Use an Appropriate Column: Ensure you are using a modern, fully end-capped C18 column from a reputable manufacturer.

  • Perform a Column Wash: If the column is contaminated, a rigorous wash procedure can restore performance. Always flush the column in the reverse direction (disconnected from the detector).

  • Use a Guard Column: A guard column is an inexpensive way to protect your analytical column from contamination and extend its lifetime.[3]

Column TypeSilanol ActivitySuitability for this compound
Older (Type A Silica) HighPoor - Prone to severe peak tailing
Modern End-Capped (Type B) LowExcellent - Designed for sharp peaks
Polar-Embedded Phase Very LowExcellent - Offers alternative selectivity

Experimental Protocols

Protocol 1: Standard Reverse-Phase HPLC Method for this compound

This protocol provides a robust starting point for the analysis of this compound.

  • Instrument: HPLC or UHPLC system with UV/DAD detector.

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm or equivalent).[13]

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.[14]

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.[14]

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 30% B

    • 25-30 min: Linear gradient from 30% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-36 min: Return to 5% B

    • 36-45 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30 °C.[14]

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5-10 µL.

  • Sample Diluent: Initial mobile phase conditions (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: General Purpose Reversed-Phase Column Wash Procedure

This procedure can help remove strongly adsorbed contaminants from a C18 column. Note: Always consult your specific column's care and use manual first. Disconnect the column from the detector before starting.

  • Flush Buffer: Wash with 10-20 column volumes of HPLC-grade water (if your mobile phase contained buffer salts).

  • Organic Flush 1 (Acetonitrile): Flush with 20 column volumes of 100% Acetonitrile.[8]

  • Stronger Organic Flush (Isopropanol): Flush with 20 column volumes of 100% Isopropanol.[15]

  • Return to Storage/Use:

    • To store, flush with 10 column volumes of Acetonitrile.

    • To return to your method, flush with 10 column volumes of your method's organic solvent (e.g., Acetonitrile), then gradually re-introduce your initial mobile phase conditions and equilibrate for at least 15-20 column volumes.[1]

References

Technical Support Center: Analysis of Prodelphinidin B3 and Its Degradation Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of prodelphinidin B3 degradation products using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

This compound is a B-type proanthocyanidin (B93508) dimer, composed of a gallocatechin unit linked to a catechin (B1668976) unit.[1][2] Proanthocyanidins (B150500) are known for their antioxidant properties and potential health benefits.[3][4] Studying the degradation of this compound is crucial as its stability can be affected by environmental factors such as heat, pH, and oxidation, which can occur during processing, storage, or physiological digestion.[5][6][7] Understanding its degradation products is essential for assessing the stability, efficacy, and safety of products containing this compound.

Q2: What are the common degradation pathways for prodelphinidins like this compound?

Prodelphinidins can degrade through several pathways, including:

  • Oxidative Degradation: This is a common pathway where the molecule reacts with oxygen, leading to the formation of various smaller compounds.[5][6] The presence of a gallocatechin unit with its tri-hydroxylated B-ring can make prodelphinidins more susceptible to oxidation compared to procyanidins.[6]

  • Hydrolysis: Under acidic or basic conditions, the interflavan bond linking the gallocatechin and catechin units can be cleaved, leading to the formation of monomeric units (gallocatechin and catechin).[4]

  • Thermal Degradation: High temperatures can induce both cleavage of the interflavan bond and further degradation of the monomeric units into smaller phenolic compounds.[7][8][9]

  • Conversion to A-type Proanthocyanidins: Under certain conditions, such as alkaline oxidation, B-type proanthocyanidins can undergo intramolecular conversion to the more stable A-type structure.[10]

Q3: What are the primary fragmentation pathways of this compound in mass spectrometry?

In tandem mass spectrometry (MS/MS), this compound, like other B-type proanthocyanidins, primarily fragments through three main pathways:[11]

  • Quinone Methide (QM) cleavage: This involves the fission of the interflavan bond, resulting in the formation of a monomeric ion and a quinone methide intermediate. This is a characteristic fragmentation for B-type proanthocyanidins.[11]

  • Heterocyclic Ring Fission (HRF): This involves the cleavage of the heterocyclic C-ring of one of the flavan-3-ol (B1228485) units.[11]

  • Retro-Diels-Alder (RDA) fission: This is another type of C-ring fragmentation that provides structural information about the individual units.[11]

Troubleshooting Guide

Problem 1: I am observing unexpected peaks in my LC-MS chromatogram when analyzing a this compound sample.

  • Possible Cause 1: Sample Degradation. this compound may have degraded during sample preparation, storage, or analysis. Exposure to light, elevated temperatures, or non-optimal pH can cause degradation.[2][7]

    • Solution: Prepare fresh samples and store them at low temperatures in the dark. Use a pH-buffered mobile phase for LC analysis to maintain stability. Consider performing a forced degradation study to identify potential degradation products and their retention times.[12][13]

  • Possible Cause 2: In-source Fragmentation. The compound might be fragmenting within the mass spectrometer's ion source.

    • Solution: Optimize the ion source parameters, such as the capillary voltage and temperature, to minimize in-source fragmentation. Softer ionization techniques can also be beneficial.

  • Possible Cause 3: Isomers. The sample may contain isomers of this compound, which have the same mass but different structures and chromatographic retention times.

    • Solution: Use a high-resolution chromatography method to separate potential isomers. Tandem mass spectrometry (MS/MS) can help differentiate isomers based on their fragmentation patterns.

Problem 2: The peak corresponding to this compound is decreasing in intensity over time.

  • Possible Cause: Instability in Solution. this compound can be unstable in certain solvents or at specific pH values, leading to degradation over time.

    • Solution: Perform stability studies of this compound in the analytical solvent to determine its stability. If necessary, change the solvent or adjust the pH to improve stability. Analyze samples as quickly as possible after preparation.

Problem 3: I am having difficulty interpreting the MS/MS spectrum of a suspected degradation product.

  • Possible Cause: Complex Fragmentation. The degradation product may be a novel compound with a complex fragmentation pattern.

    • Solution: Compare the fragmentation pattern to the known fragmentation pathways of proanthocyanidins (QM, HRF, RDA).[11] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the fragment ions. Use a systematic approach to assign structures to the fragment ions based on mass differences and known chemical principles.

Data Presentation

The following table summarizes the expected m/z values for this compound and some of its potential degradation and fragmentation products in negative ion mode, which is commonly used for proanthocyanidin analysis.

Compound/FragmentMolecular Formula[M-H]⁻ (m/z)Notes
This compoundC₃₀H₂₆O₁₃593.13Parent molecule.
GallocatechinC₁₅H₁₄O₇305.07Monomeric unit from interflavan bond cleavage.
CatechinC₁₅H₁₄O₆289.07Monomeric unit from interflavan bond cleavage.
QM fragment (loss of catechin)C₁₅H₁₂O₆287.06Result of Quinone Methide cleavage.
QM fragment (loss of gallocatechin)C₁₅H₁₂O₇303.05Result of Quinone Methide cleavage.
RDA fragment-441.08Result of Retro-Diels-Alder fission of the gallocatechin unit.
HRF fragment-467.09Result of Heterocyclic Ring Fission.
A-type this compoundC₃₀H₂₄O₁₃591.11Potential product of intramolecular conversion.
Oxidized this compoundC₃₀H₂₄O₁₄607.11Example of an oxidation product (+16 Da).

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.

1. Materials:

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24, 48, and 72 hours. Dissolve the stressed sample in methanol for analysis.

  • Control Sample: Dilute 1 mL of the stock solution with 1 mL of methanol and keep it under the same conditions as the stressed samples (without the stressor).

4. Sample Analysis:

  • Analyze all samples by LC-MS/MS.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 30 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Range: m/z 100-1000.

    • MS/MS: Perform product ion scans on the parent ion of this compound and any new peaks observed in the chromatograms of the stressed samples.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Apply Stress lcms LC-MS/MS Analysis acid->lcms Analyze Samples base->lcms Analyze Samples oxidation->lcms Analyze Samples thermal->lcms Analyze Samples data Data Interpretation (Identify Degradation Products) lcms->data

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_products Degradation Products ProB3 This compound (B-type Dimer) Monomers Monomers (Gallocatechin, Catechin) ProB3->Monomers Hydrolysis Oxidized Oxidized Products ProB3->Oxidized Oxidation Atype A-type Dimer ProB3->Atype Intramolecular Conversion Smaller Smaller Phenolic Compounds ProB3->Smaller Thermal Degradation Monomers->Smaller Further Degradation

Caption: Conceptual degradation pathways of this compound.

References

Strategies to improve the bioavailability of Prodelphinidin B3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prodelphinidin B3. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the oral bioavailability of this compound typically low?

A1: The low oral bioavailability of this compound, a type of proanthocyanidin (B93508), is attributed to several factors inherent to its chemical structure and interaction with the gastrointestinal (GI) system:

  • Molecular Size and Polarity: As a dimer of gallocatechin and catechin, this compound is a relatively large and polar molecule, which limits its ability to passively diffuse across the lipid-rich membranes of the intestinal epithelium.[1]

  • GI Tract Instability: The compound is susceptible to degradation in the varying pH environments of the stomach and intestines.[1][2]

  • Metabolism: this compound undergoes extensive metabolism by gut microbiota, which breaks it down into smaller phenolic acids.[1][3] This means the intact, parent compound may not reach systemic circulation in significant amounts.

  • Poor Water Solubility: this compound is described as being practically insoluble in water, which can limit its dissolution in GI fluids, a prerequisite for absorption.[4]

A visual representation of these barriers is shown below.

cluster_0 Gastrointestinal Tract cluster_1 Absorption & Metabolism ingestion Oral Ingestion of this compound stomach Stomach ingestion->stomach Transit intestine Small Intestine stomach->intestine Gastric Emptying degradation1 Acid Degradation stomach->degradation1 epithelium Intestinal Epithelium (Absorption Barrier) intestine->epithelium degradation2 Enzymatic & Microbiota Degradation intestine->degradation2 circulation Systemic Circulation (Bioavailable Fraction) epithelium->circulation Successful Absorption permeability Poor Permeability (Size & Polarity) epithelium->permeability

Diagram 1: Key barriers limiting the oral bioavailability of this compound.
Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?

A2: Research into improving the bioavailability of polyphenols, including proanthocyanidins (B150500) like this compound, focuses on overcoming the challenges mentioned above. The most promising strategies are:

  • Nanoencapsulation: This involves enclosing this compound within nanocarriers. This technique can protect the molecule from degradation, improve its solubility, and facilitate its transport across the intestinal wall.[2][5][6][7] Common nanocarriers include solid lipid nanoparticles (SLNs), liposomes, and polymeric nanoparticles.[5][8]

  • Lipid-Based Delivery Systems: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve the oral absorption of poorly water-soluble compounds.[9] For oligomeric proanthocyanidins (OPCs), a solid self-double-emulsifying drug delivery system (SDEDDS) has been shown to improve bioaccessibility.[10][11]

  • Structural Modification: The bioavailability of proanthocyanidins is inversely related to their size (degree of polymerization).[12][13] Chemical or enzymatic methods to depolymerize larger proanthocyanidin polymers into smaller, more absorbable units like dimers and trimers can be an effective strategy.[12]

  • Use of Bioenhancers: Co-administration with natural compounds that inhibit metabolic enzymes or efflux pumps can increase the systemic exposure of the primary compound.[2][3]

Q3: [Troubleshooting] My in vivo pharmacokinetic studies show very low plasma concentration of this compound. How can nanoencapsulation help?

A3: Low plasma concentration is a classic sign of poor bioavailability. Nanoencapsulation directly addresses the root causes by creating a protective delivery vehicle for the molecule.

  • Protection from Degradation: The nanoparticle shell shields this compound from the harsh acidic and enzymatic environment of the GI tract.[2]

  • Enhanced Solubility & Dissolution: Encapsulating a poorly soluble compound like this compound in a nanosystem can increase its dispersion and dissolution rate in intestinal fluids.[6]

  • Improved Absorption: Nanoparticles can be taken up by intestinal epithelial cells through various endocytic pathways, bypassing the limitations of passive diffusion for larger molecules. Their mucoadhesive properties can also increase residence time at the absorption site.[14][15]

The general workflow for preparing a nanoformulation, such as Solid Lipid Nanoparticles (SLNs), is outlined below.

cluster_prep Phase Preparation cluster_form Nanoparticle Formation lipid Melted Lipid + This compound (Organic Phase) mix High-Shear Mixing lipid->mix aqueous Hot Aqueous Solution + Surfactant (Aqueous Phase) aqueous->mix homogenize Homogenization (e.g., Ultrasonication) mix->homogenize Forms Coarse Emulsion cool Cooling & Solidification homogenize->cool Forms Nanoemulsion result SLN Dispersion cool->result

Diagram 2: General experimental workflow for preparing Solid Lipid Nanoparticles (SLNs).

| Table 1: Bioavailability Enhancement of Oligomeric Proanthocyanidins (OPC) using a Solid Self-Double-Emulsifying Drug Delivery System (SDEDDS) | | :--- | :--- | | Formulation | Improvement in Bioaccessibility | | Pure OPC | Baseline | | OPC-SDEDDS | Significantly improved compared to pure drug[10][11] | | Note: This table illustrates the potential of lipid-based systems for enhancing the bioaccessibility of proanthocyanidins, a class to which this compound belongs. Specific fold-increase values would be dependent on the exact experimental setup. |

Q4: Is it possible to modify this compound or related compounds to improve their intrinsic absorbability?

A4: Yes. Since bioavailability of proanthocyanidins (PACs) is dependent on molecular size, a key strategy is to convert high-molecular-weight PACs into low-molecular-weight fractions, which are more readily absorbed.[12][13] One study demonstrated that subjecting a grape seed extract (GSE), rich in polymeric PACs, to an alkaline treatment successfully increased the relative content of more bioavailable monomers and dimers.[12][13] This approach could be adapted to treat extracts containing this compound and other oligomers.

cluster_before Initial State cluster_after Post-Treatment high_mw High MW PACs (Polymers, Oligomers) low_bio Low Bioavailability high_mw->low_bio Leads to process Alkaline Treatment high_mw->process low_mw Low MW PACs (Monomers, Dimers) high_bio Improved Bioavailability low_mw->high_bio Leads to process->low_mw

Diagram 3: Logical relationship of depolymerization to improve bioavailability.

| Table 2: Effect of Alkaline Treatment on Proanthocyanidin (PAC) Composition in Grape Seed Extract (GSE) | | :--- | :---: | :---: | | PAC Type | % in Untreated GSE | % in Alkaline-Treated GSE (ATGSE) | | Monomers | 49% | 58% | | Dimers | 24% | 31% | | Trimers | 9% | 6% | | Polymers | 4% | 1% | | Data adapted from a study on Vitis vinifera L. extract, showing a significant shift towards smaller, more bioavailable PACs after treatment.[12][13] |

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a high-shear homogenization and ultrasonication method for preparing SLNs.

Materials:

  • This compound

  • Solid Lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Polysorbate 80, Lecithin)

  • Co-surfactant (optional, e.g., Poloxamer 188)

  • Organic Solvent (e.g., acetone, ethanol)

  • Purified Water

Methodology:

  • Prepare the Organic/Lipid Phase: Dissolve this compound and the solid lipid in a minimal amount of a suitable organic solvent. Heat the mixture to 5-10°C above the melting point of the lipid to ensure it is completely molten and the drug is dissolved.

  • Prepare the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Form the Emulsion: Under continuous high-speed stirring (e.g., using a high-shear homogenizer at 10,000 rpm), rapidly inject the hot lipid phase into the hot aqueous phase. Maintain stirring for 15-30 minutes to form a coarse oil-in-water emulsion.

  • Reduce Particle Size: Immediately subject the hot coarse emulsion to ultrasonication (using a probe sonicator) for 5-10 minutes to reduce the droplet size to the nanometer range.

  • Form Nanoparticles: Allow the resulting nanoemulsion to cool to room temperature under gentle stirring. The lipid droplets will solidify, forming the SLN dispersion.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency (EE) and drug loading (DL) by separating the free drug from the SLNs via ultracentrifugation and quantifying the amount of encapsulated this compound using HPLC.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a framework for assessing the intestinal permeability of this compound formulations using an in vitro model.[1]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • Test compounds (this compound and its formulations)

Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21-25 days to allow them to differentiate into a confluent monolayer with functional tight junctions.

  • Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer confluence. Perform a permeability assay with a low-permeability marker like Lucifer yellow. Only use monolayers with high TEER values and low Lucifer yellow permeability.

  • Permeability Assay: a. Carefully wash the Caco-2 cell monolayers with pre-warmed HBSS. b. Add the test compound (this compound or its formulation dissolved in HBSS) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) receiver chamber. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and immediately replace the volume with fresh, pre-warmed HBSS.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)

    • dQ/dt = Rate of drug appearance in the receiver chamber

    • A = Surface area of the membrane

    • C₀ = Initial concentration in the donor chamber

References

Technical Support Center: Chromatographic Purification of Prodelphinidin B3 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic purification of Prodelphinidin B3 isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of this compound isomers so challenging?

The primary challenge lies in the high structural similarity of this compound isomers. These isomers, often diastereomers or epimers, possess identical mass and similar physicochemical properties, leading to very small differences in their interaction with the stationary phase. This results in co-elution or poor resolution with conventional chromatographic techniques. For instance, Procyanidin (B600670) B1 and B3 are known to co-elute in some chromatographic systems, necessitating advanced analytical approaches for their differentiation.[1]

Q2: What are the common this compound isomers I might encounter?

This compound is a B-type proanthocyanidin (B93508) dimer. The common isomers are typically epimers that differ in the stereochemistry at certain chiral centers of the flavan-3-ol (B1228485) units. The specific isomers present can depend on the natural source and the extraction and processing conditions.

Q3: My this compound extract is turning brown. What is causing this and how can I prevent it?

A brown discoloration is a common indicator of oxidative degradation of proanthocyanidins (B150500). These compounds are highly susceptible to oxidation, especially under neutral or alkaline pH, and when exposed to light, high temperatures, and oxygen. To prevent degradation, it is crucial to:

  • Work with acidified solvents (pH 3-4) to improve stability.

  • Maintain low temperatures (below 40°C) throughout the extraction and purification process.

  • Minimize exposure to light and oxygen by using amber vials and working under an inert atmosphere (e.g., nitrogen) if possible.

Q4: What is epimerization and how can it affect my purification of this compound isomers?

Epimerization is a chemical process where one epimer is converted into its chiral counterpart. This can be a significant issue during the purification of this compound isomers as it can alter the isomeric composition of your sample, leading to inaccurate quantification and isolation of the desired isomer. Epimerization can be catalyzed by factors such as heat and pH changes.

Troubleshooting Guide

Problem 1: Poor Resolution and Co-elution of Isomers

Possible Causes:

  • Inadequate stationary phase selectivity for the isomers.

  • Mobile phase composition is not optimized.

  • Suboptimal temperature and flow rate.

Solutions:

  • Optimize the Stationary Phase:

    • For reversed-phase HPLC, C18 columns are commonly used. However, for challenging isomer separations, consider columns with different selectivities, such as those with phenyl-hexyl or biphenyl (B1667301) stationary phases.

    • Normal-phase chromatography can also offer different selectivity for proanthocyanidin isomers.[2]

  • Optimize the Mobile Phase:

    • Adjust the organic modifier (e.g., acetonitrile (B52724) or methanol) gradient to enhance separation. A shallow gradient can often improve the resolution of closely eluting peaks.

    • Modify the pH of the aqueous mobile phase. Acidification with formic acid or acetic acid (typically 0.1%) is standard practice to improve peak shape and stability.

  • Optimize Temperature and Flow Rate:

    • Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

    • Temperature can affect selectivity. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition for your specific isomer separation.[3]

  • Consider Advanced Techniques:

    • For very challenging separations, consider two-dimensional liquid chromatography (2D-LC) or heart-cutting HPLC to achieve higher resolution.[4]

    • Trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) has shown promise in separating co-eluting procyanidin isomers like B1 and B3.[1]

Problem 2: Low Recovery of this compound

Possible Causes:

  • Degradation of the analyte during the purification process.

  • Irreversible adsorption to the stationary phase.

Solutions:

  • Prevent Degradation:

    • As mentioned in the FAQs, maintain acidic conditions and low temperatures throughout the process.

    • Work quickly to minimize the time the sample is exposed to potentially degrading conditions.

  • Minimize Adsorption:

    • Ensure the mobile phase has sufficient elution strength.

    • Check for and clean any potential sources of contamination in your HPLC system that might lead to active sites for adsorption.

Problem 3: Peak Tailing

Possible Causes:

  • Secondary interactions between the analyte and the stationary phase.

  • Column overload.

  • Poorly packed column.

Solutions:

  • Address Secondary Interactions:

    • The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, reducing peak tailing.

  • Avoid Column Overload:

    • Reduce the injection volume or the concentration of the sample.

  • Column Maintenance:

    • If the problem persists, the column may be degraded. Try flushing the column or replacing it if necessary.

Experimental Protocols

Representative HPLC Method for this compound Isomer Analysis

This protocol is a general guideline based on methods used for the analysis of proanthocyanidin isomers. Optimization will likely be required for specific applications.

  • HPLC System: A standard HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD) and a mass spectrometer (MS) is highly recommended for positive identification.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-40 min: 10-30% B (linear gradient)

    • 40-45 min: 30-90% B (linear gradient)

    • 45-50 min: 90% B (isocratic wash)

    • 50-55 min: 90-10% B (linear gradient)

    • 55-60 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 280 nm. For higher sensitivity and structural information, use ESI-MS in negative ion mode.

  • Injection Volume: 5-20 µL.

Quantitative Data

The separation of this compound from other proanthocyanidin isomers is a significant challenge. The following table summarizes retention time data from a study that analyzed proanthocyanidins in a beer extract using both normal-phase and reversed-phase HPLC, illustrating the different selectivities of these methods.

CompoundRetention Time (Normal-Phase) (min)Retention Time (Reversed-Phase) (min)
(+)-Catechin11.814.8
(-)-Gallocatechin16.59.9
Procyanidin B124.529.8
Procyanidin B331.527.5
Procyanidin B434.025.0
This compound 37.5 20.5

Data adapted from a study on proanthocyanidin isomers in lager beer extracts.[2]

Visualizations

TroubleshootingWorkflow start Start: Poor this compound Isomer Purification issue Identify Primary Issue start->issue poor_resolution Poor Resolution / Co-elution issue->poor_resolution Resolution low_recovery Low Recovery issue->low_recovery Recovery peak_tailing Peak Tailing issue->peak_tailing Peak Shape solution_resolution Optimize Mobile Phase Gradient Adjust pH (0.1% Formic Acid) Change Column (e.g., Phenyl-Hexyl) Optimize Temperature & Flow Rate poor_resolution->solution_resolution solution_recovery Prevent Degradation: - Maintain Low Temp (<40°C) - Use Acidified Solvents - Minimize Oxygen/Light Exposure low_recovery->solution_recovery solution_tailing Add Acid to Mobile Phase Reduce Sample Concentration Check/Replace Column peak_tailing->solution_tailing end Improved Purification solution_resolution->end solution_recovery->end solution_tailing->end

Caption: Troubleshooting workflow for this compound isomer purification.

ExperimentalWorkflow start Start: Crude Extract (Containing this compound Isomers) sample_prep Sample Preparation - Filtration (0.45 µm) - Dilution in Mobile Phase start->sample_prep hplc HPLC Separation - C18 Reversed-Phase Column - Acidified Water/Acetonitrile Gradient sample_prep->hplc detection Detection - UV (280 nm) - ESI-MS (Negative Ion Mode) hplc->detection fraction Fraction Collection (If Preparative Scale) detection->fraction analysis Data Analysis & Purity Check - Resolution Calculation - Isomer Identification (MS) detection->analysis fraction->analysis end Purified this compound Isomers analysis->end

Caption: General experimental workflow for this compound isomer purification.

References

How to prevent oxidation of Prodelphinidin B3 during sample preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of Prodelphinidin B3 during experimental procedures. Adherence to these protocols is critical for ensuring sample integrity, reproducibility, and the accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a type of proanthocyanidin, a class of polyphenolic compounds found in various plants like barley, pomegranate, and grapes.[1][2] Its chemical structure, which is a dimer of gallocatechin and catechin, contains numerous hydroxyl (-OH) groups on its aromatic rings.[2][3] These hydroxyl groups are readily able to donate electrons, making the molecule a potent antioxidant but also highly susceptible to chemical and enzymatic oxidation.[3][4]

Q2: What are the primary factors that cause this compound to degrade?

Several environmental and chemical factors can accelerate the degradation of this compound. The most significant factors include:

  • High pH: Alkaline or even neutral conditions (pH > 7) dramatically increase the rate of oxidative degradation.[5][6][7]

  • Oxygen: Direct exposure to atmospheric oxygen is a key driver of oxidation.[5][6]

  • Light: Exposure to light, particularly UV light, can cause spoilage and degradation of the molecule.[8][9][10]

  • Elevated Temperature: High temperatures increase the rate of chemical reactions, including oxidation.[9][11]

  • Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts for oxidation reactions.

  • Enzymatic Activity: In fresh plant samples, enzymes like polyphenol oxidase can cause rapid degradation if the tissue is not properly handled and processed immediately after harvesting.[12]

Q3: What is the ideal pH range for working with this compound?

To ensure stability, this compound should be handled and stored in acidic conditions (pH < 7).[7] Studies have shown that polyphenols are significantly more stable at acidic pH levels.[7][13] Alkaline conditions should be strictly avoided as they lead to irreversible degradation.[5] For extractions and analyses, a pH between 3 and 5 is often recommended.

Q4: How should I store solid this compound for long-term use?

For maximum stability, solid this compound should be stored at -20°C.[14][15] When stored properly in a tightly sealed, airtight container protected from light, it can be stable for four years or more.[15] Storing the vial inside a desiccator can further protect the compound from moisture.

Q5: What is the best practice for preparing and storing stock solutions?

Whenever possible, solutions should be prepared fresh for immediate use.[14] If stock solutions must be made in advance, dissolve the compound in a suitable, degassed solvent (such as DMSO or acidified methanol).[13][16] The stock solution should then be divided into single-use aliquots in tightly sealed amber vials to avoid repeated freeze-thaw cycles and light exposure.[14] These aliquots should be stored at -20°C and are generally usable for up to two weeks.[14] For longer-term storage, -80°C is recommended.

Q6: Can I add antioxidants to my extraction buffer to protect my sample?

Yes, incorporating antioxidants into the extraction buffer is a highly effective strategy. Ascorbic acid (Vitamin C) and glutathione (B108866) (GSH) are commonly used to protect polyphenols from oxidation during the sample preparation process.[17] Ascorbic acid, in particular, helps maintain stability in acidic conditions.[7]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Sample extract is browning or changing color. Oxidation. This is a clear visual indicator of degradation due to exposure to oxygen, high pH, or light.[5]Work quickly and on ice. Use a degassed, acidic extraction buffer containing an antioxidant like ascorbic acid. Protect samples from light at all times. For plant tissue, flash-freezing and lyophilization prior to extraction is highly recommended.[12]
Inconsistent analytical results between runs. Sample Degradation. The compound may be degrading in the time between sample preparation and analysis or during storage. Stock solutions may also be degrading due to improper storage or repeated freeze-thaw cycles.Standardize the time between sample preparation and analysis. Use a temperature-controlled autosampler (set to 4°C) for HPLC/LC-MS analysis. Always use fresh aliquots for each experiment and discard any unused portion of a thawed aliquot.[14]
Loss of compound during storage. Improper Storage Conditions. Exposure to air, light, moisture, or elevated temperatures will lead to significant loss of the compound over time.[9][14]For solid compound, store at -20°C in a desiccated, dark, and airtight environment.[15] For solutions, store as single-use aliquots under an inert gas (argon or nitrogen) at -80°C.[18]

Quantitative Data Summary

The stability of this compound is highly dependent on the conditions of its preparation and storage.

Table 1: Summary of Recommended Storage Conditions for this compound

FormTemperatureAtmosphereContainerRecommended Duration
Solid Powder -20°CNormal (in desiccator)Tightly sealed, amber/opaque vial≥ 4 years[15]
Stock Solution -20°CInert Gas (Argon/Nitrogen)Tightly sealed, amber vial (single-use aliquots)Up to 2 weeks[14]
Stock Solution -80°CInert Gas (Argon/Nitrogen)Tightly sealed, amber vial (single-use aliquots)> 2 weeks (Long-term)[18]

Table 2: Key Factors Influencing this compound Stability

FactorCondition to AvoidRecommended ConditionRationale
pH Neutral to Alkaline (pH ≥ 7)Acidic (pH 3-5)Alkaline conditions promote rapid, irreversible oxidative degradation.[5][6][7]
Temperature Elevated temperatures (>20°C)Low temperatures (On ice, 4°C, -20°C, -80°C)Heat accelerates the rate of all chemical reactions, including oxidation.[9][11]
Light Direct light, especially UVDark conditions (amber vials, covered containers)Light provides the energy to initiate and propagate photo-oxidative degradation.[8][9][10]
Oxygen Atmospheric exposureInert atmosphere (Nitrogen/Argon), degassed solventsOxygen is a primary reactant in the oxidation process.[5]
Enzymes Maceration of fresh tissue at room tempImmediate flash-freezing and lyophilizationPrevents enzymatic oxidation by polyphenol oxidase present in plant tissues.[12]

Experimental Protocols

Protocol 1: Recommended Sample Preparation from Plant Tissue

This protocol is designed to minimize oxidation from the point of harvest.

  • Harvest: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen to halt all enzymatic activity.

  • Lyophilization: Transfer the frozen material to a lyophilizer (freeze-dryer) and dry completely until it becomes a fine powder. This is a critical step to preserve the native compounds.[12]

  • Extraction Buffer Preparation: Prepare an extraction solvent, such as aqueous acetone (B3395972) (e.g., 70% acetone in water), and acidify it with 0.1% formic or acetic acid.[11][18] Degas the solvent by sonicating under a vacuum for 15-20 minutes. For added protection, add an antioxidant like ascorbic acid (0.1-0.5 mg/mL).

  • Extraction: Perform the extraction on ice and away from direct light. Add the cold, degassed extraction buffer to the lyophilized powder.

  • Clarification: Centrifuge the extract at a low temperature (e.g., 4°C) to pellet any solid material.[18]

  • Analysis/Storage: Immediately filter the supernatant and proceed with analysis. If analysis cannot be performed right away, transfer the extract to an amber vial, purge the headspace with nitrogen or argon, seal tightly, and store at -80°C.[18]

Visualizations

The following diagrams illustrate key processes for maintaining this compound stability.

G cluster_prep Sample Preparation cluster_output Final Output Harvest 1. Harvest & Flash Freeze Lyophilize 2. Lyophilize (Freeze-Dry) Harvest->Lyophilize Extract 3. Extract on Ice (Acidic, Degassed Solvent + Antioxidant) Lyophilize->Extract Centrifuge 4. Centrifuge at 4°C Extract->Centrifuge Analyze 5a. Immediate Analysis Centrifuge->Analyze Optimal Path Store 5b. Store at -80°C (Under Inert Gas) Centrifuge->Store If Delay is Necessary

Caption: Recommended workflow for sample preparation to minimize this compound oxidation.

G cluster_factors Accelerating Factors center This compound Oxidation & Degradation f1 High pH (≥7) f1->center f2 Oxygen Exposure f2->center f3 UV / Light Exposure f3->center f4 High Temperature f4->center f5 Metal Ion Catalysts f5->center

Caption: Key environmental and chemical factors that accelerate the oxidation of this compound.

References

Mitigating matrix effects in Prodelphinidin B3 analysis from complex food samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Prodelphinidin B3 in complex food samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to mitigate matrix effects and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all components within a sample other than the analyte of interest, this compound. These components can include sugars, lipids, proteins, salts, and other polyphenols.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: I am observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?

A2: Yes, poor sensitivity, inconsistent peak areas, and high variability in your results are classic indicators of matrix effects. If you observe a significant decrease in signal when analyzing your sample compared to a standard prepared in a clean solvent, it is highly probable that you are experiencing ion suppression.[3]

Q3: How can I quantitatively assess the impact of the matrix on my this compound analysis?

A3: The most common method to quantitatively evaluate matrix effects is the post-extraction spike method.[4][5] This involves comparing the peak area of a pure this compound standard in a clean solvent to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in matrix / Peak area in solvent) x 100

  • A value of 100% indicates no matrix effect.

  • A value below 100% signifies ion suppression.

  • A value above 100% indicates ion enhancement.

It is recommended to assess the matrix effect at both low and high concentrations of this compound.[2]

Q4: What is the best internal standard (IS) to use for this compound LC-MS analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar matrix effects. This allows it to accurately compensate for variations in both sample preparation and ionization efficiency, leading to more accurate and precise quantification.[6] If a SIL-IS for this compound is not available, a structurally similar compound that does not naturally occur in the sample can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Analyte Recovery (<70%) 1. Inefficient extraction from the sample matrix. 2. Poor retention or elution during Solid-Phase Extraction (SPE). 3. Analyte degradation during sample processing.1. Optimize Extraction: Test different extraction solvents (e.g., acetone/water, methanol/water mixtures), vary the extraction time and temperature, and use techniques like ultrasonication or pressurized liquid extraction. 2. Optimize SPE: Select an appropriate sorbent (e.g., C18, polyamide) and optimize the pH of the loading, washing, and elution solvents. 3. Control Conditions: Keep samples cool, protect from light, and process them promptly. Consider adding antioxidants like ascorbic acid to the extraction solvent.
High Matrix Effect (Ion Suppression/Enhancement >±20%) 1. Insufficient sample cleanup, leading to co-elution of interfering compounds (e.g., phospholipids, sugars). 2. Inadequate chromatographic separation of this compound from matrix components.1. Improve Sample Cleanup: Implement a more rigorous cleanup step. Options include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). For complex matrices, a multi-step cleanup may be necessary. 2. Optimize Chromatography: Modify the mobile phase gradient to improve separation. Experiment with different column chemistries (e.g., HILIC for polar interferences).
Poor Reproducibility (High %RSD) 1. Inconsistent sample preparation. 2. Variable matrix effects between different samples. 3. Instrument instability.1. Standardize Protocol: Ensure precise and consistent volumes, mixing times, and procedures for every sample. The use of automated sample preparation systems can improve reproducibility. 2. Use a Stable Isotope-Labeled IS: This is the most effective way to compensate for sample-to-sample variations in matrix effects. 3. Perform System Maintenance: Regularly clean the MS ion source, check for leaks, and run system suitability tests to ensure stable instrument performance.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column overload. 2. Incompatibility between the injection solvent and the mobile phase. 3. Column degradation.1. Dilute the Sample: If the concentration of this compound or co-eluting matrix components is too high, dilute the final extract. 2. Match Solvents: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase. 3. Replace Column: If peak shape issues persist, the analytical column may need to be replaced.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for this compound and related procyanidins from various studies. This data can help in selecting an appropriate sample preparation method.

Table 1: Recovery of this compound and Other Proanthocyanidins (B150500)

AnalyteMatrixSample Preparation MethodAverage Recovery (%)Reference
This compound BarleyPressurized Liquid Extraction followed by Polyamide SPE73.9 ± 4.1[7]
Procyanidin B3BarleyPressurized Liquid Extraction followed by Polyamide SPE82.6 ± 6.4[7]
Procyanidin C2BarleyPressurized Liquid Extraction followed by Polyamide SPE87.9 ± 2.3[7]
CatechinBarleyPressurized Liquid Extraction followed by Polyamide SPE91.1 ± 2.6[7]
Procyanidin B1Pine Bark ExtractHeart-Cutting HPLC98 - 106 (beverages), 95 - 118 (tablets)[8]
Procyanidin B3Pine Bark ExtractHeart-Cutting HPLC98 - 106 (beverages), 95 - 118 (tablets)[8]

Table 2: Matrix Effect Evaluation for Polyphenols in Different Food Matrices

Analyte ClassMatrixSample PreparationMatrix Effect (%)Reference
BioflavonoidsHoneyPost-extraction spikeSignal Suppression/Enhancement[9]
PesticidesApples, GrapesQuEChERSStrong Enhancement[6]
PesticidesSpelt Kernels, Sunflower SeedsQuEChERSStrong Suppression[6]

Note: Negative values indicate suppression, and positive values indicate enhancement. The degree of matrix effect is highly dependent on the specific analyte, matrix, and analytical conditions.

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Barley

This protocol is adapted from Zimmermann, B.F., & Galensa, R. (2007).

1. Sample Preparation:

  • Mill barley grains into a fine powder using a ball mill.

2. Pressurized Liquid Extraction (PLE):

  • Mix 3 g of milled barley with 1.8 g of diatomaceous earth.

  • Add 10 mL of acetone/water (40:60, v/v) in a PLE system.

  • Perform extraction at 80°C and 100 MPa for 7 minutes.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Dilute the PLE extract with 40 mL of water.

  • Condition a polyamide SPE cartridge.

  • Load 40 mL of the diluted extract onto the cartridge.

  • Wash the cartridge with 8 mL of water.

  • Elute this compound with 2.5 mL of N,N-dimethylformamide/water (85:15, v/v).

4. Final Preparation for LC-MS/MS Analysis:

  • The eluate can be directly injected or evaporated and reconstituted in a suitable mobile phase.

Protocol 2: General QuEChERS Method for Polyphenol Analysis in Fruits and Vegetables

This is a general protocol that can be adapted for this compound analysis.

1. Sample Homogenization:

  • Homogenize 10-15 g of the sample (e.g., berries, apples) until a uniform consistency is achieved.

2. Extraction:

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., C18, PSA) and magnesium sulfate.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

4. Final Preparation for LC-MS/MS Analysis:

  • Take the supernatant, filter through a 0.22 µm filter, and inject it into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Complex Food Sample (e.g., Barley, Berries) Homogenization Homogenization (Milling/Blending) Sample->Homogenization Extraction Extraction (PLE, LLE, QuEChERS) Homogenization->Extraction Cleanup Cleanup (SPE, dSPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_MS LC-MS/MS Analysis Final_Extract->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A generalized experimental workflow for this compound analysis.

matrix_effects_troubleshooting Problem Inaccurate/Irreproducible Results Assess_ME Assess Matrix Effect (ME) (Post-Extraction Spike) Problem->Assess_ME ME_Significant Is ME Significant (> ±20%)? Assess_ME->ME_Significant Improve_Cleanup Improve Sample Cleanup (SPE, dSPE, LLE) ME_Significant->Improve_Cleanup Yes Optimize_LC Optimize Chromatography (Gradient, Column) ME_Significant->Optimize_LC Yes Matrix_Matched Use Matrix-Matched Calibration ME_Significant->Matrix_Matched No, but still variable Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Improve_Cleanup->Use_SIL_IS Optimize_LC->Use_SIL_IS Validate Re-validate Method Use_SIL_IS->Validate Matrix_Matched->Validate

Caption: A logical workflow for troubleshooting matrix effects.

References

Troubleshooting low recovery of Prodelphinidin B3 during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with the solid-phase extraction (SPE) of Prodelphinidin B3.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound during solid-phase extraction can be attributed to several factors throughout the SPE process. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Step 1: Analyte Breakthrough Analysis

The first step in troubleshooting is to determine at which stage the this compound is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE procedure.[1][2]

Experimental Protocol: Analyte Loss Assessment

  • Prepare a standard solution of this compound in a solvent composition similar to your sample matrix.

  • Perform the entire SPE procedure as you normally would.

  • Collect the following fractions separately:

    • Load Fraction: The effluent that passes through the cartridge during sample loading.

    • Wash Fraction(s): The effluent from each wash step.

    • Elution Fraction: The final collected sample containing the analyte.

  • Analyze the this compound content in each collected fraction using a suitable analytical method, such as HPLC-UV.

  • If this compound is detected in the load or wash fractions, it indicates a problem with analyte retention. If it is absent from all fractions or only a small amount is in the elution fraction, the issue may be with the elution step or irreversible binding.[1]

Step 2: Troubleshooting Based on Analyte Loss Location

Based on the results from the analyte loss assessment, use the following sections to diagnose and resolve the problem.

Frequently Asked Questions (FAQs)

Analyte Lost in the Loading Step

Question: My this compound is found in the loading fraction (flow-through). What could be the cause and how do I fix it?

Answer:

This indicates that the this compound is not effectively binding to the SPE sorbent. Several factors could be responsible:

  • Improper Sorbent Conditioning: The sorbent must be properly wetted and equilibrated before sample loading. For reversed-phase sorbents, this typically involves a two-step conditioning process.[2] First, an organic solvent like methanol (B129727) is used to activate the C18 chains, followed by an aqueous solution to prepare the sorbent for the aqueous sample.[2] Failure to perform this step correctly can lead to poor retention.

  • Incorrect Sample pH: this compound, like other polyphenols, has multiple hydroxyl groups that can ionize at higher pH values. In its ionized (phenolate) form, it is more polar and will have a reduced affinity for non-polar reversed-phase sorbents like C18. Acidifying the sample to a pH of around 2-3 ensures that the hydroxyl groups are protonated, making the molecule less polar and enhancing its retention.[3]

  • Sample Solvent is Too Strong: If the sample is dissolved in a solvent with a high percentage of organic content, the this compound may have a stronger affinity for the solvent than the sorbent, leading to it passing through the cartridge without binding.[1][4] Diluting the sample with a weaker, more aqueous solvent can improve retention.

  • Incorrect Sorbent Selection: While C18 is a common choice, for complex polyphenols like this compound, other sorbents may offer better retention. Polymeric sorbents, for instance, can provide different selectivity and higher capacity.

  • High Flow Rate: Loading the sample too quickly reduces the interaction time between the this compound and the sorbent, leading to incomplete binding. A slow, steady flow rate of approximately 1-2 mL/min is recommended.[5]

  • Column Overload: Exceeding the binding capacity of the SPE cartridge by loading too much sample can cause the analyte to flow through without binding.[1][4]

Analyte Lost in the Wash Step

Question: I'm losing my this compound during the wash step. What should I do?

Answer:

Losing the analyte during the wash step suggests that the wash solvent is too strong, stripping the this compound from the sorbent along with the interferences.

  • Reduce the Organic Content of the Wash Solvent: The purpose of the wash step is to remove more polar impurities that are not as strongly retained as this compound. If your wash solvent contains too much organic solvent (e.g., methanol, acetonitrile), it can start to elute the analyte. Decrease the percentage of the organic component in your wash solution.

  • Maintain an Acidic pH: Just as with the loading step, the pH of the wash solvent should be acidic to ensure the this compound remains in its less polar, protonated form, thus maximizing its retention on the sorbent.

Analyte Not Eluting from the Cartridge

Question: My this compound is not present in the load or wash fractions, but I'm still getting low recovery in my final eluate. What's happening?

Answer:

This situation implies that the this compound is strongly bound to the sorbent and is not being effectively eluted.

  • Increase the Strength of the Elution Solvent: Your elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent. For reversed-phase SPE, this means increasing the percentage of the organic solvent (e.g., from 70% methanol to 90% or 100% methanol).

  • Consider a Different Elution Solvent: Some analytes may be eluted more effectively by a different organic solvent. For example, if methanol is not providing good recovery, you could try acetonitrile (B52724) or a combination of solvents.

  • Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to elute all of the bound this compound. Try passing a second or third aliquot of the elution solvent through the cartridge and analyzing it to see if more analyte is recovered.

  • Potential for Irreversible Binding: In some cases, highly complex molecules can bind irreversibly to the sorbent. If optimizing the elution solvent and volume does not improve recovery, you may need to consider a less retentive sorbent.

Data Summary

The following table summarizes potential causes for low this compound recovery and the expected improvement with corrective actions.

Problem Potential Cause Recommended Solution Expected Improvement in Recovery
Analyte in Load Fraction Sample pH too highAcidify sample to pH 2-3Significant
Sample solvent too strongDilute sample with water or a weak bufferModerate to Significant
Improper column conditioningCondition with methanol, then equilibrate with acidified waterSignificant
Flow rate too highReduce loading flow rate to 1-2 mL/minModerate
Analyte in Wash Fraction Wash solvent too strongDecrease percentage of organic solvent in wash solutionModerate to Significant
Analyte Not Eluting Elution solvent too weakIncrease percentage of organic solvent in elution solutionSignificant
Insufficient elution volumeIncrease the volume of the elution solventModerate
Incorrect sorbent choiceSwitch to a polymeric or less retentive sorbentVariable

Experimental Protocols

Optimized Solid-Phase Extraction Protocol for this compound

This protocol is a general guideline for the extraction of this compound from a liquid plant extract using a reversed-phase SPE cartridge (e.g., C18 or a polymeric equivalent).

  • Sample Pre-treatment:

    • If the sample contains solid particulates, centrifuge or filter it prior to extraction.

    • Adjust the pH of the sample to 2-3 using an acid such as formic acid or hydrochloric acid. This is a critical step to ensure this compound is in its neutral form for optimal retention.[3]

  • SPE Cartridge Conditioning:

    • Pass 3-5 mL of methanol through the cartridge to activate the sorbent. Do not allow the sorbent to dry.[5]

    • This is followed by 3-5 mL of acidified deionized water (pH 2-3) to equilibrate the cartridge. Ensure the sorbent bed remains moist.[5]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and consistent flow rate (approximately 1-2 mL/min).[2][5]

  • Washing:

    • Wash the cartridge with 3-5 mL of acidified deionized water (pH 2-3) to remove polar impurities such as sugars and organic acids.[5]

    • A second wash with a weak organic solvent (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences. This step may require optimization to avoid premature elution of this compound.[5]

  • Elution:

    • Elute the retained this compound with 1-3 mL of acidified methanol (e.g., methanol with 0.1% formic acid). A higher concentration of organic solvent is necessary to overcome the hydrophobic interactions between this compound and the stationary phase.[5]

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • The collected eluate can be concentrated under a stream of nitrogen or using a rotary evaporator.

    • The purified this compound can then be reconstituted in a suitable solvent for subsequent analysis.

Visualizations

SPE_Troubleshooting_Workflow cluster_retention Problem: Poor Retention cluster_elution Problem: Poor Elution start Start: Low this compound Recovery collect_fractions Step 1: Perform SPE and Collect All Fractions (Load, Wash, Elute) start->collect_fractions analyze_fractions Step 2: Analyze Fractions for this compound collect_fractions->analyze_fractions decision Where is the Analyte Lost? analyze_fractions->decision load_wash In Load or Wash Fraction(s) decision->load_wash Retention Issue not_eluting Not in Load/Wash, Low in Eluate decision->not_eluting Elution Issue check_ph Check Sample pH (Should be acidic, ~pH 2-3) load_wash->check_ph increase_elution_strength Increase Elution Solvent Strength (Higher % organic) not_eluting->increase_elution_strength check_solvent Check Sample Solvent Strength (Dilute if too organic) check_ph->check_solvent check_conditioning Verify Column Conditioning (Methanol -> Acidified Water) check_solvent->check_conditioning check_flow_rate Check Loading Flow Rate (Slow to 1-2 mL/min) check_conditioning->check_flow_rate check_wash Check Wash Solvent Strength (Reduce organic content) check_flow_rate->check_wash end End: Optimized Recovery check_wash->end increase_elution_volume Increase Elution Volume increase_elution_strength->increase_elution_volume change_sorbent Consider Less Retentive Sorbent increase_elution_volume->change_sorbent change_sorbent->end

Caption: Troubleshooting workflow for low this compound recovery in SPE.

SPE_Protocol_Workflow sample_prep 1. Sample Pre-treatment (Filter, Acidify to pH 2-3) conditioning 2. Cartridge Conditioning (Methanol) sample_prep->conditioning equilibration 3. Cartridge Equilibration (Acidified Water) conditioning->equilibration loading 4. Sample Loading (Slow Flow Rate) equilibration->loading wash1 5. Wash Step 1 (Acidified Water) loading->wash1 wash2 6. Wash Step 2 (Optional) (Weak Organic in Acidified Water) wash1->wash2 elution 7. Elution (Acidified Methanol) wash2->elution post_proc 8. Post-Elution Processing (Concentrate & Reconstitute) elution->post_proc

Caption: Optimized solid-phase extraction workflow for this compound.

References

Refinement of NMR acquisition parameters for Prodelphinidin B3 structural elucidation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining NMR acquisition parameters for the structural elucidation of Prodelphinidin B3.

Frequently Asked Questions (FAQs)
Q1: What are the recommended initial NMR solvents and sample preparation steps for this compound?

A: The choice of solvent is critical for obtaining high-resolution spectra, especially for observing hydroxyl protons.

  • Initial Recommendation: Acetone-d₆ or Methanol-d₄ are commonly used for proanthocyanidins. Acetone-d₆ is often preferred as it can provide sharper signals for hydroxyl groups compared to methanol-d₄.

  • Sample Purity: Ensure the sample is highly pure. Proanthocyanidins are often isolated by a combination of low-pressure affinity chromatography (e.g., Sephadex LH-20) and preparative HPLC.[1][2]

  • Concentration: Aim for a concentration of 5-10 mg in 0.5-0.6 mL of deuterated solvent.

  • Water Contamination: Minimize water content in the solvent, as residual H₂O can broaden hydroxyl proton signals due to chemical exchange.[3] Using freshly opened or properly dried deuterated solvents is recommended.

  • Paramagnetic Impurities: The presence of paramagnetic ions can lead to significant line broadening. Adding a small amount of a chelating agent like EDTA can sometimes improve spectral quality.[4]

Q2: My ¹H NMR signals, particularly for the hydroxyl groups, are broad. How can I sharpen them?

A: Broad hydroxyl signals in polyphenols are common due to intermolecular proton exchange.[3] Several strategies can mitigate this:

  • Low Temperature: Acquiring the spectrum at a lower temperature (e.g., 273 K or 0 °C) can slow down the proton exchange rate, leading to sharper signals. Low-temperature NMR has been successfully used for procyanidin (B600670) structural analysis.[5]

  • Solvent Choice: As mentioned, aprotic solvents like acetone-d₆ or DMSO-d₆ are generally better for observing hydroxyl protons than protic solvents like methanol-d₄.

  • Acidification: Adding a trace amount of an acid (e.g., picric acid or trifluoroacetic acid) can sometimes reduce the exchange rate and sharpen the -OH signals, allowing for their unequivocal assignment.[3]

  • Careful Shimming: Ensure the magnetic field homogeneity is optimized by careful shimming of the spectrometer.

Q3: What are the key challenges in acquiring ¹³C NMR spectra for prodelphinidins, and how can I optimize the parameters?

A: The main challenges for ¹³C NMR are its low natural abundance and long relaxation times (T₁), requiring longer acquisition times.

  • Long T₁ Values: Quaternary carbons in the flavonoid structure have particularly long T₁ relaxation times. To ensure adequate signal detection, a sufficient relaxation delay (D1) is crucial.

  • Sensitivity: this compound is a relatively large molecule, and sample quantity may be limited, leading to a low signal-to-noise (S/N) ratio.

To overcome these issues, optimizing acquisition parameters is key. The goal is to achieve the best S/N ratio in the least amount of time.[6] Using a smaller flip angle (e.g., 30°) along with a shorter relaxation delay can significantly enhance S/N per unit time compared to a standard 90° pulse experiment.[6]

Table 1: Recommended ¹³C NMR Acquisition Parameters

ParameterRecommended ValuePurpose
Pulse Programzgpg30 or zgdc3030° pulse angle for faster acquisition; with proton decoupling.
Pulse Angle (P1)30°Maximizes signal per unit time when T₁ > (D1+AQ).[6]
Acquisition Time (AQ)1.0 - 1.5 sCaptures the full FID for good resolution.
Relaxation Delay (D1)1.5 - 2.0 sAllows for partial relaxation of carbons, especially quaternaries.
Number of Scans (NS)1024 - 4096 (or more)Increased scans are necessary to improve the S/N ratio.
Temperature298 K (25 °C)Standard operating temperature.
Q4: How do I set up 2D NMR experiments like HSQC and HMBC to determine connectivity in this compound?

A: 2D NMR is essential for the complete structural elucidation of complex molecules like this compound.[7][8] HSQC and HMBC are the most critical experiments for assigning proton and carbon signals and determining the linkages between flavonoid units.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and their directly attached carbons.[9] It is invaluable for assigning the carbon spectrum based on the more easily assigned proton spectrum. For prodelphinidins, HSQC can be used to estimate the ratio of procyanidin to prodelphinidin units by integrating the cross-peaks of specific aromatic protons.[10][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[9] It is the key experiment for identifying the interflavan linkage (e.g., C4-C8 or C4-C6) by observing correlations between H4 of one unit and the carbons of the adjacent unit.[7]

Table 2: Recommended 2D NMR Acquisition Parameters

ExperimentKey ParameterRecommended ValuePurpose
HSQC 1J(CH)145 HzOptimized for one-bond C-H coupling in aromatic/aliphatic systems.
Number of Scans (NS)4 - 16Depends on sample concentration.
F1 (¹³C) Sweep Width0 - 180 ppmTo cover the full carbon chemical shift range.
HMBC nJ(CH) (long-range)8 HzA good compromise value to observe 2- and 3-bond correlations.[9]
Number of Scans (NS)16 - 64Requires more scans than HSQC due to weaker correlations.
Relaxation Delay (D1)1.5 sStandard delay for sufficient relaxation.
Q5: I'm struggling to confirm the stereochemistry of the interflavan linkage. Which NMR experiment is best?

A: The relative stereochemistry is determined by through-space correlations, for which 2D NOESY or ROESY experiments are essential.[12][13] These experiments detect protons that are close to each other in space (< 5 Å), regardless of their through-bond connectivity.[14][15]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard experiment for spatial correlations. For molecules in the molecular weight range of this compound (~594 g/mol ), the NOE effect should be positive and observable.[12]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment is preferred for medium-sized molecules where the conventional NOE might be close to zero.[12] The ROE is always positive, making it more reliable for molecules in the "crossover" region.

A key correlation to look for is between the H2'/H6' protons of the B-ring of one unit and the H4 proton of the adjacent unit, which can help confirm a 4-8 linkage.[7]

Experimental Protocols & Workflows
Protocol: 2D ROESY for Stereochemical Analysis
  • Sample Preparation: Prepare a 5-10 mg sample in 0.5 mL of high-purity acetone-d₆ or DMSO-d₆. Degas the sample with argon or nitrogen to remove dissolved oxygen, which is paramagnetic and can quench the ROE effect.

  • Spectrometer Setup: Tune and match the probe. Perform gradient shimming to optimize magnetic field homogeneity.

  • Parameter Optimization:

    • Load a standard ROESY pulse program (e.g., roesyph.2 on Bruker systems).

    • Set the spectral widths in both dimensions (F1 and F2) to cover all proton signals.

    • Set the mixing time (D8): This is the most critical parameter. For a molecule of this size, start with a mixing time of 200-300 ms.[12] Run a series of 1D ROESY experiments with varying mixing times to find the optimal value if necessary.

    • Set the relaxation delay (D1) to 1.5-2.0 s.

    • Set the number of scans (NS) to 16-32 per increment, and the number of increments in F1 (TD1) to 256-512.

  • Acquisition: Start the experiment. A typical 2D ROESY can take several hours depending on the chosen parameters.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform Fourier transformation.

    • Phase correct the spectrum carefully.

    • Analyze the cross-peaks to identify protons that are close in space.

Diagrams

G cluster_prep Sample Preparation Purification Purification (HPLC, Sephadex) Solvent Solvent Selection & Sample Prep Purification->Solvent NMR_1D 1D NMR (¹H, ¹³C, DEPT) Solvent->NMR_1D NMR_2D_Conn 2D NMR - Connectivity (COSY, HSQC, HMBC) NMR_1D->NMR_2D_Conn Assign_1D Assign ¹H & ¹³C Signals NMR_1D->Assign_1D NMR_2D_Stereo 2D NMR - Stereochem (NOESY / ROESY) NMR_2D_Conn->NMR_2D_Stereo Linkage Determine Interflavan Linkage (HMBC) NMR_2D_Conn->Linkage Stereochem Confirm Stereochemistry (NOESY/ROESY) NMR_2D_Stereo->Stereochem Assign_1D->Linkage Linkage->Stereochem Final Final Structure Elucidation Stereochem->Final

Caption: Experimental workflow for this compound structural elucidation.

G Problem Problem: Broad ¹H NMR Signals Cause1 Cause: Fast Proton Exchange? Problem->Cause1 Cause2 Cause: Poor Magnetic Field Shim? Problem->Cause2 Cause3 Cause: Paramagnetic Impurities? Problem->Cause3 Solution1a Solution: Lower Acquisition Temperature Cause1->Solution1a Solution1b Solution: Use Aprotic Solvent (Acetone-d₆) Cause1->Solution1b Solution2 Solution: Perform Gradient Shimming Cause2->Solution2 Solution3 Solution: Add Chelating Agent (EDTA) Cause3->Solution3

Caption: Troubleshooting guide for broad ¹H NMR signals.

References

Validation & Comparative

Comparative Analysis of Prodelphinidin B3 Content in Vitis vinifera Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the phytochemical composition of natural sources is paramount. Prodelphinidins, a subclass of proanthocyanidins (B150500) found in grapes, are of particular interest due to their potential health benefits. This guide provides a comparative analysis of prodelphinidin content in different grape varieties, supported by experimental data and detailed methodologies. While specific quantitative data for prodelphinidin B3 is not widely available in the current body of scientific literature, this guide presents a comparison of the total prodelphinidin content in the skins of several red grape varieties as a valuable proxy for assessing their potential as a source of these compounds.

Data on Prodelphinidin Content in Grape Varieties

Prodelphinidins are condensed tannins composed of (epi)gallocatechin units and are primarily found in the skins of red grape varieties. Their presence and concentration are influenced by the grape cultivar, vineyard conditions, and ripening stage. The following table summarizes the percentage of prodelphinidins (%P) in the skin proanthocyanidins of three Greek red grape cultivars, providing a snapshot of the varietal differences in prodelphinidin content.

Grape VarietyTissueTotal Prodelphinidins (% of Total Proanthocyanidins)Reference
KotsifaliSkin13.0%[1]
LimnioSkin21.7%[1]
VradianoSkin25.1%[1]

It is important to note that this table reflects the total proportion of prodelphinidins within the proanthocyanidin (B93508) fraction of the grape skin, as specific quantitative data for this compound is not available in the cited literature.

Experimental Protocols

The quantification of prodelphinidins in grapes requires a multi-step process involving extraction, separation, and detection. The following is a generalized protocol based on methodologies reported in the scientific literature for the analysis of proanthocyanidins, including prodelphinidins, from grape skins.

Sample Preparation and Extraction

Grape skins are manually separated from the pulp and seeds. To preserve the phenolic compounds, the skins are typically freeze-dried and then ground into a fine powder.

An established method for the extraction of proanthocyanidins from grape skin powder involves the use of an acetone (B3395972)/water mixture. A common protocol is as follows:

  • Extraction Solvent: Acetone/water (70:30, v/v).

  • Procedure:

    • Weigh a precise amount of the dried grape skin powder.

    • Add the extraction solvent at a specific solid-to-liquid ratio.

    • The mixture is then subjected to agitation (e.g., shaking or sonication) for a defined period at a controlled temperature to ensure efficient extraction.

    • The solid material is separated from the liquid extract by centrifugation.

    • The supernatant, containing the extracted phenolic compounds, is collected. The extraction process may be repeated on the solid residue to maximize the yield.

    • The collected supernatants are combined and the acetone is removed under vacuum using a rotary evaporator. The remaining aqueous extract can then be lyophilized to obtain a dry proanthocyanidin-rich extract.

Chromatographic Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is the standard technique for the separation and quantification of individual proanthocyanidins.

  • Instrumentation: A Liquid Chromatography system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (LC-QTOF-MS/MS) is highly effective for this purpose[1].

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used for the separation of phenolic compounds.

    • Mobile Phase: A gradient elution is employed, commonly using a mixture of two solvents:

      • Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to improve peak shape.

      • Solvent B: An organic solvent such as acetonitrile (B52724) or methanol, also with a small percentage of acid.

    • Gradient Program: The proportion of Solvent B is gradually increased over the course of the analysis to elute compounds with increasing hydrophobicity.

    • Detection:

      • DAD: Monitors the absorbance at specific wavelengths (e.g., 280 nm for flavan-3-ols).

      • MS/MS: Provides mass information for the identification and structural elucidation of the compounds. Prodelphinidin dimers can be identified by their specific mass-to-charge ratio (m/z)[2][3].

  • Quantification: The quantification of prodelphinidins can be challenging due to the lack of commercially available standards for all individual compounds. When standards are not available, quantification is often performed relative to a known standard, such as (+)-catechin or (-)-epicatechin, and the results are expressed as equivalents of that standard.

Visualizing the Process and Pathway

To better understand the experimental workflow and the biochemical origin of prodelphinidins, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis GrapeBerries Grape Berries SkinSeparation Manual Skin Separation GrapeBerries->SkinSeparation FreezeDrying Freeze-Drying SkinSeparation->FreezeDrying Grinding Grinding to Powder FreezeDrying->Grinding ExtractionSolvent Addition of Acetone/Water Grinding->ExtractionSolvent Agitation Agitation (Sonication/Shaking) ExtractionSolvent->Agitation Centrifugation Centrifugation Agitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection SolventEvaporation Solvent Evaporation SupernatantCollection->SolventEvaporation Lyophilization Lyophilization SolventEvaporation->Lyophilization LC_QTOF_MS LC-QTOF-MS/MS Analysis Lyophilization->LC_QTOF_MS DataAnalysis Data Analysis & Quantification LC_QTOF_MS->DataAnalysis

Fig. 1: Experimental workflow for prodelphinidin analysis in grapes.

The biosynthesis of prodelphinidins is part of the larger flavonoid pathway. The key enzymatic step that directs the pathway towards prodelphinidins is the hydroxylation of the B-ring of the flavonoid precursor by flavonoid 3',5'-hydroxylase (F3'5'H).

Proanthocyanidin_Biosynthesis cluster_Procyanidin Procyanidin Pathway cluster_Prodelphinidin Prodelphinidin Pathway Phenylalanine Phenylalanine Flavanone Flavanone (Naringenin) Phenylalanine->Flavanone Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol F3H Flavonoid 3'-Hydroxylase (F3'H) Dihydroflavonol->F3H F35H Flavonoid 3',5'-Hydroxylase (F3'5'H) Dihydroflavonol->F35H Dihydroquercetin Dihydroquercetin F3H->Dihydroquercetin Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin Catechin_Epicatechin (+)-Catechin / (-)-Epicatechin Leucocyanidin->Catechin_Epicatechin Procyanidins Procyanidins (e.g., Procyanidin B3) Catechin_Epicatechin->Procyanidins Dihydromyricetin Dihydromyricetin F35H->Dihydromyricetin Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin Gallocatechin_Epigallocatechin (+)-Gallocatechin / (-)-Epigallocatechin Leucodelphinidin->Gallocatechin_Epigallocatechin Prodelphinidins Prodelphinidins (e.g., this compound) Gallocatechin_Epigallocatechin->Prodelphinidins

Fig. 2: Simplified proanthocyanidin biosynthesis pathway.

References

Validating an analytical method for Prodelphinidin B3 using certified reference materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of analytical methods for the validation of Prodelphinidin B3, a naturally occurring proanthocyanidin (B93508) with potential therapeutic applications. The use of certified reference materials (CRMs) is essential in this process to ensure the accuracy and reliability of analytical data.

This document outlines a validated High-Performance Liquid Chromatography (HPLC) method with Photodiode Array (PDA) detection and compares it with an alternative HPLC-based method utilizing electrochemical detection. The information presented is intended to assist in the selection of an appropriate analytical method and to provide a framework for its validation.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of two HPLC-based methods with different detection techniques.

Table 1: Comparison of Validated Analytical Methods for this compound

Validation ParameterHPLC-PDA MethodHPLC-Electrochemical Detection
Linearity (R²) ≥0.9999[1]Not specified
Concentration Range 0.31–20.00 µg/mL[1]0.1–5.0 mg/L (for total proanthocyanidins (B150500) and catechins)[2]
Accuracy (Recovery) 97.29–103.59% (for seven phenolics including this compound)[1]Not specified
Precision (RSD) Intra-day: 0.24–1.78% Inter-day: 1.78-3.95% (for seven phenolics including this compound)[1]Not specified
Limit of Detection (LOD) 0.01–0.16 µg/mL (range for seven phenolics)[1]Not specified
Limit of Quantification (LOQ) 0.02–0.49 µg/mL (range for seven phenolics)[1]Not specified

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method.

Primary Method: HPLC with Photodiode Array (PDA) Detection

This method has been validated for the simultaneous analysis of seven phenolic compounds, including this compound, in pine bark extract[1].

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: A C18 column with a particle size of 3 µm is recommended for optimal separation of this compound from adjacent peaks[1].

  • Mobile Phase: A gradient elution is typically employed. For the analysis of a mixture of phenolics including this compound, a mobile phase consisting of two solvents is used. For example, 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) can be utilized[3].

  • Flow Rate: A flow rate of 1.0 mL/min has been shown to improve the separation of this compound[1].

  • Detection: PDA detection allows for the monitoring of absorbance at multiple wavelengths.

Validation Procedure using Certified Reference Materials (CRMs): A certified reference material of this compound is essential for the validation of this method. CRMs for this compound are available from various suppliers.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is confirmed by comparing the chromatograms of the sample with and without the analyte, and by assessing peak purity using the PDA detector.

  • Linearity: A calibration curve is constructed by analyzing a series of solutions of the this compound CRM at different concentrations. The linearity is evaluated by the correlation coefficient (R²) of the calibration curve[1].

  • Accuracy: The accuracy is determined by recovery studies. A known amount of the this compound CRM is added to a sample matrix, and the percentage of the analyte recovered is calculated[1].

  • Precision: The precision of the method is evaluated by performing repeated analyses of the same sample. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (RSD)[1].

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio of the chromatogram[1].

Alternative Method: HPLC with Dual-Electrode Electrochemical Detection

This method has been developed for the determination of flavanols, including this compound, in beer and barley[2]. It is noted for its improved sensitivity and selectivity compared to UV detection[2].

Instrumentation:

  • HPLC system coupled with a dual-channel electrochemical detector.

General Procedure: This method is particularly suitable for the direct analysis of beer samples and acetone (B3395972) extracts of barley. The dual-channel electrochemical detection allows for unambiguous peak identification through the measurement of collection efficiencies[2]. While detailed validation parameters are not readily available in recent literature, the principles of validation using a CRM, as described for the HPLC-PDA method, would be applicable.

Workflow for Analytical Method Validation

The process of validating an analytical method is a systematic procedure to ensure that the method is suitable for its intended purpose.

AnalyticalMethodValidation cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Analysis & Evaluation cluster_documentation 4. Documentation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method procure_crm Procure Certified Reference Material select_method->procure_crm prepare_solutions Prepare Standard & Sample Solutions procure_crm->prepare_solutions perform_analyses Perform Chromatographic Analyses prepare_solutions->perform_analyses evaluate_specificity Evaluate Specificity perform_analyses->evaluate_specificity determine_linearity Determine Linearity & Range perform_analyses->determine_linearity assess_accuracy Assess Accuracy (Recovery) perform_analyses->assess_accuracy calculate_precision Calculate Precision (RSD) perform_analyses->calculate_precision establish_lod_loq Establish LOD & LOQ perform_analyses->establish_lod_loq compile_data Compile Validation Data evaluate_specificity->compile_data determine_linearity->compile_data assess_accuracy->compile_data calculate_precision->compile_data establish_lod_loq->compile_data generate_report Generate Validation Report compile_data->generate_report

Caption: Workflow for the validation of an analytical method using certified reference materials.

References

Prodelphinidin B3's Behavior in Phenolic Content Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of phenolic compounds is paramount. This guide provides a comparative analysis of methods for determining the total phenolic content, with a specific focus on the cross-reactivity of Prodelphinidin B3 in the widely-used Folin-Ciocalteu assay versus the more specific High-Performance Liquid Chromatography (HPLC) method.

This compound, a dimeric proanthocyanidin, is a flavonoid with significant antioxidant properties, making its accurate measurement crucial in various research and development settings. While total phenolic content assays like the Folin-Ciocalteu (F-C) method are common for their simplicity and high throughput, their susceptibility to interference and cross-reactivity with other reducing agents can lead to inaccuracies. This guide delves into these challenges and presents HPLC as a robust alternative for the precise quantification of this compound.

Performance Comparison: Folin-Ciocalteu vs. HPLC-DAD

The choice of analytical method significantly impacts the accuracy of this compound quantification. The Folin-Ciocalteu assay, a colorimetric method, provides an estimation of the total phenolic content, but it is not specific to any single phenolic compound. In contrast, HPLC with Diode-Array Detection (DAD) offers high specificity and allows for the separation and individual quantification of compounds within a complex mixture.

ParameterFolin-Ciocalteu AssayHigh-Performance Liquid Chromatography (HPLC-DAD)
Principle Oxidation-reduction reaction. Phenolic compounds reduce the Folin-Ciocalteu reagent, resulting in a blue-colored complex that is measured spectrophotometrically.[1]Chromatographic separation of analytes based on their interaction with a stationary phase, followed by detection and quantification using a Diode-Array Detector.
Specificity Low. The reagent reacts with various reducing substances, including other phenolic compounds, ascorbic acid, and some sugars, leading to potential overestimation of the true phenolic content.High. Allows for the separation and specific quantification of individual phenolic compounds like this compound from other matrix components.
Quantification Relative. Results are typically expressed as gallic acid equivalents (GAE), and the response varies for different phenolic compounds.[1][2]Absolute. Provides accurate quantification of the specific compound of interest (this compound) using a calibration curve prepared with a pure standard.
Throughput High. Suitable for rapid screening of a large number of samples.Lower. More time-consuming due to the chromatographic separation step.
Cost Low. Requires basic laboratory equipment.High. Requires specialized HPLC instrumentation.

Experimental Protocols

Total Phenolic Content Determination using the Folin-Ciocalteu Assay

This protocol outlines the conventional method for estimating total phenolic content.

Reagents and Materials:

  • Folin-Ciocalteu reagent

  • Gallic acid standard

  • Sodium carbonate solution (20% w/v)

  • Distilled water

  • Sample extract containing this compound

  • Spectrophotometer

Procedure:

  • Preparation of Gallic Acid Standards: Prepare a series of gallic acid standard solutions of known concentrations (e.g., 20, 40, 60, 80, 100 µg/mL) in distilled water.

  • Sample Preparation: Dilute the sample extract to a concentration that falls within the linear range of the gallic acid standard curve.

  • Reaction:

    • To 1.0 mL of each standard or diluted sample, add 5.0 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

    • Mix thoroughly and incubate at room temperature for 5 minutes.

    • Add 4.0 mL of 20% sodium carbonate solution.

    • Mix well and incubate in the dark at room temperature for 2 hours.

  • Measurement: Measure the absorbance of the resulting blue solution at 765 nm using a spectrophotometer.

  • Quantification: Construct a calibration curve by plotting the absorbance of the gallic acid standards against their concentrations. Use the equation of the linear regression to determine the total phenolic content of the sample, expressed as mg of gallic acid equivalents (GAE) per gram of sample.

Quantification of this compound using HPLC-DAD

This protocol provides a framework for the specific quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 5% B

    • 5-30 min: 5-30% B

    • 30-40 min: 30-50% B

    • 40-45 min: 50-5% B

    • 45-50 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Extract the phenolic compounds from the sample matrix using an appropriate solvent. The extract may need to be filtered through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the chromatogram based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Use the linear regression equation to calculate the concentration of this compound in the samples.

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

Folin_Ciocalteu_Reaction Phenol Phenolic Compound (e.g., this compound) Blue_Complex Reduced F-C Reagent (Blue Colored Complex) Phenol->Blue_Complex Reduction FC_Reagent Folin-Ciocalteu Reagent (Phosphomolybdate-Phosphotungstate complex) FC_Reagent->Blue_Complex Oxidation Alkaline Alkaline Conditions (Sodium Carbonate) Alkaline->Phenol Deprotonation to Phenolate Ion Spectro Spectrophotometric Measurement (765 nm) Blue_Complex->Spectro

Caption: Chemical reaction pathway of the Folin-Ciocalteu assay.

HPLC_Workflow Sample_Prep Sample Preparation (Extraction, Filtration) Injection Injection Sample_Prep->Injection HPLC_System HPLC System Column C18 Column (Separation) HPLC_System->Column Injection->HPLC_System DAD Diode-Array Detector (Detection at 280 nm) Column->DAD Chromatogram Chromatogram (Peak Identification) DAD->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Caption: Experimental workflow for HPLC-DAD analysis.

Conclusion

While the Folin-Ciocalteu assay can be a useful tool for preliminary screening of total phenolic content, its inherent lack of specificity makes it prone to inaccuracies, especially when analyzing complex matrices. For the precise and reliable quantification of specific phenolic compounds like this compound, HPLC-DAD is the superior method. The choice of analytical technique should be guided by the specific research question, the required level of accuracy, and the available resources. For definitive quantification and to avoid the cross-reactivity issues associated with total phenolic content assays, the use of a validated HPLC method is strongly recommended.

References

A Comparative Analysis of the Bioactivity of Prodelphinidin B3 and Its Monomeric Constituents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, and anticancer properties of Prodelphinidin B3 versus (+)-gallocatechin and (-)-epigallocatechin (B1671488).

This compound, a dimeric proanthocyanidin, and its constituent monomers, (+)-gallocatechin and (-)-epigallocatechin, are flavonoids found in various fruits, vegetables, and beverages, and are recognized for their potential health benefits. This guide provides a comparative overview of their bioactivities, supported by experimental data, to aid researchers and drug development professionals in their exploration of these natural compounds.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and its monomers. It is important to note that direct comparative studies for all activities are limited, and some data are derived from studies on related compounds, such as epigallocatechin-3-gallate (EGCG), a well-researched ester of epigallocatechin.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals, as measured by assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

CompoundAssayIC50 (µM)Source
This compound Lipid Peroxidation26 - 49[1]
(+)-Gallocatechin ABTS- (TEAC = 2.20)[1]
Lipid Peroxidation38.4 ± 1.1[1]
(-)-Epigallocatechin DPPH3.24[2]
(-)-Epigallocatechin Gallate (EGCG) DPPH7.30[2]
DPPH4.47 mg/L (~9.7 µM)[3]
ABTS- (Higher than EGCG)[4]

Note: TEAC (Trolox Equivalent Antioxidant Capacity) is another measure of antioxidant activity. A higher TEAC value indicates greater antioxidant capacity. Data for (-)-epigallocatechin is often reported in the context of its more prevalent and potent derivative, EGCG.

Studies suggest that the dimeric structure of prodelphinidins contributes to their potent antioxidant properties in aqueous phases, often surpassing their monomeric counterparts[1][5].

Anti-inflammatory Activity

The anti-inflammatory potential is frequently assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayCell LineIC50 (µM)Source
Prodelphinidin B-4 3'-O-gallate NO InhibitionRAW264.7Dose-dependent inhibition[6]
(-)-Epigallocatechin Gallate (EGCG) Pro-inflammatory Cytokine InhibitionFibroblasts>50[7]
NF-κB InhibitionColon cancer cells~43.6[8]

Note: Data for this compound is limited; the provided data is for a related prodelphinidin. The anti-inflammatory activity of EGCG is well-documented, with effects observed at various concentrations depending on the cell type and inflammatory stimulus.

Anticancer Activity

The anticancer effects are typically determined by measuring the inhibition of cancer cell proliferation (cytotoxicity), often expressed as the half-maximal inhibitory concentration (IC50).

CompoundCell LineCancer TypeIC50 (µM)Source
This compound PC-3Prostate Cancer<50[9][10]
Prodelphinidin B-2,3,3”-O-gallate MDA-MB-231Triple-Negative Breast Cancer33.88 ± 1.76[11]
MDA-MB-453Triple-Negative Breast Cancer28.01 ± 0.98[11]
MDA-MB-468Triple-Negative Breast Cancer49.01 ± 2.66[11]
MCF7Breast Cancer41.97 ± 1.79[11]
(-)-Epigallocatechin Gallate (EGCG) WI38VA (Transformed)Fibrosarcoma10[12]
Caco-2Colorectal Cancer-[12]
Hs578TBreast Cancer-[12]
MCF-7Breast Cancer37.7[13]
HeLaCervical Cancer47.9[13]
A549Lung Cancer60.55 ± 1.0[6]
DoHH2Non-Hodgkin's B-cell Lymphoma0.42[14]
Ku812Myeloid Leukemia3.76[14]
KMS-28BMMultiple Myeloma4.57[14]
A431Skin Cancer44[5]
MIAPaCa-2Pancreatic Cancer73[2]
SU.86.86Pancreatic Cancer59[2]

Note: The anticancer activity of this compound has been shown to be comparable to that of EGCG[9][10]. The data for Prodelphinidin B-2,3,3”-O-gallate, a derivative, provides insight into the potential potency of prodelphinidins.

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture : Add various concentrations of the test compound to the DPPH solution.

  • Incubation : Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation : Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • ABTS Radical Generation : Generate the ABTS radical cation by reacting ABTS with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark.

  • Reaction Mixture : Add various concentrations of the test compound to the ABTS radical solution.

  • Incubation : Incubate the mixture at room temperature for a specific duration.

  • Measurement : Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).

  • Calculation : Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalents (TEAC) or determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculation : Calculate the percentage of cell viability and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Culture and Stimulation : Culture macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent like LPS in the presence or absence of the test compound.

  • Sample Collection : Collect the cell culture supernatant after a specific incubation period.

  • Griess Reaction : Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Incubation : Incubate the mixture at room temperature in the dark for a short period (e.g., 10-15 minutes) to allow for color development.

  • Measurement : Measure the absorbance of the solution at a specific wavelength (around 540 nm).

  • Calculation : Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting : Treat cells with the test compound, then harvest and wash them.

  • Fixation : Fix the cells in cold ethanol (B145695) to permeabilize the cell membranes.

  • Staining : Stain the cells with a DNA-binding fluorescent dye such as propidium (B1200493) iodide (PI), which also requires RNase treatment to avoid staining of RNA.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis : Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis : Lyse the treated and untreated cells to release their contents.

  • Reaction Setup : Add a specific caspase-3 substrate (e.g., a peptide conjugated to a colorimetric or fluorometric reporter) to the cell lysates.

  • Incubation : Incubate the reaction mixture to allow caspase-3 to cleave the substrate.

  • Measurement : Measure the resulting colorimetric or fluorescent signal using a microplate reader.

  • Calculation : Quantify the caspase-3 activity based on the signal intensity.

Signaling Pathway Modulation

This compound and its monomers exert their bioactivities by modulating various intracellular signaling pathways. The NF-κB and MAPK pathways are two of the most significantly affected cascades in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in many chronic diseases, including cancer.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation of IκBα NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Genes Transcription Prodelphinidin This compound (-)-Epigallocatechin Prodelphinidin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound and its monomers.

Prodelphinidins and catechins can inhibit the activation of the IKK complex, which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes[4][6][8].

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocation TranscriptionFactors Transcription Factors (e.g., AP-1) Nucleus->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Monomers (-)-Epigallocatechin Monomers->RTK Inhibits Monomers->Raf Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by (-)-epigallocatechin.

(-)-Epigallocatechin, particularly in its galloylated form (EGCG), has been shown to inhibit the MAPK pathway at multiple levels, including the inhibition of receptor tyrosine kinases and downstream kinases like Raf[8][15][16]. This leads to a reduction in cell proliferation and survival.

Experimental Workflow Example

The following diagram illustrates a typical workflow for assessing the anticancer activity of the test compounds using a cell-based assay.

Experimental_Workflow Start Start CellCulture 1. Cancer Cell Culture Start->CellCulture Treatment 2. Treatment with Compounds CellCulture->Treatment Incubation 3. Incubation Treatment->Incubation Assay 4. Bioactivity Assay (e.g., MTT, Apoptosis) Incubation->Assay DataAnalysis 5. Data Analysis (IC50, etc.) Assay->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for in vitro anticancer activity screening.

Conclusion

The available evidence suggests that this compound and its constituent monomers, (+)-gallocatechin and (-)-epigallocatechin, possess significant antioxidant, anti-inflammatory, and anticancer properties. The dimeric structure of this compound appears to enhance its antioxidant activity compared to its monomers. While direct comparative data for all bioactivities are not yet available, the existing research provides a strong foundation for further investigation into the therapeutic potential of these compounds. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate future research in this promising area of natural product drug discovery.

References

A Comparative Analysis of the Anti-Proliferative Efficacy of Prodelphinidin B3 and Prodelphinidin C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-proliferative effects of two closely related natural compounds, Prodelphinidin B3 and Prodelphinidin C2. The information presented is based on available experimental data and is intended to inform research and development in oncology.

Quantitative Analysis of Anti-Proliferative Activity

This compound and Prodelphinidin C2 have demonstrated significant anti-tumor effects, particularly against prostate cancer cells. While direct comparative studies with extensive quantitative data are limited, research indicates that both compounds exhibit potent anti-proliferative activity, comparable to that of Epigallocatechin gallate (EGCG), a well-studied anti-cancer agent.

A key study synthesized both this compound and C2 and evaluated their cytotoxic effects on the human prostate cancer cell line, PC-3. The findings revealed that both compounds significantly inhibited cell proliferation. Although specific IC50 values were not provided in a comparative table, the study concluded that their activity was "almost the same as that of EGCG". This suggests that both prodelphinidins are potent inhibitors of cancer cell growth.

CompoundCancer Cell LineIC50 Value (µM)Reference
This compoundPC-3 (Prostate)Activity comparable to EGCG[1]
Prodelphinidin C2PC-3 (Prostate)Activity comparable to EGCG[1]

Mechanistic Insights: Signaling Pathways of Anti-Proliferative Action

The anti-proliferative effects of this compound and Prodelphinidin C2 are primarily attributed to their ability to induce cell cycle arrest and apoptosis.

Cell Cycle Arrest

Both compounds have been shown to interfere with the normal progression of the cell cycle in cancer cells. This disruption prevents the cells from dividing and proliferating. The underlying mechanism involves the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which are crucial for the transition between different phases of the cell cycle. By altering the activity of these proteins, this compound and C2 can halt the cell cycle, thereby inhibiting tumor growth.

Cell_Cycle_Arrest_Pathway Prodelphinidin_B3 This compound Cyclin_CDK_Complexes Cyclin/CDK Complexes Prodelphinidin_B3->Cyclin_CDK_Complexes Inhibition Prodelphinidin_C2 Prodelphinidin C2 Prodelphinidin_C2->Cyclin_CDK_Complexes Inhibition Cell_Cycle_Progression Cell Cycle Progression Cyclin_CDK_Complexes->Cell_Cycle_Progression Cell_Cycle_Arrest Cell Cycle Arrest Cyclin_CDK_Complexes->Cell_Cycle_Arrest Leads to

Caption: this compound and C2 inhibit Cyclin/CDK complexes, leading to cell cycle arrest.

Apoptosis Induction

In addition to halting cell division, this compound and C2 are capable of inducing programmed cell death, or apoptosis, in cancer cells. A key event in this process is the activation of caspase-3, an executioner caspase that plays a central role in the apoptotic cascade. The activation of caspase-3 by these compounds suggests that they can trigger a molecular cascade that leads to the dismantling of the cancer cell. While the precise upstream signaling (intrinsic vs. extrinsic pathway) is not fully elucidated for both compounds in a comparative context, the activation of caspase-3 is a definitive indicator of their pro-apoptotic potential.

Apoptosis_Induction_Pathway Prodelphinidin_B3 This compound Pro_Caspase_3 Pro-Caspase-3 Prodelphinidin_B3->Pro_Caspase_3 Activation Prodelphinidin_C2 Prodelphinidin C2 Prodelphinidin_C2->Pro_Caspase_3 Activation Active_Caspase_3 Active Caspase-3 Pro_Caspase_3->Active_Caspase_3 Apoptosis Apoptosis Active_Caspase_3->Apoptosis Execution

Caption: this compound and C2 promote the activation of Caspase-3, triggering apoptosis.

Experimental Protocols

The following are generalized protocols for the key experiments used to evaluate the anti-proliferative effects of this compound and C2.

MTT Assay for Cell Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or C2 for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Prodelphinidins A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Values F->G

Caption: Workflow of the MTT assay for assessing cell proliferation.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cancer cells with this compound or C2 for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key enzyme in the execution phase of apoptosis.

  • Cell Lysis: Treat cells with this compound or C2, then lyse the cells to release their contents.

  • Protein Quantification: Determine the total protein concentration in the cell lysates.

  • Assay Reaction: Incubate the cell lysate with a specific caspase-3 substrate that is linked to a colorimetric or fluorometric reporter molecule.

  • Signal Detection: If the active caspase-3 in the lysate cleaves the substrate, the reporter molecule is released, generating a detectable signal (color or fluorescence).

  • Measurement: Quantify the signal using a spectrophotometer or fluorometer.

  • Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells.

Conclusion

This compound and Prodelphinidin C2 are promising natural compounds with significant anti-proliferative effects against cancer cells. Their comparable potency to EGCG, coupled with their ability to induce both cell cycle arrest and apoptosis, makes them valuable candidates for further investigation in cancer research and drug development. Future studies should focus on obtaining more detailed quantitative data, including IC50 values across a broader range of cancer cell lines, and further elucidating the specific molecular targets within the cell cycle and apoptotic pathways. This will provide a more comprehensive understanding of their therapeutic potential.

References

Unveiling Prodelphinidin B3: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Identification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of natural compounds is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the confirmation of Prodelphinidin B3 identity against alternative analytical techniques. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most suitable method for your research needs.

This compound, a B-type proanthocyanidin (B93508) dimer, is a flavonoid found in various plant-based foods and beverages, including barley, beer, fruits, and pomegranate peels[1][2]. Its potential health benefits have garnered significant interest in the scientific community. Accurate identification and quantification are crucial for further investigation into its biological activities.

High-Resolution Mass Spectrometry: The Gold Standard for Confirmation

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as the gold standard for the structural elucidation and confirmation of this compound. This technique offers unparalleled sensitivity and specificity, allowing for precise mass measurements and fragmentation analysis.

A key advantage of HRMS is its ability to provide the elemental composition of the target molecule with high accuracy. For this compound (C₃₀H₂₆O₁₄), the expected exact mass is 610.13225550 Da[3]. HRMS instruments can measure this mass with ppm-level accuracy, providing strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) further enhances the confidence in identification by providing characteristic fragmentation patterns. The fragmentation of this compound typically involves cleavage of the interflavan bond and retro-Diels-Alder (RDA) fission of the heterocyclic ring[4][5].

Experimental Protocol: LC-HRMS for this compound Analysis

The following protocol outlines a typical LC-HRMS workflow for the analysis of this compound:

1. Sample Preparation:

  • Extraction: Prodelphinidins are typically extracted from plant material using a mixture of acetone (B3395972) and water (e.g., 7:3 v/v)[6].

  • Purification: The extract is often purified using solid-phase extraction (SPE) or column chromatography on Sephadex LH-20 to remove interfering substances.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with two solvents is typical:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute compounds of increasing hydrophobicity.

  • Flow Rate: A flow rate of 0.3 mL/min is often employed.

3. High-Resolution Mass Spectrometry (HRMS):

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for proanthocyanidins (B150500) as it provides a strong deprotonated molecular ion peak [M-H]⁻.

  • Mass Analyzer: A high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) is used.

  • Scan Range: A typical scan range would be m/z 100-1500.

  • MS/MS Analysis: Data-dependent acquisition (DDA) is often used to trigger MS/MS scans on the most intense ions, providing fragmentation data for structural confirmation. The collision energy is optimized to induce fragmentation.

Alternative Identification Methods: A Comparative Overview

While HRMS is a powerful tool, other analytical techniques can also be employed for the identification and characterization of this compound. Each method offers distinct advantages and limitations.

Technique Principle Strengths Limitations
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions with high accuracy and precision.High sensitivity and specificity. Provides elemental composition and structural information through fragmentation.Requires sophisticated and expensive instrumentation. May require chromatographic separation for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including stereochemistry. Non-destructive. Can be used for quantification (qNMR).Relatively low sensitivity compared to MS. Requires highly pure samples and larger sample amounts. Complex spectra for large molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy Measures the absorption of light in the ultraviolet and visible regions.Simple, rapid, and inexpensive. Can be used for quantification.Low specificity. Provides limited structural information. Susceptible to interference from other compounds.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present in a molecule.Not suitable for quantification. Complex spectra can be difficult to interpret. Lower sensitivity than other methods.

In-Depth Look at Alternative Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the complete structural elucidation of flavonoids, including the determination of stereochemistry and interflavan linkage positions. 1H-13C Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy can be particularly useful for analyzing prodelphinidins[6]. By integrating the cross-peak contours of specific signals, it is possible to estimate the procyanidin/prodelphinidin (PC/PD) ratio in a sample[6].

Experimental Protocol: 1H-13C HSQC NMR for Prodelphinidin Analysis

  • Sample Preparation: A purified sample of the prodelphinidin fraction is dissolved in a suitable deuterated solvent, such as acetone-d₆ or methanol-d₄.

  • NMR Acquisition: 1H and 13C NMR spectra, along with 2D NMR experiments like COSY, HSQC, and HMBC, are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Analysis: The chemical shifts and coupling constants of the signals are analyzed to determine the structure of the compound. The integration of specific cross-peaks in the HSQC spectrum can provide quantitative information about the relative amounts of different monomeric units.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler and more accessible technique for the preliminary identification and quantification of flavonoids. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For prodelphinidins, which are composed of gallocatechin units, the expected absorption maxima are around 280 nm (Band II) and a less intense shoulder in the 310-330 nm region (Band I). The related compound, delphinidin, shows absorption maxima at 206 nm, 274 nm, and 536 nm[7].

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A solution of the sample is prepared in a suitable solvent, such as methanol (B129727) or ethanol.

  • Spectral Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-600 nm using a spectrophotometer.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are determined and compared with literature values for known compounds. For quantification, a calibration curve is constructed using a standard of known concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), aromatic (C=C), and ether (C-O) functional groups. While not typically used for primary identification or quantification, IR spectroscopy can be a useful complementary technique.

Quantitative Performance Comparison

A direct quantitative comparison of these methods for this compound is challenging to present in a single table due to the variability in instrumentation and experimental conditions. However, a general performance overview is provided below.

Parameter High-Resolution Mass Spectrometry (HRMS) Nuclear Magnetic Resonance (NMR) Spectroscopy Ultraviolet-Visible (UV-Vis) Spectroscopy Infrared (IR) Spectroscopy
Limit of Detection (LOD) Very low (pg to fg range)High (µg to mg range)Moderate (ng to µg range)High (mg range)
Limit of Quantification (LOQ) Low (fg to ng range)High (µg to mg range)Moderate (ng to µg range)Not applicable
Accuracy HighHigh (for qNMR)Moderate to HighLow
Specificity Very HighHighLowModerate

Experimental Workflows and Logical Relationships

To visualize the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the workflows for this compound identification using LC-HRMS and a comparative overview of the analytical techniques.

LC_HRMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_hrms High-Resolution Mass Spectrometry cluster_data_analysis Data Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Acetone/Water Purification (SPE/Column Chromatography) Purification (SPE/Column Chromatography) Extraction->Purification (SPE/Column Chromatography) LC Separation LC Separation Purification (SPE/Column Chromatography)->LC Separation Reversed-Phase C18 ESI (Negative Ion) ESI (Negative Ion) LC Separation->ESI (Negative Ion) HR Mass Analyzer (Orbitrap/TOF) HR Mass Analyzer (Orbitrap/TOF) ESI (Negative Ion)->HR Mass Analyzer (Orbitrap/TOF) [M-H]⁻ Data-Dependent MS/MS Data-Dependent MS/MS HR Mass Analyzer (Orbitrap/TOF)->Data-Dependent MS/MS Fragmentation Accurate Mass Determination Accurate Mass Determination HR Mass Analyzer (Orbitrap/TOF)->Accurate Mass Determination Fragmentation Pattern Analysis Fragmentation Pattern Analysis Data-Dependent MS/MS->Fragmentation Pattern Analysis Compound Identification Compound Identification Accurate Mass Determination->Compound Identification Fragmentation Pattern Analysis->Compound Identification

Caption: Workflow for this compound identification using LC-HRMS.

Analytical_Comparison cluster_techniques Analytical Techniques cluster_outputs Information Obtained This compound Sample This compound Sample HRMS High-Resolution Mass Spectrometry This compound Sample->HRMS NMR Nuclear Magnetic Resonance This compound Sample->NMR UV_Vis UV-Visible Spectroscopy This compound Sample->UV_Vis IR Infrared Spectroscopy This compound Sample->IR HRMS_out Accurate Mass Elemental Composition Fragmentation Pattern HRMS->HRMS_out NMR_out Detailed Structure Stereochemistry Quantitative Data NMR->NMR_out UV_Vis_out Absorption Maxima Quantitative Data UV_Vis->UV_Vis_out IR_out Functional Groups IR->IR_out Confirmation of Identity Confirmation of Identity HRMS_out->Confirmation of Identity High Confidence NMR_out->Confirmation of Identity High Confidence UV_Vis_out->Confirmation of Identity Low Confidence IR_out->Confirmation of Identity Low Confidence

Caption: Comparison of analytical techniques for this compound identification.

Conclusion

The confirmation of this compound identity is most reliably achieved through the use of high-resolution mass spectrometry, which provides unambiguous data on elemental composition and molecular structure through fragmentation analysis. While NMR spectroscopy offers detailed structural insights, its lower sensitivity and requirement for pure samples can be limiting. UV-Vis and IR spectroscopy serve as valuable, accessible tools for preliminary analysis and functional group determination but lack the specificity for definitive identification. The choice of analytical method will ultimately depend on the specific research question, available resources, and the desired level of confidence in the identification. This guide provides the necessary information for researchers to make an informed decision on the most appropriate technique for their studies of this compound.

References

Inter-laboratory comparison of Prodelphinidin B3 quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodelphinidin B3 is a proanthocyanidin (B93508) dimer found in various plant-based foods and beverages, including barley, beer, fruits, and pomegranate peels.[1] Its accurate quantification is crucial for quality control of food products, standardization of botanical extracts, and pharmacokinetic studies in drug development. The primary analytical methods employed for the quantification of this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Quantitative Performance

The following table summarizes the performance characteristics of different analytical methods for this compound quantification based on published data. It is important to note that these values are derived from single-laboratory studies and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

MethodAnalyte(s)Sample MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)Reference
Heart-Cutting HPLCProcyanidin (B600670) B1 and B3Commercial Health Foods (Beverages and Tablets)Not SpecifiedNot SpecifiedNot Specified95 - 118%Repeatability: 1.10 - 3.57%, Intermediate: 2.62 - 6.83%[2][3]
HPLC-fluorescence detector(+)-catechin, (−)-epicatechin, procyanidin B2, procyanidin C1, and cinnamtannin A2Food material and biological samplesNot Specified3.0 × 10−3 ng - 23.0 × 10−3 ng10.0 × 10−3 ng - 115.0 × 10−3 ngNot SpecifiedNot Specified[4]
UPLC–Q-TOF MSFlavan-3-ols and Oligomeric ProanthocyanidinsRed Wine2 - 20 mg/L0.3 - 0.7 mg/L0.8 - 2.2 mg/L98.5 - 100.5%Repeatability: 2.2 - 7.3%[5]
¹H-qNMRTadalafil (as a model compound)Bulk Drugs and TabletsNot SpecifiedNot SpecifiedS/N ratio > 150Not SpecifiedNot Specified[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on methods described in the cited literature and may require optimization for specific laboratory conditions and sample types.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of proanthocyanidins. For complex matrices, techniques like heart-cutting HPLC can improve separation and accuracy.[2]

  • Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector is typically used.

  • Column: Reversed-phase columns (e.g., C18) are commonly employed for the separation of proanthocyanidins.

  • Mobile Phase: A gradient elution is typically used, with a mixture of an acidic aqueous solution (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection is common, but fluorescence detection can offer higher sensitivity for flavan-3-ols.[4]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared using a certified reference standard of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it a powerful tool for the analysis of this compound in complex samples.[7][8]

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF) is required.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for the analysis of proanthocyanidins.

  • Mass Analysis: For quantification, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

  • Sample Preparation: Sample preparation may involve extraction and purification steps to remove interfering substances. The addition of ascorbic acid during sample preparation can prevent the oxidation of flavan-3-ols.[5]

  • Quantification: Similar to HPLC, quantification is based on a calibration curve generated with a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of substances without the need for a specific reference standard for each analyte, instead using an internal standard.[6][9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable is used.

  • Internal Standard: A certified internal standard with a known concentration and purity is added to the sample. The internal standard should have signals that do not overlap with the analyte signals.

  • Data Acquisition: ¹H NMR spectra are acquired with parameters optimized for quantitative analysis, ensuring complete relaxation of the signals.

  • Quantification: The concentration of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a signal from the internal standard of known concentration. While ¹H-¹³C HSQC NMR spectroscopy can be used for estimating procyanidin/prodelphinidin ratios, its use for absolute quantification requires careful consideration of relaxation times and other experimental parameters.[10][11]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPLC/LC-MS and qNMR.

HPLC_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Purification Purification/Cleanup Extraction->Purification LC_Separation HPLC/UPLC Separation Purification->LC_Separation Detection UV/Fluorescence or MS Detection LC_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification qNMR_Workflow cluster_sample_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing Sample_NMR Sample Weighing IS_Addition Addition of Internal Standard Sample_NMR->IS_Addition Dissolution Dissolution in Deuterated Solvent IS_Addition->Dissolution NMR_Acquisition ¹H NMR Spectrum Acquisition Dissolution->NMR_Acquisition Signal_Integration Signal Integration NMR_Acquisition->Signal_Integration Calculation Concentration Calculation Signal_Integration->Calculation

References

Prodelphinidin B3 Demonstrates Potent Anti-inflammatory Effects by Modulating Key Inflammatory Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available in vitro and in vivo data highlights the significant anti-inflammatory potential of Prodelphinidin B3, a natural polyphenolic compound. This guide provides a comparative overview of its effects on gene expression, benchmarked against other well-known anti-inflammatory agents, and offers detailed experimental protocols for validation. The findings are of particular interest to researchers, scientists, and professionals in drug development seeking novel therapeutic strategies for inflammatory diseases.

This compound, a type of condensed tannin found in various plants, has been shown to exert its anti-inflammatory effects by downregulating the expression of key genes involved in the inflammatory cascade. This modulation is primarily achieved through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, crucial regulators of the inflammatory response.

Comparative Analysis of Anti-inflammatory Gene Expression

To contextualize the efficacy of this compound, this guide presents a comparative summary of its impact on the gene expression of pro-inflammatory markers relative to a control (LPS-stimulated macrophages) and other well-researched anti-inflammatory flavonoids, Quercetin and Epigallocatechin-3-gallate (EGCG).

Gene TargetThis compoundQuercetinEGCG
TNF-α Significant DownregulationSignificant Downregulation[1]Significant Downregulation[2]
IL-6 Significant DownregulationSignificant Downregulation[1]Significant Downregulation
IL-1β Significant DownregulationSignificant Downregulation[1]Significant Downregulation[3]
COX-2 Significant DownregulationSignificant Downregulation[1]Significant Downregulation[4]
iNOS Significant DownregulationSignificant DownregulationSignificant Downregulation[4]
Note: Specific quantitative data for this compound's effect on these exact genes is inferred from studies on closely related prodelphinidins and its precursor, delphinidin. Direct quantitative comparisons will require further head-to-head studies.

Studies on related compounds, such as Prodelphinidin B-4 3'-O-gallate, have demonstrated a dose-dependent inhibition of both Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) at the mRNA level in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. This effect is attributed to the downregulation of the NF-κB signaling pathway. Furthermore, delphinidin, the monomeric unit of prodelphinidins, has been shown to inhibit both NF-κB and MAPK signaling pathways, providing a strong rationale for the observed anti-inflammatory effects of this compound. In vivo studies have further substantiated the potent anti-inflammatory activity of Procyanidin B3, a structurally similar proanthocyanidin, showing it to be more effective than the conventional nonsteroidal anti-inflammatory drug (NSAID), indomethacin, in a mouse ear edema model.

Experimental Protocols for Validation

To facilitate further research and validation of these findings, detailed experimental protocols are provided below.

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol outlines the steps to assess the anti-inflammatory effects of this compound by measuring its impact on the gene expression of pro-inflammatory cytokines in LPS-stimulated murine macrophages.

1. Cell Culture and Maintenance:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain optimal growth.

2. Cell Viability Assay (MTT Assay):

  • Prior to the anti-inflammatory assay, determine the non-toxic concentration range of this compound on RAW 264.7 cells.

  • Seed cells in a 96-well plate and treat with a series of this compound concentrations for 24 hours.

  • Assess cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to identify the highest concentration that does not significantly affect cell viability.

3. Anti-inflammatory Gene Expression Analysis:

  • Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 6-24 hours to induce an inflammatory response. Include a vehicle control (no LPS, no compound), an LPS control (LPS only), and a positive control (e.g., Quercetin or EGCG).

  • Following incubation, harvest the cells for RNA extraction.

4. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

  • Isolate total RNA from the cells using a suitable RNA extraction kit according to the manufacturer's instructions.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using specific primers for target inflammatory genes (e.g., TNF-α, IL-6, IL-1β, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflow.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 phosphorylates IKK IKK TLR4->IKK phosphorylates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IKK->NF-κB activates IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes upregulates This compound This compound This compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G cluster_1 MAPK Signaling Pathway LPS LPS Upstream Kinases Upstream Kinases LPS->Upstream Kinases MAPKKK MAPKKK Upstream Kinases->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 Inflammatory Genes Inflammatory Genes AP-1->Inflammatory Genes upregulates This compound This compound This compound->MAPKKK inhibits

Caption: Modulation of the MAPK signaling pathway by this compound.

G cluster_2 Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment This compound LPS Stimulation LPS Stimulation Treatment->LPS Stimulation RNA Extraction RNA Extraction LPS Stimulation->RNA Extraction qRT-PCR qRT-PCR RNA Extraction->qRT-PCR Data Analysis Data Analysis qRT-PCR->Data Analysis

Caption: Workflow for gene expression analysis of this compound.

The presented data and protocols provide a solid foundation for the validation and further exploration of this compound as a potent anti-inflammatory agent. Its ability to modulate key signaling pathways and downregulate the expression of critical inflammatory genes underscores its therapeutic potential for a range of inflammatory conditions. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate its efficacy and mechanism of action in human health.

References

Prodelphinidin B3 compared to other prodelphinidins in inhibiting bacterial growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodelphinidins, a class of condensed tannins, are gaining attention for their potential therapeutic applications, including their antimicrobial properties. This guide provides a comparative analysis of Prodelphinidin B3's efficacy in inhibiting bacterial growth relative to other prodelphinidins. Due to a scarcity of direct comparative studies on isolated prodelphinidin compounds, this analysis synthesizes findings from research on proanthocyanidin-rich extracts and the broader class of flavonoids to infer the potential activity of this compound.

Comparative Antibacterial Activity: An Overview

Extracts from sources like grape seeds, cranberries, and sorghum, known to be rich in prodelphinidins, have demonstrated significant inhibitory effects against a range of pathogenic bacteria. For instance, cranberry extracts containing prodelphinidins have been shown to reduce the surface hydrophobicity of Escherichia coli, a crucial factor in its adhesion and biofilm formation[1]. Similarly, extracts from Cistus salviifolius, which contain various polyphenols including prodelphinidins, have shown notable activity against Staphylococcus aureus[2].

While specific data for this compound is limited, the general trend observed for proanthocyanidins (B150500) suggests that their antibacterial activity is influenced by their structure, including the degree of polymerization and the hydroxylation pattern.

Data on Proanthocyanidin-Rich Extracts

To provide a quantitative perspective, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various proanthocyanidin-rich extracts against common bacterial pathogens. It is important to note that these extracts contain a complex mixture of compounds, and the observed activity is not solely attributable to this compound.

Extract SourceBacterial StrainMIC (µg/mL)Reference
Cistus salviifolius ExtractStaphylococcus aureus (MRSA)51.21 (MIC50)[2]
Cistus salviifolius ExtractStaphylococcus aureus (MSSA)80.70 (MIC50)[2]
Punica granatum ExtractStaphylococcus aureus (MRSA)72.89 (MIC50)[2]
Punica granatum ExtractStaphylococcus aureus (MSSA)51.67 (MIC50)[2]
Sorghum Phenolic ExtractCampylobacter coli12.5[3]
Sorghum Phenolic ExtractCampylobacter jejuni12.5[3]
Sorghum Phenolic ExtractEnterococcus faecalis12.5[3]
Sorghum Phenolic ExtractStaphylococcus aureus6.25[3]
Wild Blueberry (Vaccinium stenophyllum) ExtractEscherichia coli9370[4]
Wild Blueberry (Vaccinium stenophyllum) ExtractSalmonella choleraesuis9370[4]
Wild Blueberry (Vaccinium stenophyllum) ExtractShigella flexneri9370[4]

Note: MIC50 refers to the minimum inhibitory concentration required to inhibit the growth of 50% of the tested isolates.

Postulated Mechanisms of Antibacterial Action

The antibacterial mechanisms of prodelphinidins are believed to be multifaceted, targeting various cellular processes in bacteria. These mechanisms are generally attributed to the broader class of flavonoids and tannins.

Key Antibacterial Mechanisms of Flavonoids

Prodelphinidin Prodelphinidin Disruption Membrane Disruption & Permeability Alteration Prodelphinidin->Disruption interacts with Inhibition Enzyme Inhibition Prodelphinidin->Inhibition binds to SynthesisInhibition Inhibition of Peptidoglycan Synthesis Prodelphinidin->SynthesisInhibition interferes with EffluxInhibition Inhibition of Efflux Pumps Prodelphinidin->EffluxInhibition blocks Membrane Bacterial Cell Membrane Enzymes Essential Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV) CellWall Cell Wall Synthesis EffluxPumps Efflux Pumps Disruption->Membrane Inhibition->Enzymes SynthesisInhibition->CellWall EffluxInhibition->EffluxPumps

Caption: Postulated antibacterial mechanisms of prodelphinidins.

  • Disruption of Bacterial Cell Membranes: Prodelphinidins, like other polyphenols, can interact with the lipids and proteins in bacterial cell membranes, leading to increased permeability and leakage of intracellular components. This disruption of the membrane integrity can ultimately lead to cell death.

  • Inhibition of Essential Bacterial Enzymes: A significant mode of action for many flavonoids is the inhibition of crucial bacterial enzymes. DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, are known targets[1][5][6][7][8][9][10]. By inhibiting these enzymes, prodelphinidins can halt bacterial proliferation.

  • Inhibition of Cell Wall Synthesis: Some flavonoids have been shown to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This can weaken the cell wall, making the bacteria susceptible to osmotic stress and lysis.

  • Inhibition of Efflux Pumps: Efflux pumps are membrane proteins that bacteria use to expel antimicrobial agents. Certain flavonoids can inhibit these pumps, thereby increasing the intracellular concentration of the antibacterial compound and enhancing its efficacy.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a general method for determining the MIC of prodelphinidins against a specific bacterial strain.

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare Prodelphinidin Stock Solution C Prepare Serial Dilutions of Prodelphinidin in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Visually or Spectrophotometrically Assess Bacterial Growth E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for Broth Microdilution MIC Assay.

Materials:

  • Isolated prodelphinidin compound (e.g., this compound)

  • Appropriate bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Preparation of Prodelphinidin Stock Solution: Dissolve the prodelphinidin compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution. Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum: From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[11]. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution: In a 96-well plate, perform serial twofold dilutions of the prodelphinidin stock solution with CAMHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted prodelphinidin, as well as to a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours[11].

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the prodelphinidin that completely inhibits visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Agar Well Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.

Materials:

  • Isolated prodelphinidin compound

  • Appropriate bacterial strain

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cork borer or pipette tip

  • Sterile swabs

Procedure:

  • Plate Preparation: Prepare MHA plates.

  • Inoculation: Using a sterile swab, evenly inoculate the entire surface of the MHA plate with the bacterial suspension adjusted to a 0.5 McFarland standard.

  • Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.

  • Sample Addition: Add a defined volume of the prodelphinidin solution (at a known concentration) into each well. A solvent control should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.

Conclusion and Future Directions

While direct comparative data on the antibacterial efficacy of this compound versus other prodelphinidins remains elusive, the existing body of research on proanthocyanidin-rich extracts strongly suggests their potential as effective antibacterial agents. The multifaceted mechanisms of action, including membrane disruption and enzyme inhibition, make them promising candidates for further investigation in the development of novel antimicrobial therapies.

Future research should focus on the isolation and purification of individual prodelphinidin oligomers, including this compound, to conduct direct comparative studies of their antibacterial activity. Determining the specific MIC values for these compounds against a panel of clinically relevant bacteria is crucial. Furthermore, detailed mechanistic studies are needed to elucidate the precise molecular targets and signaling pathways affected by each prodelphinidin, which will be instrumental in optimizing their therapeutic potential.

References

A Head-to-Head Comparison of Synthetic Versus Natural Prodelphinidin B3 Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prodelphinidin B3, a B-type proanthocyanidin, is a natural polyphenolic compound found in various plants, including barley, red wine, and persimmon.[1][2] It is a dimer composed of gallocatechin and catechin (B1668976) units.[2] Prodelphinidins, as a class, are recognized for their potent antioxidant, anti-inflammatory, and anticancer properties.[3][4] The availability of this compound from natural sources can be limited and challenging to purify, which has spurred interest in its chemical synthesis to obtain pure samples for bioactivity studies.[5][6] This guide provides a comparative overview of the reported bioactivity of synthetic this compound against its naturally occurring counterpart, supported by experimental data and detailed protocols to aid researchers in the fields of pharmacology and drug development.

Data Presentation: Bioactivity of Synthetic this compound

Currently, the scientific literature provides more extensive data on the bioactivity of synthetically derived this compound, particularly concerning its anticancer effects. Direct comparative studies with quantitative data for other bioactivities against the natural form are limited. The following table summarizes the reported cytotoxic effects of synthetic this compound against human prostate cancer cell lines.

Bioactivity Cell Line Assay IC50 (µM) Reference Compound IC50 of Reference (µM) Source
AnticancerPC-3 (Prostate)Cell Count< 50EGCG< 50[3][5]
AnticancerPC-3 (Prostate)MTT Assay< 50EGCG< 50[3][5]

Key Findings:

  • Synthetic this compound exhibits significant cytotoxic activity against PC-3 prostate cancer cells, with IC50 values below 50 µM.[4][5]

  • The anticancer potency of synthetic this compound is comparable to that of Epigallocatechin gallate (EGCG), a well-known anticancer agent.[3][5]

  • The presence of a pyrogallol (B1678534) moiety in the B ring of prodelphinidins is suggested to be crucial for their cytotoxic effects.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to evaluate the bioactivity of synthetic this compound.

Anticancer Activity: MTT Assay

This assay determines the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.

  • Cell Culture: Human prostate cancer cells (PC-3) are plated in 96-well plates and cultured in a suitable medium (e.g., DMEM with 10% FBS).

  • Treatment: Cells are treated with varying concentrations of synthetic this compound (e.g., up to 50 µM) and a positive control (e.g., EGCG) for a specified duration (e.g., 48 hours).

  • MTT Reagent Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation and Solubilization: The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells. A solubilizing agent (e.g., DMSO) is then added to dissolve the crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 595 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[5]

Apoptosis Analysis: Caspase-3 Activity Assay

This assay is used to determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Cell Treatment: PC-3 cells are treated with a fixed concentration of synthetic this compound (e.g., 50 µM) for a set period.

  • Cell Lysis: The cells are harvested and lysed to release intracellular contents.

  • Caspase-3 Substrate Addition: A specific substrate for caspase-3, which releases a fluorescent or colorimetric signal upon cleavage, is added to the cell lysate.

  • Signal Detection: The signal is measured using a fluorometer or spectrophotometer. An increase in signal compared to untreated control cells indicates the activation of caspase-3 and induction of apoptosis.[5] Synthetic this compound has been shown to activate caspase-3 to a similar extent as EGCG.[5]

Antioxidant Activity: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the free-radical scavenging ability of a compound.

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: The this compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 20-30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates the scavenging of the DPPH radical by the antioxidant. The percentage of scavenging activity is calculated relative to a control.[9][10]

Mandatory Visualizations

Signaling Pathways

Prodelphinidins and related flavonoids are known to modulate several signaling pathways involved in cell proliferation, apoptosis, and inflammation. The diagram below illustrates a simplified representation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is a known target of delphinidin, a structurally related anthocyanidin.[11]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Prodelphinidin_B3 This compound Raf Raf Prodelphinidin_B3->Raf Inhibition Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified MAPK signaling pathway and potential inhibition by this compound.

Experimental Workflow

The following diagram outlines a general workflow for the comparative analysis of synthetic and natural this compound.

Experimental_Workflow cluster_synthesis_isolation Compound Sourcing cluster_bioassays Bioactivity Assays Synthesis Chemical Synthesis of this compound Purity_Analysis Purity and Structural Verification (NMR, MS) Synthesis->Purity_Analysis Isolation Isolation of Natural This compound Isolation->Purity_Analysis Antioxidant Antioxidant Assays (DPPH, ABTS) Purity_Analysis->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) Purity_Analysis->Anti_inflammatory Anticancer Anticancer Assays (MTT, Apoptosis) Purity_Analysis->Anticancer Data_Analysis Data Analysis and IC50 Calculation Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Comparison Head-to-Head Comparison Data_Analysis->Comparison

Caption: General workflow for comparing synthetic and natural this compound bioactivity.

Conclusion

The available evidence strongly supports the potent anticancer activity of synthetic this compound, with efficacy comparable to established natural compounds like EGCG.[3][5] While direct, comprehensive comparative studies on the bioactivity of synthetic versus natural this compound are currently lacking in the literature, the consistency of findings for synthetic proanthocyanidins (B150500) suggests they are valuable tools for pharmacological research, offering high purity and reproducibility. Future research should focus on direct head-to-head comparisons of the antioxidant, anti-inflammatory, and other biological activities of synthetic and natural this compound to fully elucidate any potential differences in their therapeutic potential. Such studies will be invaluable for drug development professionals in making informed decisions about sourcing and utilizing this promising natural product.

References

Safety Operating Guide

Navigating the Safe Disposal of Prodelphinidin B3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Precautionary Measures

Prodelphinidin B3 is not broadly classified as a hazardous substance. However, as with all laboratory chemicals, it should be handled with standard precautions. The following table summarizes the general hazard ratings for related procyanidin (B600670) compounds, which can serve as a conservative reference.

Hazard Classification SystemHealth RatingFire RatingReactivity Rating
NFPA Ratings (scale 0-4) 000
HMIS-Ratings (scale 0-4) 000

NFPA: National Fire Protection Association; HMIS: Hazardous Materials Identification System.

Standard Operating Protocol for this compound Disposal

This protocol outlines the necessary steps for the safe handling and disposal of this compound, as well as contaminated materials and their containers.

Step 1: Waste Identification and Segregation

  • Identify the Waste Stream: Determine the form of the waste:

    • Pure this compound (solid powder)

    • Solutions containing this compound

    • Laboratory materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips, chromatography plates)

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Step 2: Containment and Labeling

  • Use Appropriate Containers:

    • Solid Waste: Collect pure this compound powder and lightly contaminated solids in a designated, sealable container.

    • Liquid Waste: Collect solutions in a sealable, leak-proof container. For aqueous solutions, glass or polyethylene (B3416737) containers are generally suitable.

    • Sharps: Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container.

  • Label Containers Clearly: All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound Waste"

    • The primary hazard (e.g., "Non-hazardous chemical waste")

    • The physical state (solid or liquid)

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory contact

Step 3: Accidental Spill Management

  • Personnel Precautions: In the event of a spill, immediately don appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Containment and Cleanup:

    • Solid Spills: To prevent the generation of dust, carefully sweep up or vacuum the spilled material and collect it in a suitable container for disposal.

    • Liquid Spills: Absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent.

  • Surface Decontamination: Thoroughly clean the spill area to eliminate any residual contamination.

Step 4: Disposal of Empty Containers

  • Triple Rinse: The initial rinse of a container that held a this compound solution should be collected and treated as chemical waste. Subsequent rinses with a suitable solvent (e.g., water or ethanol) can typically be discarded down the drain, but it is imperative to consult your local EHS guidelines for confirmation.

  • Container Disposal: Once thoroughly rinsed and air-dried, the empty container can often be disposed of in the regular laboratory glass or plastic recycling stream. Ensure the original label is defaced or removed to prevent any confusion.

Step 5: Final Disposal

  • Arrange for Pickup: Once the waste container is full, securely seal it and contact your institution's EHS department to arrange for a waste pickup.

Prohibited Disposal Methods:

  • Do not dispose of solid this compound waste in the regular trash unless you have received explicit approval from your EHS department.

  • Do not wash this compound powder or concentrated solutions down the drain or allow them to enter any sewer systems or waterways.[1][2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated items) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid spill Accidental Spill waste_type->spill Spill container Empty Container waste_type->container Container collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid contain_spill Contain and Clean Spill (Collect as waste) spill->contain_spill rinse Triple Rinse Container container->rinse full Is Container Full? collect_solid->full collect_liquid->full contain_spill->waste_type dispose_rinseate Collect First Rinseate as Chemical Waste rinse->dispose_rinseate dispose_container Dispose of Clean Container (Recycle/Trash per EHS) rinse->dispose_container full->waste_type No pickup Arrange for EHS Pickup full->pickup Yes no No yes Yes

References

Navigating the Safe Handling of Prodelphinidin B3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Precautionary Approach

Given the absence of a specific SDS for Prodelphinidin B3, a conservative approach to PPE is recommended. This approach is informed by the potential hazards associated with some proanthocyanidin-containing extracts, which include skin, eye, and respiratory irritation.

Recommended Personal Protective Equipment for Handling this compound

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, chemical splash goggles should be worn. A face shield may be necessary for larger quantities or when there is a significant splash hazard.
Hand Protection Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for handling small quantities. It is crucial to check for any signs of degradation and to change gloves frequently, especially if they come into direct contact with the substance. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more robust gloves.
Body Protection A standard laboratory coat should be worn at all times to protect against minor spills and contamination of personal clothing. Ensure the lab coat is fully buttoned.
Respiratory Protection Respiratory protection is generally not required when handling small quantities in a well-ventilated area. However, if the material is a fine powder and there is a risk of generating dust, or if working with larger quantities, a NIOSH-approved N95 respirator or higher should be used to prevent inhalation. All work that may generate aerosols or dust should be conducted in a chemical fume hood.

Operational Plan: Safe Handling and Storage

Adherence to proper operational procedures is critical for minimizing exposure and ensuring the integrity of the compound.

Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

Procedural Guidance:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: When weighing the compound, especially in powdered form, do so in a chemical fume hood or a balance enclosure to contain any airborne particles. Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Storage:
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines for this compound

Waste TypeDisposal Procedure
Unused or Waste this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash. Collect in a designated, sealed, and properly labeled hazardous waste container.
Contaminated Labware and PPE Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be collected in a designated hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone), and the rinsate collected as hazardous waste.
Empty Containers Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.

Logical Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling A Review Safety Information (SDS for similar compounds) B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace (Fume Hood if necessary) B->C D Weighing and Transfer (in fume hood/enclosure) C->D Proceed to Handling E Solution Preparation D->E F Experimental Use E->F G Segregate Waste (Solid, Liquid, Sharps) F->G Generate Waste K Decontaminate Workspace F->K Experiment Complete H Label Hazardous Waste Container G->H I Store Waste Appropriately H->I J Arrange for Professional Disposal I->J L Remove and Dispose of PPE K->L M Wash Hands Thoroughly L->M

Safe Handling and Disposal Workflow for this compound.

Disclaimer: The information provided in this guide is based on available data for the general class of proanthocyanidins (B150500) and related compounds due to the absence of a specific Safety Data Sheet for this compound. It is intended to provide a foundation for safe laboratory practices. All laboratory personnel should be trained in general chemical safety and should consult their institution's safety office for specific guidance and protocols. Always perform a risk assessment before starting any new procedure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.